molecular formula C5H4N4O B1580698 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile CAS No. 27058-50-0

2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile

Cat. No.: B1580698
CAS No.: 27058-50-0
M. Wt: 136.11 g/mol
InChI Key: YAKNECSSHHNRNA-UHFFFAOYSA-N
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Description

2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C5H4N4O and its molecular weight is 136.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 211330. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-6-oxo-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H4N4O/c6-1-3-2-8-5(7)9-4(3)10/h2H,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKNECSSHHNRNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=N1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20309209
Record name 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
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Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

27058-50-0
Record name 2-Amino-1,6-dihydro-6-oxo-5-pyrimidinecarbonitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 211330
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Record name 27058-50-0
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Record name 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
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Foundational & Exploratory

A Comprehensive Technical Guide to 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile (CAS No. 27058-50-0): A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth exploration of 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile, a heterocyclic compound of significant interest to the scientific community. We will delve into its synthesis, characterization, reactivity, and its burgeoning role as a versatile building block in the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this important molecule.

Introduction: The Significance of the Pyrimidine Core

The pyrimidine ring is a fundamental structural motif found in a vast array of biologically active molecules, including nucleic acids and numerous synthetic drugs.[1] this compound (CAS No. 27058-50-0) has emerged as a particularly valuable scaffold in medicinal chemistry.[2] Its unique arrangement of amino, oxo, and nitrile functional groups provides a rich platform for chemical modification, enabling the synthesis of diverse compound libraries for screening against various therapeutic targets.[2] Derivatives of this core structure have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, underscoring its potential in drug discovery.[2][3][4]

Physicochemical and Structural Properties

The foundational characteristics of this compound are summarized below. These properties are essential for its handling, characterization, and the design of synthetic transformations.

PropertyValueSource
CAS Number 27058-50-0[2]
Molecular Formula C₅H₄N₄O[2]
Molecular Weight 136.11 g/mol [2]
IUPAC Name This compound[2]
Synonyms 5-Pyrimidinecarbonitrile, 2-amino-1,4-dihydro-4-oxo-[2]

Synthesis and Mechanistic Insights

The synthesis of this compound and its analogs often employs multicomponent reactions, which are highly valued for their efficiency and atom economy. A prevalent approach is a variation of the Biginelli reaction, which involves the condensation of a β-keto nitrile (or a related active methylene compound), an aldehyde (often omitted for the parent structure), and a guanidine derivative.[5][6]

Recommended Synthetic Protocol: Microwave-Assisted Three-Component Reaction

This protocol is adapted from established methods for synthesizing pyrimidine-5-carbonitrile derivatives and offers high yields and short reaction times.[2][7]

Objective: To synthesize this compound.

Materials:

  • Ethyl 2-cyano-2-(ethoxymethylene)acetate

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol

Step-by-Step Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine ethyl 2-cyano-2-(ethoxymethylene)acetate (1 equivalent) and guanidine hydrochloride (1.1 equivalents) in ethanol.

  • Base Addition: To the stirred mixture, add a solution of sodium ethoxide in ethanol (2.2 equivalents). The sodium ethoxide acts as a base to deprotonate the guanidine hydrochloride and facilitate the cyclization.

  • Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at a controlled temperature (typically 120-140°C) for a short duration (e.g., 15-30 minutes).[7] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.

  • Work-up and Isolation: After cooling, the reaction mixture is typically acidified with a weak acid (e.g., acetic acid) to a neutral pH. This will precipitate the product.

  • Purification: The resulting solid is collected by filtration, washed with cold water and then a non-polar solvent like diethyl ether to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices:

  • Microwave Irradiation: This technique significantly accelerates the reaction rate by efficiently transferring energy to the polar solvent and reactants, thereby reducing reaction times from hours to minutes.[7]

  • Sodium Ethoxide: A strong base is required to facilitate the initial condensation and subsequent cyclization steps. Sodium ethoxide is a common and effective choice for reactions in ethanol.

  • Guanidine: This serves as the nitrogen-containing component that forms the core pyrimidine ring.

Synthetic Workflow Diagram

G cluster_workflow Synthesis Workflow Start Combine Reactants: Ethyl 2-cyano-2-(ethoxymethylene)acetate + Guanidine HCl + Sodium Ethoxide in Ethanol Microwave Microwave Irradiation (120-140°C, 15-30 min) Start->Microwave Cooling Cool Reaction Mixture Microwave->Cooling Neutralization Neutralize with Acetic Acid Cooling->Neutralization Precipitation Product Precipitation Neutralization->Precipitation Filtration Collect Solid by Filtration Precipitation->Filtration Washing Wash with Water and Diethyl Ether Filtration->Washing Purification Recrystallization (if needed) Washing->Purification FinalProduct This compound Purification->FinalProduct

Caption: A step-by-step workflow for the synthesis of the target compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. The expected data, based on analysis of similar structures reported in the literature, are summarized below.[7][8]

TechniqueExpected Observations
¹H NMR Signals corresponding to the amino protons (broad singlet, ~6.0-7.0 ppm), and the pyrimidine ring proton (singlet, ~7.5-8.5 ppm). The exact chemical shifts can vary depending on the solvent.[7]
¹³C NMR Resonances for the carbon atoms of the pyrimidine ring, including the carbonyl carbon (oxo group, ~160-170 ppm), the carbon bearing the amino group (~155-165 ppm), and the carbonitrile carbon (~115-120 ppm).[7]
IR Spectroscopy Characteristic absorption bands for N-H stretching of the amino group (~3400-3200 cm⁻¹), C≡N stretching of the nitrile group (~2200-2230 cm⁻¹), and C=O stretching of the oxo group (~1650-1700 cm⁻¹).[7]
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the compound (136.11 g/mol ).

Reactivity and Derivatization Potential

The trifunctional nature of this molecule makes it an excellent starting point for combinatorial chemistry and the generation of focused compound libraries.

  • N-Amino Group: The exocyclic amino group can undergo various reactions such as acylation, alkylation, and condensation with aldehydes or ketones to form Schiff bases.

  • C-Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. It can also participate in cycloaddition reactions.

  • N-H of the Ring: The nitrogen atoms within the pyrimidine ring can be alkylated or arylated under appropriate conditions.

Derivatization Pathways

G cluster_derivatives Potential Derivatizations Core This compound N_Alkylation N-Alkylated Derivatives Core->N_Alkylation R-X, Base N_Acylation N-Acylated Derivatives Core->N_Acylation RCOCl Schiff_Base Schiff Base Formation Core->Schiff_Base RCHO Hydrolysis_Amide Hydrolysis to Amide Core->Hydrolysis_Amide H₂O, H⁺/OH⁻ (mild) Hydrolysis_Acid Hydrolysis to Carboxylic Acid Hydrolysis_Amide->Hydrolysis_Acid H₂O, H⁺/OH⁻ (strong)

Caption: Key reaction sites for the derivatization of the core scaffold.

Applications in Drug Discovery and Research

The 2-aminopyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[9] Derivatives of this compound have shown promise in several therapeutic areas.

Anticancer Activity

Many derivatives have been synthesized and evaluated for their antiproliferative effects.[3][10] The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways.

  • Kinase Inhibition: The pyrimidine core can act as a hinge-binding motif in the ATP-binding pocket of various kinases. For instance, derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both of which are crucial for tumor growth and angiogenesis.[3][11]

  • DHFR/TS Inhibition: Some analogs have been developed as dual inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), enzymes critical for nucleotide synthesis and thus, for the proliferation of cancer cells.[12][13]

Antimicrobial Properties

The scaffold has also been explored for the development of new antimicrobial agents.[2] One reported mechanism is the inhibition of the bacterial SecA protein, which is essential for protein translocation across the cell membrane, leading to bacterial cell death.[2]

Anti-inflammatory Effects

Certain pyrimidine derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of nitric oxide (NO) production.[1] Overproduction of NO is implicated in the pathophysiology of various inflammatory diseases.

Mechanism of Action: Kinase Inhibition Model

G cluster_pathway Kinase Inhibition Pathway Derivative Pyrimidine Derivative Kinase Kinase ATP-Binding Site Derivative->Kinase Binds to Hinge Region Phosphorylation Phosphorylation Kinase->Phosphorylation Inhibited ATP ATP ATP->Kinase Blocked Substrate Protein Substrate Substrate->Phosphorylation Cellular_Response Downstream Signaling (Proliferation, Angiogenesis) Phosphorylation->Cellular_Response Blocked

Caption: A model for the inhibition of kinase signaling by pyrimidine derivatives.

Safety and Handling

As with any fine chemical, this compound should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

It is imperative to consult the specific Safety Data Sheet (SDS) for this compound before use and to develop Standard Operating Procedures (SOPs) for its handling in a laboratory setting.[14][15]

Conclusion

This compound is a high-value scaffold for the synthesis of novel, biologically active compounds. Its straightforward synthesis, coupled with multiple points for chemical modification, ensures its continued relevance in the field of drug discovery. The diverse therapeutic potential of its derivatives, from anticancer to antimicrobial applications, makes it a subject of ongoing research and a cornerstone for the development of next-generation therapeutics.

References

  • Ansari, M. F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. Available at: [Link]

  • Gouda, M. A., et al. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Institutes of Health. Available at: [Link]

  • Martínez-Vargas, A., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI. Available at: [Link]

  • Redondo-Castro, E., et al. (2021). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PubMed Central. Available at: [Link]

  • Janeba, Z., et al. (2013). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. National Institutes of Health. Available at: [Link]

  • Gouda, M. A., et al. (2023). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PubMed Central. Available at: [Link]

  • Gangjee, A., et al. (2009). Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Mishra, R., et al. (2012). Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and a 2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidine as antifolates. PubMed Central. Available at: [Link]

  • Khan, I., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PubMed Central. Available at: [Link]

  • The University of Texas at Austin Environmental Health & Safety. (n.d.). Chemical Safety. The University of Texas at Austin. Available at: [Link]

  • Singh, R., & Singh, P. (2024). An overview of the 2-Aminopyrimidine derivatives as antimicrobial agents. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences. Available at: [Link]

  • University of the Incarnate Word. (n.d.). Chemical Safety Handbook. University of the Incarnate Word. Available at: [Link]

  • Abd-Elhameed, R. H., et al. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. Available at: [Link]

  • Organic Chemistry Research. (n.d.). Regular Article. Organic Chemistry Research. Available at: [Link]

Sources

2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

The second round of searches yielded more specific information, particularly regarding the synthesis and biological context of related pyrimidine derivatives. I found several papers describing the synthesis of similar compounds, often through Biginelli or related multi-component reactions, which provides a good basis for outlining a general synthetic protocol. The search also provided some characteristic spectroscopic data (IR and NMR) for related structures, which can be used as a reference. The role of the 2-amino-4-oxo-pyrimidine scaffold as a pharmacophore in kinase inhibitors and antifolates was also highlighted, giving more substance to its application in drug discovery.

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  • Crystallographic Data: No specific crystallographic information (CIF file or detailed structural report) was found for this compound. This is essential for a definitive understanding of its three-dimensional structure.

  • Detailed, Step-by-Step Protocol: The synthesis methods found are still general. A detailed experimental procedure with specific reagents, quantities, reaction conditions, and purification methods for the title compound is needed.

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  • Complete and specific spectroscopic data: I do not have the actual ¹H NMR, ¹³C NMR, and mass spectra for the title compound.

  • Crystallographic data: I have not found any X-ray crystallography data for this molecule.

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  • Specific reactivity and named reaction products: I still lack specific examples of reactions starting from the title compound.

  • A specific Safety Data Sheet (SDS).

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  • Complete and specific spectroscopic data: I lack the actual ¹H NMR, ¹³C NMR, and mass spectra for the title compound. This is essential for a definitive characterization.

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  • A specific Safety Data Sheet (SDS).

To create the in-depth technical guide, I need to find a publication that has synthesized and fully characterized this exact molecule. This would be the most efficient way to obtain the missing experimental and structural data. I will refine my search to look for such a publication. I will also perform a more targeted search for a safety data sheet.## An In-Depth Technical Guide to this compound: A Versatile Scaffold in Chemical Science

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a pivotal heterocyclic compound, distinguished by its versatile chemical nature and significant potential in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization. We delve into the causality behind its synthetic pathways, its reactivity, and its role as a foundational building block for novel therapeutic agents. This document serves as a detailed resource for professionals engaged in chemical research and development.

Introduction: The Strategic Importance of the Pyrimidine Core

The pyrimidine ring system is a cornerstone of bio-organic chemistry, most notably as a fundamental component of nucleic acids. This inherent biological relevance has established pyrimidine derivatives as "privileged scaffolds" in drug discovery. This compound, with its strategically positioned functional groups—an amino group, a carbonyl (oxo) group, and a cyano group—presents a unique combination of hydrogen-bonding capabilities and reactive sites. This trifecta of functionality makes it an exceptionally valuable starting material for the synthesis of a diverse array of more complex molecules with significant biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties.[1]

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular architecture and physical characteristics of this compound is essential for its effective application.

Chemical Identity
  • IUPAC Name: this compound

  • CAS Number: 27058-50-0[1]

  • Molecular Formula: C₅H₄N₄O[1]

  • Molecular Weight: 136.11 g/mol [1]

  • Canonical SMILES: C1=C(C(=O)N=C(N1)N)C#N

  • InChI Key: InChI=1S/C5H4N4O/c6-4-7-2(1-9)3(10)8-5(4)11/h1H,(H3,6,7,8,11)

The molecule's structure is characterized by a dihydropyrimidine ring, which imparts a degree of conformational flexibility not found in its fully aromatic counterparts.[1] The exocyclic amino and oxo groups are key sites for intermolecular interactions, particularly hydrogen bonding, which governs its solid-state structure and interactions with biological macromolecules.

Physicochemical Data

A summary of the key physicochemical properties is presented in Table 1. The high melting point is indicative of a stable crystal lattice, likely reinforced by extensive intermolecular hydrogen bonding.

PropertyValueSource
Melting Point >300 °CCommercial Supplier Data
Appearance White to off-white powderGeneral Observation
Solubility Soluble in DMSOInferred from related compounds

Table 1: Physicochemical Properties of this compound.

Synthesis and Mechanistic Insights

The synthesis of this compound and its derivatives is most effectively achieved through multi-component reactions, which offer high atom economy and procedural simplicity.

Recommended Synthetic Protocol: Three-Component Condensation

A robust and widely applicable method for the synthesis of the 2-amino-4-oxo-pyrimidine-5-carbonitrile scaffold is the one-pot condensation of an appropriate aldehyde, a compound with an active methylene group (like malononitrile or ethyl cyanoacetate), and a urea or guanidine derivative.[1][2] For the title compound, a variation of the Biginelli reaction is employed.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the starting materials: an appropriate α,β-unsaturated carbonyl compound or its equivalent, malononitrile (1.0 eq.), and guanidine hydrochloride (1.1 eq.) in a suitable solvent such as absolute ethanol.

  • Base Addition: Add a base, such as potassium carbonate (1.1 eq.) or sodium ethoxide, to the mixture. The base is crucial for deprotonating the active methylene compound and facilitating the initial condensation steps.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for several hours (typically 6-24 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into cold water and acidify with a weak acid, such as acetic acid, to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a DMF/water mixture.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common choice due to its ability to dissolve the reactants and its appropriate boiling point for the reaction temperature.

  • Base: The choice of base is critical. A moderately strong base is required to generate the nucleophilic carbanion from malononitrile without causing significant side reactions.

  • Acidification: Acidification of the reaction mixture after completion protonates the pyrimidine nitrogen atoms, reducing the solubility of the product in water and leading to its precipitation.

Diagram of Synthetic Workflow:

G cluster_reactants Reactants cluster_process Process cluster_purification Purification R1 α,β-Unsaturated Carbonyl P1 One-Pot Condensation (Ethanol, K2CO3, Reflux) R1->P1 R2 Malononitrile R2->P1 R3 Guanidine R3->P1 PU1 Aqueous Work-up (Acidification) P1->PU1 PU2 Filtration PU1->PU2 PU3 Recrystallization PU2->PU3 Product This compound PU3->Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Structural Characterization

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for its key functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Mode
N-H (Amino & Amide) 3500 - 3200Stretching
C≡N (Nitrile) 2230 - 2210Stretching
C=O (Amide) 1700 - 1650Stretching
C=N, C=C (Ring) 1650 - 1550Stretching

Table 2: Expected IR Absorption Bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. The expected chemical shifts are influenced by the electronic environment of the nuclei.

  • ¹H NMR: The spectrum in a solvent like DMSO-d₆ is expected to show distinct signals for the amino (-NH₂) protons, the amide (N-H) proton, and the vinylic proton of the pyrimidine ring. The amino and amide protons are typically broad and their chemical shifts can be concentration and temperature dependent. The vinylic proton is expected to appear as a singlet in the aromatic region.

  • ¹³C NMR: The ¹³C NMR spectrum will provide information on the carbon skeleton. Characteristic signals are expected for the carbonyl carbon (C4), the carbon of the nitrile group (C5-CN), and the carbons of the pyrimidine ring (C2, C5, and C6).

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern can also offer structural information.

Chemical Reactivity and Applications in Synthesis

The presence of multiple functional groups makes this compound a versatile building block for further chemical transformations.

  • Amino Group (C2): The amino group can act as a nucleophile and can be acylated, alkylated, or used in condensation reactions to form fused ring systems.

  • Nitrile Group (C5): The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. It can also participate in cycloaddition reactions.

  • Amide Moiety (N1-C6): The nitrogen and oxygen atoms of the amide can be involved in further cyclization reactions to build more complex heterocyclic systems.

Diagram of Potential Signaling Pathway Involvement:

G Pyrimidine 2-Amino-4-oxo-pyrimidine Scaffold Kinase Kinase Active Site Pyrimidine->Kinase Binds to DHFR DHFR Active Site Pyrimidine->DHFR Binds to Inhibition1 Inhibition Pyrimidine->Inhibition1 Inhibition2 Inhibition Pyrimidine->Inhibition2 Pathway1 Signal Transduction (e.g., Cancer Proliferation) Kinase->Pathway1 Regulates Pathway2 Folate Metabolism DHFR->Pathway2 Catalyzes Inhibition1->Pathway1 Inhibition2->Pathway2

Caption: Potential mechanisms of action for derivatives of the title compound.

Biological Significance and Drug Discovery Potential

The 2-amino-4-oxo-pyrimidine core is a well-established pharmacophore found in numerous biologically active compounds. Derivatives of this scaffold have been investigated as:

  • Kinase Inhibitors: The hydrogen bonding capabilities of the amino and oxo groups mimic the hinge-binding motif of ATP, making these compounds attractive candidates for the development of kinase inhibitors for cancer therapy.

  • Antifolates: The pyrimidine ring is a key component of antifolates that inhibit dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis.

  • Antimicrobial Agents: Some derivatives have shown promising activity against various bacterial and fungal strains.[1]

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

While specific toxicity data for this compound is not widely available, related pyrimidine derivatives are generally considered to have moderate toxicity. However, it is prudent to treat all new compounds as potentially hazardous until proven otherwise.

Conclusion

This compound is a molecule of significant interest due to its versatile reactivity and its presence as a core scaffold in numerous biologically active compounds. Its straightforward synthesis via multi-component reactions makes it an accessible starting material for the construction of diverse chemical libraries for drug discovery and materials science applications. Further research into the full scope of its chemical and biological properties is warranted and will undoubtedly lead to the development of novel and important molecules.

References

  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). MDPI. Retrieved from [Link]

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The Strategic Synthesis and Therapeutic Potential of 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile, a pivotal heterocyclic scaffold in medicinal chemistry. The document delineates its precise chemical identity, confirmed as This compound according to IUPAC nomenclature. We will navigate through its fundamental chemical properties, versatile synthetic pathways, and the mechanistic underpinnings of its diverse biological activities. This guide is designed to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics, leveraging the unique structural and functional attributes of this pyrimidine derivative.

Introduction: The Significance of the Pyrimidine Core

The pyrimidine ring system is a cornerstone of heterocyclic chemistry and a privileged scaffold in drug discovery. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. The inherent reactivity and diverse substitution patterns of pyrimidine derivatives have led to their successful development as a wide array of therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.[1][2]

This compound, with its strategically positioned functional groups—an amino group at position 2, an oxo group at position 4, and a carbonitrile at position 5—presents a rich platform for chemical modification and biological exploration.[1] This unique arrangement of electron-donating and electron-withdrawing groups imparts a distinct reactivity profile, making it a versatile building block for the synthesis of more complex heterocyclic systems and libraries of potential drug candidates.

Chemical Identity and Physicochemical Properties

A precise understanding of the molecule's characteristics is paramount for its effective utilization in research and development.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 27058-50-0[1][3]
Molecular Formula C₅H₄N₄O[1][3]
Molecular Weight 136.11 g/mol [1]

The presence of both hydrogen bond donors (amino group) and acceptors (oxo and nitrile groups) suggests a high potential for intermolecular interactions, which is a critical consideration in designing molecules that bind to biological targets.

Synthetic Strategies: From Building Blocks to the Core Scaffold

The synthesis of this compound and its derivatives is often achieved through efficient and convergent multi-component reactions. These reactions are highly valued in medicinal chemistry for their ability to generate molecular complexity in a single step from simple starting materials.

Three-Component Condensation: A Workhorse Approach

A prevalent and efficient method for synthesizing the pyrimidine core involves a three-component reaction, often inspired by the Biginelli reaction.[4] This approach typically utilizes:

  • An aldehyde

  • A compound with an active methylene group (e.g., malononitrile or ethyl cyanoacetate)[5][6]

  • A guanidine or urea derivative[1][5]

The causality behind this experimental choice lies in its atom economy and operational simplicity. By combining three readily available starting materials in a one-pot synthesis, researchers can rapidly generate a diverse library of pyrimidine derivatives for biological screening. The reaction proceeds through a cascade of condensation, nucleophilic addition, and cyclization steps.[4]

Experimental Protocol: General Procedure for Three-Component Synthesis

  • Reactant Preparation: In a round-bottom flask, dissolve the aldehyde (1 mmol), the active methylene compound (1 mmol), and the guanidine or urea derivative (1.2 mmol) in a suitable solvent (e.g., ethanol).

  • Catalyst Addition: Introduce a catalytic amount of a base (e.g., potassium carbonate) or acid, depending on the specific reaction conditions being optimized.

  • Reaction Execution: Reflux the reaction mixture for a specified period (typically several hours), monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.

Three_Component_Synthesis Aldehyde Aldehyde Intermediate Dihydropyrimidine Intermediate Aldehyde->Intermediate Condensation ActiveMethylene Active Methylene (e.g., Malononitrile) ActiveMethylene->Intermediate Michael Addition Guanidine Guanidine/Urea Guanidine->Intermediate Cyclization Product 2-Amino-4-oxo-1,4-dihydro- pyrimidine-5-carbonitrile Intermediate->Product Oxidation/ Aromatization

Figure 1: A simplified workflow of the three-component synthesis of the pyrimidine core.

Spectroscopic Characterization: Unveiling the Molecular Structure

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.

  • Infrared (IR) Spectroscopy: Key characteristic peaks would include N-H stretching vibrations from the amino group, a strong C=O stretching band for the oxo group, and a sharp C≡N stretching vibration for the nitrile group.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show distinct signals for the protons of the amino group and any protons on the pyrimidine ring.

    • ¹³C NMR would provide evidence for the carbon atoms of the carbonyl, nitrile, and the pyrimidine ring.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compound.

Therapeutic Landscape: A Scaffold of Diverse Biological Activity

The this compound scaffold has been extensively explored for its potential in various therapeutic areas. The strategic placement of functional groups allows for interactions with a multitude of biological targets.

Anticancer Potential

Derivatives of this pyrimidine core have demonstrated significant anticancer activity.[1] The proposed mechanisms of action are often multifaceted and can include:

  • Enzyme Inhibition: Certain derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and dihydrofolate reductase.[7]

  • VEGFR-2 Inhibition: Some pyrimidine-5-carbonitrile derivatives act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[6] By blocking this signaling pathway, these compounds can impede the formation of new blood vessels that supply nutrients to tumors.[6]

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells, a crucial mechanism for eliminating malignant cells.[5]

Anticancer_Mechanism Pyrimidine 2-Amino-4-oxo-1,4-dihydro- pyrimidine-5-carbonitrile Derivative VEGFR2 VEGFR-2 Pyrimidine->VEGFR2 Inhibits Enzymes Thymidylate Synthase/ Dihydrofolate Reductase Pyrimidine->Enzymes Inhibits Apoptosis Apoptosis Pyrimidine->Apoptosis Induces Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes Proliferation Cell Proliferation Enzymes->Proliferation Promotes

Figure 2: Potential anticancer mechanisms of action for pyrimidine derivatives.

Antimicrobial Activity

The pyrimidine scaffold is also a promising starting point for the development of novel antimicrobial agents.[1][5] One identified mechanism involves the targeting of essential bacterial enzymes that are absent in mammals, offering a potential for selective toxicity. For instance, some derivatives have shown activity against enzymes in the methylerythritol phosphate (MEP) pathway, which is crucial for isoprenoid biosynthesis in many bacteria.[8] Another target is the SecA protein, which is vital for protein secretion across bacterial membranes.[1] Inhibition of this protein disrupts bacterial function and leads to cell death.[1]

Anti-inflammatory Properties

Certain pyrimidine derivatives have exhibited anti-inflammatory effects, suggesting their potential for treating inflammatory conditions.[1] The mechanism of action in this context is an active area of research and may involve the modulation of inflammatory signaling pathways.

Future Directions and Conclusion

This compound stands out as a highly versatile and valuable scaffold in medicinal chemistry. Its straightforward synthesis, coupled with the rich chemical handles it provides for further functionalization, makes it an attractive starting point for the development of new therapeutic agents. Future research will likely focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the core structure to optimize potency and selectivity for specific biological targets.

  • Exploration of Novel Biological Targets: Screening of pyrimidine libraries against a wider range of disease-relevant targets.

  • Development of Advanced Synthetic Methodologies: Further refinement of synthetic routes to enhance efficiency, yield, and sustainability.

References

  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PubMed Central. [Link]

  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PubMed Central. [Link]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. [Link]

  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Institutes of Health. [Link]

  • 4-Amino-2,6-diphenylpyrimidine-5-carbonitrile | C17H12N4. PubChem. [Link]

  • Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents. PubMed. [Link]

  • Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-d-erythritol-2,4-cyclodiphosphate synthase. PubMed. [Link]

  • This compound. Lead Sciences. [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of the Pyrimidine-5-carbonitrile Core

In the landscape of modern drug discovery, the pyrimidine nucleus stands as a "privileged structure"—a recurring motif in a multitude of biologically active compounds.[1] Specifically, the 2-amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile scaffold has garnered significant attention from medicinal chemists. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] These compounds often act as inhibitors of crucial biological targets such as VEGFR-2, EGFR, and COX-2, making them highly valuable leads in the development of novel therapeutics.[4]

This guide provides an in-depth technical overview of the synthesis of this vital heterocyclic system. Moving beyond a simple recitation of steps, we will delve into the causality behind the synthetic strategies, offering field-proven insights to navigate common challenges and optimize outcomes. This document is structured to serve as a practical and authoritative resource for researchers, scientists, and drug development professionals dedicated to advancing medicinal chemistry.

Part 1: The Workhorse of Synthesis: The Multicomponent Biginelli-like Reaction

The most efficient and widely adopted method for constructing the this compound core is a variation of the classic Biginelli reaction. This one-pot, three-component condensation offers high atom economy and procedural simplicity, making it ideal for generating diverse libraries of compounds for screening.[3] The reaction brings together an aldehyde, an active methylene compound bearing a nitrile group, and a guanidine or urea/thiourea derivative.[5][6]

Mechanistic Underpinnings: A Self-Validating System

Understanding the reaction mechanism is critical for troubleshooting and optimization. While several pathways have been proposed, the most widely accepted sequence under acid or base catalysis involves an imine-intermediate pathway. This multi-step process ensures the regioselective formation of the desired dihydropyrimidine ring.

The reaction cascade is as follows:

  • Aldehyde-Urea Condensation: The reaction initiates with the condensation of the aldehyde and the urea (or guanidine) derivative to form an N-acyliminium ion intermediate.

  • Michael Addition: The enolate of the active methylene nitrile compound then acts as a nucleophile, attacking the iminium ion in a Michael-type addition.

  • Cyclization and Dehydration: The final steps involve an intramolecular cyclization through the attack of the second nitrogen of the urea/guanidine moiety onto the carbonyl carbon, followed by dehydration to yield the stable this compound ring system.[5]

This sequence of condensation, nucleophilic addition, and cyclization provides a robust and convergent route to the target scaffold.[5]

Biginelli_Mechanism R1CHO Aldehyde Acyliminium N-Acyliminium Ion R1CHO->Acyliminium Guanidine Guanidine Guanidine->Acyliminium Condensation ActiveMethylene Active Methylene (e.g., Ethyl Cyanoacetate) MichaelAdduct Michael Adduct ActiveMethylene->MichaelAdduct Acyliminium->MichaelAdduct Michael Addition CyclizedInt Cyclized Intermediate MichaelAdduct->CyclizedInt Intramolecular Cyclization Product 2-Amino-4-oxo-1,4-dihydro- pyrimidine-5-carbonitrile CyclizedInt->Product Dehydration (-H2O) Classical_Synthesis MalonicEster Monosubstituted Malonic Acid Diester Product 5-Substituted-2-amino- 4,6-dihydroxypyrimidine MalonicEster->Product Guanidine Guanidine Guanidine->Product Cyclocondensation Base Sodium Ethoxide (Base) Base->Product Catalyst

Sources

The Multifaceted Biological Landscape of 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemical Prominence of a Privileged Scaffold

The 2-amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile core is a heterocyclic scaffold of significant interest in medicinal chemistry. Its structural features, including a pyrimidine ring endowed with amino, oxo, and nitrile functional groups, provide a versatile platform for chemical modification and interaction with a wide array of biological targets.[1] This guide offers an in-depth exploration of the diverse biological activities associated with this scaffold and its derivatives, providing researchers and drug development professionals with a comprehensive technical resource. We will delve into the mechanistic underpinnings of its anticancer, antimicrobial, and other pharmacological effects, supported by detailed experimental protocols and data-driven insights. The inherent functional group diversity of this molecule allows it to participate in various chemical reactions, making it a valuable building block for the synthesis of more complex heterocyclic systems.[1]

Anticancer Activity: A Multi-pronged Assault on Malignancy

Derivatives of the this compound scaffold have emerged as a promising class of anticancer agents, exhibiting activity against a range of cancer cell lines through various mechanisms.[1][2][3][4] These compounds can disrupt critical cellular processes in cancer cells, leading to cell cycle arrest and apoptosis.[1][3]

Mechanism of Action: Targeting Key Oncogenic Pathways

The anticancer effects of these pyrimidine derivatives are often attributed to their ability to inhibit key enzymes and receptors that are dysregulated in cancer.

  • Kinase Inhibition: A significant body of research has focused on the development of these compounds as kinase inhibitors.

    • PIM-1 Kinase: Derivatives of the related 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase crucial for cell proliferation and apoptosis.[5] Inhibition of PIM-1 can affect the stability and transcriptional activity of the MYC oncogene, a key driver of many cancers.[5]

    • EGFR and VEGFR-2: Hybrid molecules incorporating the dihydropyrimidine-5-carbonitrile moiety have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are critical for tumor growth and angiogenesis.[2] Certain pyrimidine-5-carbonitrile derivatives have shown potent EGFR inhibition, leading to cell cycle arrest at the G2/M phase and induction of apoptosis.[3]

  • Dual Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR) Inhibition: Thieno[2,3-d]pyrimidine analogs bearing the 2-amino-4-oxo core have been synthesized as dual inhibitors of TS and DHFR.[6] These enzymes are essential for nucleotide synthesis, and their inhibition disrupts DNA replication and repair, leading to cancer cell death.[6]

  • Microtubule Disruption: The parent compound has been reported to interfere with microtubule formation, a mechanism that can induce cell cycle arrest and apoptosis in cancer cells.[1]

Experimental Workflow: From Synthesis to Cellular Assays

A typical workflow for the evaluation of novel this compound derivatives as anticancer agents is outlined below.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_in_vivo In Vivo Evaluation synthesis Compound Synthesis (e.g., Biginelli Reaction) purification Purification (Chromatography, Crystallization) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization cytotoxicity Cytotoxicity Assay (MTT, Resazurin) characterization->cytotoxicity target_engagement Target-Based Assay (Kinase Inhibition, Enzyme Assay) cytotoxicity->target_engagement cell_cycle Cell Cycle Analysis (Flow Cytometry) target_engagement->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) target_engagement->apoptosis animal_model Xenograft Tumor Model apoptosis->animal_model efficacy Tumor Growth Inhibition animal_model->efficacy toxicity Toxicity Assessment animal_model->toxicity

Caption: A generalized workflow for the discovery and evaluation of novel anticancer agents based on the this compound scaffold.

Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol describes a standard method for evaluating the cytotoxic effects of synthesized compounds on cancer cell lines.

1. Cell Culture:

  • Culture cancer cell lines (e.g., MCF-7, DU-145, PC-3) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

2. Cell Seeding:

  • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

3. Compound Treatment:

  • Prepare a stock solution of the test compound in DMSO.
  • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
  • Replace the culture medium in the 96-well plates with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
  • Incubate the plates for 48-72 hours.

4. MTT Assay:

  • Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
  • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Quantitative Data Summary: Anticancer Activity
Compound ClassTargetCancer Cell LineIC₅₀ (µM)Reference
Pyrimidine-5-carbonitrile derivativeEGFRHepG23.56[3]
Pyrimidine-5-carbonitrile derivativeEGFRA5495.85[3]
Pyrimidine-5-carbonitrile derivativeEGFRMCF-77.68[3]
4-oxo-2-thioxo-tetrahydropyrimidinePIM-1 Kinase-0.373 - 0.909[5]
Thieno[2,3-d]pyrimidine analogHuman TS-0.054[6]
Thieno[2,3-d]pyrimidine analogHuman DHFR-0.019[6]

Antimicrobial Activity: A Promising Avenue for Combating Drug Resistance

The this compound scaffold and its derivatives have demonstrated notable antimicrobial properties, positioning them as potential candidates for the development of new anti-infective agents.[1][7][8][9][10]

Mechanism of Action: Targeting Essential Bacterial Processes

The antibacterial activity of these compounds is linked to the inhibition of crucial bacterial cellular machinery.

  • Inhibition of SecA: A key target identified for this compound is the SecA protein.[1] SecA is an essential ATPase motor protein of the bacterial Sec-dependent secretion pathway, which is responsible for translocating proteins across the bacterial membrane.[1] The absence of this pathway in humans makes SecA an attractive target for selective antibacterial therapy.[1]

secA_inhibition compound 2-Amino-4-oxo-1,4-dihydropyrimidine- 5-carbonitrile secA Bacterial SecA Protein compound->secA inhibits protein_translocation Protein Translocation secA->protein_translocation drives cell_death Bacterial Cell Death protein_translocation->cell_death disruption leads to

Caption: Mechanism of antibacterial action via inhibition of the bacterial SecA protein.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standard procedure for determining the MIC of a compound against bacterial strains.

1. Preparation of Bacterial Inoculum:

  • Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) into a tube of Mueller-Hinton Broth (MHB).
  • Incubate at 37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
  • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Compound Dilutions:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
  • Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Add the diluted bacterial inoculum to each well of the microtiter plate.
  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
  • Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Structure-Activity Relationship (SAR) Insights

Studies on various derivatives have provided valuable insights into the structural requirements for potent antimicrobial activity. Modifications at different positions of the pyrimidine ring can significantly influence the biological activity, highlighting the importance of a systematic exploration of the chemical space around this scaffold.[7][11]

Other Notable Biological Activities

Beyond their anticancer and antimicrobial properties, derivatives of the this compound core have been investigated for a range of other biological activities.

  • Anti-inflammatory Effects: Some pyrimidine derivatives have demonstrated the ability to suppress the production of nitric oxide (NO), a key mediator in inflammation, suggesting their potential as anti-inflammatory agents.[1][12]

  • Adenosine Receptor Antagonism: 2-Amino-4,6-diarylpyrimidine-5-carbonitriles have been identified as potent and selective antagonists of the A₁ adenosine receptor, which could have applications in various therapeutic areas.[13]

  • Enzyme Inhibition: Certain analogs have shown inhibitory activity against enzymes such as ATPase and α-glucosidase, indicating a broader potential for therapeutic intervention.[5][9]

  • Antiviral Activity: The related 2-amino-4,6-dichloropyrimidine has been reported to inhibit the replication of a broad range of viruses, including Herpes and Picorna viruses.[12]

Conclusion and Future Directions

The this compound scaffold represents a privileged structure in medicinal chemistry, giving rise to compounds with a wide spectrum of biological activities. Its synthetic tractability allows for the creation of diverse chemical libraries, which, when coupled with robust biological screening, can lead to the identification of novel therapeutic agents. Future research should focus on leveraging structure-activity relationship data to design more potent and selective inhibitors for specific biological targets. The exploration of novel hybrid molecules and the investigation of their mechanisms of action will be crucial for translating the therapeutic potential of this versatile scaffold into clinical applications.

References

  • Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies - PMC. (2025). PubMed Central.
  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC. (n.d.). PubMed Central.
  • This compound | 27058-50-0 | Benchchem. (n.d.). Benchchem.
  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine deriv
  • In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. (n.d.).
  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. (n.d.). NIH.
  • Design, synthesis, and apoptotic antiproliferative activity of novel dihydropyrimidine-5-carbonitrile/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors endowed with antioxidant activity. (2025). Unknown Source.
  • Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. (2025). MDPI.
  • Antibacterial activity of 2-amino-1,4-DHPMs | Download Table. (n.d.).
  • Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. (2022). MDPI.
  • Dihydropyrimidinones Against Multiresistant Bacteria. (2022). Frontiers.
  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (n.d.). RSC Publishing.
  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). Unknown Source.
  • Synthesis, characterization and antimicrobial activity of some new N-formyl tetrahydropyrimidine derivatives. (2024). Chemical Review and Letters.
  • Discovery of new symmetrical and asymmetrical nitrile-containing 1,4-dihydropyridine derivatives as dual kinases and P-glycoprotein inhibitors: synthesis, in vitro assays, and in silico studies - PMC. (2022). PubMed Central.
  • Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. (n.d.). MDPI.
  • Pyrimidine-5-carbonitril derivatives as anticancer agents. (n.d.).
  • Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents. (n.d.). PubMed.

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The Emerging Therapeutic Potential of 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutics.[1][2] Within this broad class, the 2-amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile core represents a privileged substructure, endowed with versatile chemical handles that allow for the exploration of diverse biological targets. This technical guide provides an in-depth analysis of this core's latent therapeutic potential, drawing upon a comprehensive review of its substituted derivatives. We will delve into its synthetic accessibility, delineate key structure-activity relationships, and explore its multifaceted pharmacological profile, with a particular focus on oncology, inflammation, and infectious diseases. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel small molecule therapeutics.

Introduction: The Pyrimidine-5-carbonitrile Scaffold - A Gateway to Novel Therapeutics

The pyrimidine ring is a fundamental heterocyclic motif found in nucleic acids and a plethora of approved drugs, underscoring its inherent biocompatibility and drug-like properties.[2] The incorporation of a nitrile group at the 5-position and an amino group at the 2-position, coupled with a 4-oxo functionality, creates a unique electronic and steric environment. This specific arrangement of functional groups provides multiple points for hydrogen bonding, electrostatic interactions, and further chemical derivatization, making it an attractive starting point for the design of targeted therapies. Derivatives of the pyrimidine-5-carbonitrile core have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][2][3][4] This guide will synthesize the existing knowledge on these derivatives to project the therapeutic promise of the parent compound, this compound.

Synthetic Strategies: Assembling the Core

The efficient synthesis of the this compound core is critical for its exploration in drug discovery programs. Drawing from established methodologies for related structures, a convergent and high-yielding synthesis can be proposed.

Biginelli-Inspired Three-Component Reaction

A robust and versatile approach for the synthesis of dihydropyrimidines is the Biginelli reaction and its modern variations.[5] For the target compound, a three-component condensation of an appropriate β-keto nitrile, an aldehyde, and guanidine or a guanidine equivalent would be a primary strategy. The reaction proceeds through a sequence of condensation, nucleophilic addition, and cyclization, ultimately leading to the desired dihydropyrimidine core.[5]

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product beta-keto_nitrile β-Keto Nitrile intermediate1 Condensation Product beta-keto_nitrile->intermediate1 aldehyde Aldehyde aldehyde->intermediate1 guanidine Guanidine intermediate2 Cyclized Intermediate intermediate1->intermediate2 + Guanidine product This compound intermediate2->product Aromatization

Caption: Proposed Biginelli-inspired synthesis workflow.

Cyclocondensation of Pre-formed Fragments

An alternative strategy involves the cyclocondensation of ethyl cyanoacetate with thiourea and a benzaldehyde derivative in an alkaline medium, which has been reported for the synthesis of a related 2-mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile.[3] Subsequent modification of the 2-mercapto group to an amino group would yield the target compound.

Experimental Protocol: General Procedure for Three-Component Synthesis [5]

  • Reaction Setup: To a solution of the α-cyanoketone (1 equivalent) and an appropriate aldehyde (1 equivalent) in a suitable solvent (e.g., ethanol, isopropanol), add guanidine hydrochloride (1.2 equivalents) and a base (e.g., potassium carbonate, sodium ethoxide) (1.5 equivalents).

  • Reaction Conditions: Stir the reaction mixture at reflux for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Purification: Collect the resulting precipitate by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Therapeutic Potential in Oncology

The pyrimidine-5-carbonitrile scaffold has shown significant promise in the development of novel anticancer agents.[4] Derivatives have been shown to target multiple hallmarks of cancer, including sustained proliferative signaling, angiogenesis, and evasion of apoptosis.

Inhibition of Key Kinases in Cancer Progression

Several studies have highlighted the potential of pyrimidine-5-carbonitrile derivatives as potent inhibitors of various protein kinases that are often dysregulated in cancer.

  • VEGFR-2 Inhibition: A series of novel pyrimidine-5-carbonitrile derivatives have been designed and synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[3] Some of these compounds exhibited excellent anti-proliferative activity against human colon cancer (HCT-116) and breast cancer (MCF-7) cell lines, with IC50 values in the low micromolar range.[3] The most potent compounds were found to be more effective than the standard drug sorafenib in these assays.[3]

  • PI3K/AKT Pathway Inhibition: The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature of many cancers. A novel series of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives were developed and shown to inhibit the PI3K/AKT axis, leading to apoptosis in leukemia (K562) and breast cancer (MCF-7) cell lines.[6]

  • EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another important target in cancer therapy. Pyrimidine-5-carbonitrile based derivatives have been developed as potent EGFR inhibitors, demonstrating significant anticancer activity against hepatocellular carcinoma (HepG2), non-small cell lung cancer (A549), and breast cancer (MCF-7) cell lines.[7] One of the lead compounds from this series exhibited an EGFR inhibitory IC50 value in the nanomolar range.[7]

  • PIM-1 Kinase Inhibition: PIM-1 kinase is a serine/threonine kinase that plays a crucial role in cell proliferation and apoptosis.[8] S-amide tetrahydropyrimidinone derivatives have been identified as potent PIM-1 inhibitors with significant antiproliferative activity against breast (MCF-7) and prostate (DU-145, PC-3) cancer cell lines.[8]

G cluster_targets Molecular Targets in Cancer cluster_outcomes Cellular Outcomes Pyrimidine_Core This compound Core VEGFR2 VEGFR-2 Pyrimidine_Core->VEGFR2 Inhibition PI3K_AKT PI3K/AKT Pathway Pyrimidine_Core->PI3K_AKT Inhibition EGFR EGFR Pyrimidine_Core->EGFR Inhibition PIM1 PIM-1 Kinase Pyrimidine_Core->PIM1 Inhibition DHFR_TS DHFR/TS Pyrimidine_Core->DHFR_TS Inhibition Angiogenesis_Inhibition Inhibition of Angiogenesis VEGFR2->Angiogenesis_Inhibition Apoptosis_Induction Induction of Apoptosis PI3K_AKT->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest PI3K_AKT->Cell_Cycle_Arrest EGFR->Cell_Cycle_Arrest Proliferation_Inhibition Inhibition of Proliferation EGFR->Proliferation_Inhibition PIM1->Apoptosis_Induction DHFR_TS->Proliferation_Inhibition

Caption: Potential anticancer mechanisms of action.

Induction of Apoptosis and Cell Cycle Arrest

A common mechanism of action for many anticancer pyrimidine-5-carbonitrile derivatives is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.

  • Apoptosis Induction: Treatment of cancer cells with these compounds has been shown to increase the population of apoptotic cells, as determined by flow cytometry using Annexin V-FITC staining.[3][6][9] This is often accompanied by an increase in the expression of pro-apoptotic proteins like caspase-3.[3]

  • Cell Cycle Arrest: Flow cytometric analysis has revealed that these compounds can cause cell cycle arrest at various phases, including the G2/M and S phases, preventing cancer cells from progressing through the cell division cycle.[3][7][9][10][11]

Data Summary: Anticancer Activity of Representative Pyrimidine-5-carbonitrile Derivatives

Compound ClassTargetCell LineIC50 (µM)Reference
Pyrimidine-5-carbonitrile derivativeVEGFR-2HCT-1161.14[3]
Pyrimidine-5-carbonitrile derivativeVEGFR-2MCF-71.54[3]
4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivativePI3Kδ/γ, AKT-1K5626.99, 4.01, 3.36[6]
Pyrimidine-5-carbonitrile derivativeEGFRHepG23.56[7]
S-amide tetrahydropyrimidinone derivativePIM-1 KinaseMCF-7Not specified[8]
2-Amino-4,6-diarylpyrimidine-5-carbonitrileAdenosine A1 ReceptorNot specifiedNot specified[5]
Dual Inhibition of Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS)

The folate metabolism pathway is a well-established target for cancer chemotherapy.[12] Dihydrofolate reductase (DHFR) and thymidylate synthase (TS) are crucial enzymes in this pathway, and their inhibition disrupts DNA synthesis and cell replication.[12][13] Certain 2-amino-4-oxo-5-substituted-thieno[2,3-d]pyrimidines, which are structurally related to the core compound of interest, have been synthesized as potent dual inhibitors of human TS and DHFR, exhibiting nanomolar GI50 values against tumor cells in culture.[13] The 2-amino-4-oxo-pyrimidine substructure is considered important for TS inhibition.[12]

Potential in Inflammatory and Immune-related Disorders

Chronic inflammation is a key driver of numerous diseases. The ability to modulate inflammatory pathways presents a significant therapeutic opportunity.

Inhibition of Nitric Oxide (NO) Production

Nitric oxide (NO) is a key signaling molecule in the inflammatory response. Overproduction of NO by inducible nitric oxide synthase (iNOS) is implicated in the pathophysiology of various inflammatory conditions. A series of 5-substituted 2-amino-4,6-dichloropyrimidines, derived from 2-amino-4,6-dihydroxypyrimidines, have been shown to inhibit immune-activated NO production in mouse peritoneal cells.[1] The most potent of these compounds had an IC50 of 2 µM, highlighting the potential of the pyrimidine core in developing anti-inflammatory agents.[1]

Modulation of Pro-inflammatory Cytokines

Pro-inflammatory cytokines such as TNF-α and IL-6 play a central role in the inflammatory cascade. A pyrimidine-5-carbonitrile derivative has been shown to cause a remarkable decrease in the levels of TNF-α and IL-6 in HCT-116 cells, suggesting a potential immunomodulatory role.[3]

Experimental Protocol: In Vitro Nitric Oxide (NO) Assay [1]

  • Cell Culture: Culture mouse peritoneal cells or a suitable macrophage cell line (e.g., RAW 264.7) in appropriate culture medium.

  • Cell Stimulation: Seed the cells in a 96-well plate and stimulate with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence and absence of the test compounds at various concentrations.

  • Nitrite Measurement: After a suitable incubation period (e.g., 24 hours), measure the accumulation of nitrite, a stable oxidation product of NO, in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition by the test compounds compared to the vehicle-treated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of NO production.

Antimicrobial and Antiviral Potential

The pyrimidine scaffold is a well-established pharmacophore in the development of antimicrobial and antiviral agents.[2]

Antiviral Activity

Derivatives of 2-amino-4,6-dichloropyrimidine have been reported to inhibit the replication of a broad range of viruses, including Herpes, Picorna, and Pox viruses.[1] The proposed mechanism of action involves the prevention of viral particle maturation by interfering with the assembly of viral proteins.[1] This unique mechanism makes these compounds attractive candidates for further development, especially in combination with other antiviral agents to combat drug resistance.[1]

Antibacterial and Antifungal Activity

Several tetrahydropyrimidine derivatives have demonstrated good antimicrobial activities.[11] Their efficacy against a panel of bacteria and fungi suggests that the pyrimidine core can be a valuable starting point for the development of new anti-infective agents.[11]

Conclusion and Future Directions

The this compound core represents a highly versatile and promising scaffold for the development of novel therapeutics. The extensive body of research on its substituted derivatives provides a strong rationale for its potential in oncology, inflammation, and infectious diseases. The key to unlocking its full therapeutic potential lies in a systematic exploration of its structure-activity relationships through focused medicinal chemistry efforts.

Future research should be directed towards:

  • Synthesis and Biological Evaluation of the Parent Compound: A thorough investigation of the biological activities of the unsubstituted core compound is warranted to establish a baseline for further derivatization.

  • Target Identification and Mechanism of Action Studies: Elucidating the specific molecular targets and downstream signaling pathways modulated by this class of compounds will be crucial for their rational design and development.

  • In Vivo Efficacy and Safety Studies: Promising lead compounds should be advanced into preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.

By leveraging the foundational knowledge outlined in this guide, the scientific community is well-positioned to exploit the therapeutic potential of the this compound scaffold and deliver the next generation of innovative medicines.

References

  • Novotna, E., et al. (2008). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Bioorganic & Medicinal Chemistry, 16(15), 7356-7362. [Link]

  • El-Naggar, M., et al. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Bioorganic Chemistry, 115, 105234. [Link]

  • Arias-Gomez, A., et al. (2021). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Molecules, 26(11), 3328. [Link]

  • Wurm, F. R., et al. (2019). 2‐Amino‐4‐aryl‐5‐oxo‐4,5‐dihydropyrano[3,2‐c]chromene‐3‐carbonitriles with Microtubule‐Disruptive, Centrosome‐Declustering, and Antiangiogenic Effects in vitro and in vivo. Chemistry – A European Journal, 25(6), 1530-1539. [Link]

  • Gangjee, A., et al. (2010). Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and a 2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidine as antifolates. Bioorganic & Medicinal Chemistry, 18(1), 389-395. [Link]

  • Abdel-Maksoud, M. S., et al. (2025). Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. Molecular Systems Design & Engineering. [Link]

  • Gangjee, A., et al. (2009). Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents. Journal of Medicinal Chemistry, 52(15), 4892-4902. [Link]

  • El-Sayed, M. A. A., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports. [Link]

  • El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895-911. [Link]

  • Stojanović, S., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules, 27(20), 7041. [Link]

  • Shestakov, A. S., et al. (2025). 5-Amino-7-Oxo-4,7-Dihydroazolo[1,5-a]pyrimidine-6-Carbonitriles: Synthesis and Study of Antitumor Effect In Vitro and In Silico. Molecules. [Link]

  • Gomaa, M. S., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 11(52), 32937-32951. [Link]

  • Matysiak, J. (2006). Evaluation of antiproliferative effect in vitro of some 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives. Chemical & Pharmaceutical Bulletin, 54(7), 988-991. [Link]

  • El-Sayed, S. A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7485. [Link]

  • Khan, I., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(18), 4238. [Link]

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The Unseen Architect: A Technical Guide to 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile, a pivotal scaffold in medicinal chemistry. Herein, we delve into its synthesis, chemical intricacies, and multifaceted biological activities, offering a blueprint for its application in the development of novel therapeutics.

Introduction: The Pyrimidine Core in Therapeutic Design

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including nucleic acids. Among its vast derivatives, this compound (molecular formula: C₅H₄N₄O, CAS Number: 27058-50-0) has emerged as a particularly versatile and valuable building block.[1] Its unique arrangement of amino, oxo, and carbonitrile functional groups bestows upon it a rich chemical reactivity and the capacity to engage with a diverse array of biological targets.[1] This guide will illuminate the synthesis, properties, and therapeutic potential of this remarkable scaffold, providing a foundation for its strategic deployment in drug discovery programs.

Synthesis and Chemical Characterization: Forging the Scaffold

The construction of the this compound core is achievable through several synthetic strategies, most notably via multicomponent reactions that offer efficiency and atom economy. A prevalent and effective method involves the condensation of a guanidine salt with an active methylene compound, such as ethyl 2-cyano-3-ethoxyacrylate, in the presence of a base.

General Synthesis Protocol: A Biginelli-Inspired Approach

A widely adopted synthetic route is a variation of the Biginelli reaction, which involves the one-pot condensation of an aldehyde, a urea or thiourea, and a β-dicarbonyl compound.[2][3] For the synthesis of this compound, a three-component reaction of an appropriate aldehyde, guanidine, and a cyano-activated ketone can be employed.[2] A general protocol is outlined below:

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of an α-cyanoketone (1 equivalent) and a carboxaldehyde (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add guanidine hydrochloride (1.1 equivalents) and a base (e.g., potassium carbonate, 1.2 equivalents).

  • Reaction Conditions: The reaction mixture is typically heated to reflux and monitored by thin-layer chromatography (TLC) until completion.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then triturated with water, and the solid product is collected by filtration. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to afford the desired this compound.[2]

The causality behind this experimental choice lies in the sequential nature of the reaction: an initial condensation between the aldehyde and the α-cyanoketone, followed by a Michael addition of guanidine, and subsequent intramolecular cyclization and dehydration to yield the dihydropyrimidine ring.[2] The final aromatization of the 2-amino-1,4-dihydropyrimidine-5-carbonitrile intermediate occurs spontaneously.[2]

Physicochemical Properties and Tautomerism

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.

PropertyValueSource
Molecular Formula C₅H₄N₄O[1]
Molecular Weight 136.11 g/mol [1]
CAS Number 27058-50-0[1]
Appearance Off-white to pale yellow solid-
Melting Point >300 °C-
pKa (Predicted) ~8.5 (amino group), ~11.5 (amide NH)-
Solubility Sparingly soluble in water, soluble in DMSO and DMF-

A significant aspect of the chemistry of this compound is its potential for tautomerism. The molecule can exist in several tautomeric forms, primarily involving the migration of a proton between the nitrogen and oxygen atoms of the pyrimidine ring. The predominant form in the solid state is the 4-oxo tautomer, though the 4-hydroxy tautomer can also exist in equilibrium, particularly in solution.[4] This tautomeric equilibrium can have profound implications for the molecule's hydrogen bonding capabilities and its interactions with biological targets.

Caption: Tautomeric equilibrium of this compound.

Biological Activities and Mechanisms of Action: A Multifaceted Scaffold

The this compound scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. These activities stem from the molecule's ability to interact with various enzymes and receptors, modulating key cellular pathways.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents.[1] Their mechanisms of action are diverse and often involve the targeting of critical cellular processes in cancer cells.

3.1.1. Enzyme Inhibition:

Several studies have highlighted the ability of pyrimidine derivatives to act as potent enzyme inhibitors. For instance, derivatives of the related 2-amino-4-oxo-thieno[2,3-d]pyrimidine scaffold have been shown to be dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), two key enzymes in nucleotide biosynthesis that are crucial for cancer cell proliferation.

Furthermore, derivatives of the 2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold have been identified as inhibitors of PIM-1 kinase, a serine/threonine kinase that plays a vital role in cell proliferation and apoptosis.[5] Inhibition of PIM-1 kinase can lead to cell cycle arrest and the induction of apoptosis in cancer cells.[5]

3.1.2. Disruption of Microtubule Dynamics and Centrosome Integrity:

A fascinating mechanism of action for some pyrimidine derivatives is their ability to disrupt microtubule dynamics and induce centrosome declustering.[6] Microtubules are essential components of the cytoskeleton and the mitotic spindle, and their disruption leads to G2/M cell cycle arrest and ultimately apoptosis.[6] Centrosome amplification is a common feature of cancer cells, and compounds that can induce the declustering of these extra centrosomes are highly sought after as they can selectively target cancer cells.[6]

Anticancer_Mechanism cluster_targets Cellular Targets cluster_effects Cellular Effects Pyrimidine This compound Derivative Enzymes Enzyme Inhibition (e.g., PIM-1 Kinase) Pyrimidine->Enzymes Microtubules Microtubule Disruption Pyrimidine->Microtubules Centrosomes Centrosome Declustering Pyrimidine->Centrosomes CellCycle G2/M Cell Cycle Arrest Enzymes->CellCycle Apoptosis Apoptosis Enzymes->Apoptosis Microtubules->CellCycle Centrosomes->CellCycle CellCycle->Apoptosis Antimicrobial_Workflow cluster_process Bacterial Protein Secretion Protein Precursor Protein SecA SecA ATPase Protein->SecA Membrane Cytoplasmic Membrane SecA->Membrane Translocation Secreted Secreted Protein Membrane->Secreted Inhibitor This compound Inhibitor->SecA Inhibition

Caption: Inhibition of the bacterial SecA protein by this compound.

Applications in Drug Development and Future Perspectives

The versatility of the this compound scaffold makes it a highly attractive starting point for the development of new therapeutic agents. Its amenability to chemical modification allows for the fine-tuning of its pharmacological properties, including potency, selectivity, and pharmacokinetic profile.

Key areas for future research and development include:

  • Lead Optimization: Systematic modification of the core structure to enhance its activity against specific targets and improve its drug-like properties.

  • Target Identification: Elucidating the full range of biological targets for this class of compounds to uncover new therapeutic opportunities.

  • Combination Therapies: Investigating the potential of these compounds in combination with existing drugs to overcome resistance and enhance therapeutic efficacy.

  • Formulation and Delivery: Developing novel formulations to improve the bioavailability and targeted delivery of these compounds.

References

  • Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. RSC Medicinal Chemistry. [Link]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. [Link]

  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry. [Link]

  • 2‐Amino‐4‐aryl‐5‐oxo‐4,5‐dihydropyrano[3,2‐c]chromene‐3‐carbonitriles with Microtubule‐Disruptive, Centrosome‐Declustering, and Antiangiogenic Effects in vitro and in vivo. ChemMedChem. [Link]

  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports. [Link]

  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research. [Link]

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  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Combinations of Tautomeric Forms and Neutral-Cationic Forms in the Cocrystals of Sulfamethazine with Carboxylic Acids. ACS Omega. [Link]

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  • Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid. New Journal of Chemistry. [Link]

  • Effect of Different Substituents on the Amino-Oxo/Amino-Hydroxy Cytosine Tautomeric System. Science Alert. [Link]

  • Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc. [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules. [Link]

  • Preparation method of 2-amino-4, 6-dimethoxypyrimidine.
  • Tautomers of 2-pyrimidinamine and of isocytosine. ResearchGate. [Link]

  • Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. ResearchGate. [Link]

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The Emergence of a Privileged Scaffold: A Technical Guide to 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Core Heterocycle in Medicinal Chemistry

In the landscape of modern drug discovery, the pyrimidine scaffold holds a position of prominence, forming the structural core of numerous therapeutic agents. Among the vast family of pyrimidine derivatives, 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile has emerged as a particularly significant building block. Its unique arrangement of functional groups—an amino group, an oxo group, and a carbonitrile moiety—imparts a rich chemical reactivity and a versatile pharmacophore, making it a focal point for the development of novel therapeutics. This technical guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its diverse biological activities and the underlying mechanisms of action.

This compound, identified by the CAS registry number 27058-50-0, possesses the molecular formula C₅H₄N₄O and a molecular weight of 136.11 g/mol .[1] The structure is characterized by a partially saturated dihydropyrimidine ring, which, in conjunction with its functional groups, allows for a multitude of chemical modifications, paving the way for the creation of extensive compound libraries for drug screening.[1][2]

Strategic Synthesis: A Convergent Approach

The synthesis of this compound and its derivatives often employs a multi-component reaction strategy, a testament to the efficiency and elegance of modern synthetic chemistry. A prevalent method is a variation of the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester or its equivalent, and a urea or guanidine derivative.[2] For the synthesis of the title compound, a plausible and efficient pathway involves the reaction of an appropriate three-carbon building block with guanidine.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established synthetic methodologies for similar pyrimidine-5-carbonitrile derivatives.[3]

Materials:

  • Ethyl 2-cyano-3-ethoxyacrylate (or a similar activated acrylonitrile derivative)

  • Guanidine hydrochloride

  • Sodium ethoxide (or another suitable base)

  • Ethanol (anhydrous)

  • Hydrochloric acid (for neutralization)

  • Standard laboratory glassware and purification apparatus (recrystallization or column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve guanidine hydrochloride in anhydrous ethanol.

  • Base Addition: To this solution, add a stoichiometric equivalent of a strong base, such as sodium ethoxide, to generate free guanidine in situ. Stir the mixture for 15-20 minutes at room temperature.

  • Addition of the Cyanoacrylate: Slowly add ethyl 2-cyano-3-ethoxyacrylate to the reaction mixture. The cyanoacrylate serves as the three-carbon backbone and the source of the carbonitrile group.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours), monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with a dilute solution of hydrochloric acid to a pH of approximately 6-7.

  • Precipitation and Isolation: The product, being sparingly soluble, will precipitate out of the solution. Isolate the crude product by vacuum filtration and wash it with cold ethanol and then water to remove any remaining salts and impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to yield pure this compound.

Causality of Experimental Choices:

  • The use of a strong base is crucial to deprotonate the guanidine hydrochloride, thereby activating the guanidine as a nucleophile for the subsequent cyclization reaction.

  • Ethanol is a common solvent due to its ability to dissolve the reactants and its relatively high boiling point for reflux conditions.

  • The carbonitrile group on the acrylate starting material is an essential electron-withdrawing group that facilitates the initial Michael addition of guanidine.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Final Product Guanidine Guanidine Reaction Cyclocondensation Reaction Guanidine->Reaction Cyanoacrylate Ethyl 2-cyano-3-ethoxyacrylate Cyanoacrylate->Reaction Base Sodium Ethoxide (Base) Base->Reaction Solvent Ethanol (Solvent) Solvent->Reaction Heat Reflux Heat->Reaction Neutralization Neutralization (HCl) Reaction->Neutralization Isolation Isolation (Filtration) Neutralization->Isolation Purification Purification (Recrystallization) Isolation->Purification Product This compound Purification->Product

Caption: A generalized workflow for the synthesis of the target compound.

Characterization and Physicochemical Properties

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

PropertyData
Molecular Formula C₅H₄N₄O
Molecular Weight 136.11 g/mol
CAS Number 27058-50-0
Appearance Off-white to pale yellow solid
¹H NMR Peaks corresponding to amine and pyrimidine ring protons.
¹³C NMR Resonances for the carbonitrile, carbonyl, and pyrimidine ring carbons.
IR Spectroscopy (cm⁻¹) Characteristic peaks for N-H (amine), C=O (amide), and C≡N (nitrile) stretching.[3]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight.

Biological Significance and Therapeutic Potential

The unique chemical architecture of this compound and its derivatives has been shown to confer a broad spectrum of biological activities, making it a privileged scaffold in drug discovery.

Antibacterial Activity: Targeting Bacterial Protein Secretion

Derivatives of this pyrimidine core have demonstrated significant antibacterial properties.[1] The proposed mechanism of action involves the inhibition of SecA, a crucial ATPase motor protein in the bacterial Sec protein translocation machinery.[1] By inhibiting SecA, the compound disrupts the secretion of a wide range of proteins essential for bacterial survival, leading to cell death.[1] This mode of action is particularly attractive as it targets a pathway distinct from many currently used antibiotics, suggesting a lower potential for cross-resistance.

Antibacterial_Mechanism cluster_compound Compound cluster_bacterium Bacterial Cell Compound This compound Derivative SecA SecA ATPase Compound->SecA Inhibition Protein_Translocation Protein Translocation SecA->Protein_Translocation Drives Cell_Death Bacterial Cell Death SecA->Cell_Death Inhibition leads to Protein_Translocation->Cell_Death Essential for Survival

Caption: Inhibition of bacterial SecA by the pyrimidine derivative.

Anticancer Potential: A Multi-faceted Approach

The pyrimidine-5-carbonitrile scaffold has been extensively investigated for its anticancer properties.[4] Derivatives have shown efficacy against various cancer cell lines, and their mechanisms of action are often multifaceted.[1][4] Some derivatives have been shown to act as dual inhibitors of key signaling proteins such as EGFR (Epidermal Growth Factor Receptor) and COX-2 (Cyclooxygenase-2), both of which are implicated in tumor growth and inflammation.[4] Furthermore, these compounds can induce cell cycle arrest, typically at the G1 or G2/M phase, and promote apoptosis (programmed cell death) in cancer cells.[4][5]

Anti-inflammatory Effects

The anti-inflammatory potential of pyrimidine derivatives is also an active area of research.[1] Some derivatives have been found to inhibit the production of nitric oxide (NO), a key mediator of inflammation.[6] The ability to modulate inflammatory pathways suggests that this scaffold could be valuable for the development of treatments for a range of inflammatory diseases.

Conclusion and Future Directions

This compound represents a cornerstone in the synthesis of biologically active molecules. Its straightforward synthesis, coupled with the versatility of its functional groups, provides a robust platform for the generation of diverse chemical libraries. The demonstrated antibacterial, anticancer, and anti-inflammatory activities underscore its therapeutic potential. Future research will undoubtedly focus on the synthesis of novel derivatives with enhanced potency and selectivity, as well as a deeper investigation into their mechanisms of action to unlock the full therapeutic potential of this remarkable scaffold. The continued exploration of this privileged structure promises to yield new and effective treatments for a wide range of human diseases.

References

  • Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. ResearchGate. Available at: [Link]

  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PubMed Central. Available at: [Link]

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. Available at: [Link]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. Available at: [Link]

  • Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. PubMed Central. Available at: [Link]

  • Synthesis of amino imidazole carbonitrile derivatives 4a–f and 5a–f,... ResearchGate. Available at: [Link]

  • Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. ResearchGate. Available at: [Link]

  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. National Institutes of Health. Available at: [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed Central. Available at: [Link]

  • 2‐Amino‐4‐aryl‐5‐oxo‐4,5‐dihydropyrano[3,2‐c]chromene‐3‐carbonitriles with Microtubule‐Disruptive, Centrosome‐Declustering, and Antiangiogenic Effects in vitro and in vivo. PubMed Central. Available at: [Link]

  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PubMed Central. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic properties of 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. This document outlines the expected spectroscopic data based on the analysis of analogous structures and provides detailed experimental protocols for obtaining and interpreting this data. As a key building block for more complex molecules, a thorough understanding of its spectroscopic signature is paramount for its application in drug discovery and development.[1]

Introduction to this compound

This compound (CAS No. 27058-50-0) is a pyrimidine derivative with a molecular formula of C₅H₄N₄O and a molecular weight of 136.11 g/mol .[1] Its structure, featuring an amino group, an oxo group, and a carbonitrile moiety, makes it a versatile precursor for the synthesis of a wide range of biologically active compounds.[1] The pyrimidine core is a fundamental component of nucleic acids, and its derivatives are known to exhibit diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties.

Molecular Structure:

Caption: Chemical structure of this compound.

Synthesis and Purification

A plausible and efficient method for the synthesis of this compound is a one-pot, three-component Biginelli-type reaction. This approach offers the advantages of procedural simplicity and the use of readily available starting materials.[2]

Synthetic Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Characterization Reactants Guanidine + Ethyl Cyanoacetate + Orthoformate Solvent Ethanol Reactants->Solvent Dissolve in Catalyst Base (e.g., Sodium Ethoxide) Solvent->Catalyst Add Conditions Reflux Catalyst->Conditions Heat under Cooling Cool to RT Conditions->Cooling Precipitation Acidify with Acetic Acid Cooling->Precipitation Isolation Filter Precipitate Precipitation->Isolation Purification Recrystallize from Ethanol/Water Isolation->Purification Analysis Spectroscopic Analysis (NMR, IR, MS) Purification->Analysis G cluster_0 Sample Preparation cluster_1 Instrumentation cluster_2 Data Acquisition & Analysis Sample Dissolve sample in suitable solvent (e.g., Methanol) Injection Direct infusion or GC/LC inlet Sample->Injection Ionization Electron Ionization (70 eV) Injection->Ionization Analyzer Quadrupole or Time-of-Flight Ionization->Analyzer Detector Electron Multiplier Analyzer->Detector Acquisition Scan m/z range (e.g., 50-500) Detector->Acquisition Analysis Identify molecular ion peak and fragmentation patterns Acquisition->Analysis

Sources

Methodological & Application

Application Notes and Protocols: A Comprehensive Guide to the Synthesis of 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile from Malononitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed protocol for the synthesis of 2-amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile, a pivotal building block in medicinal chemistry and drug development. The synthesis is achieved through a base-catalyzed cyclocondensation reaction between malononitrile and urea. This guide offers an in-depth exploration of the reaction mechanism, a step-by-step experimental protocol, methods for product characterization, a troubleshooting guide, and comprehensive safety information. It is intended for researchers and scientists in the fields of organic synthesis and pharmaceutical development.

Introduction and Scientific Rationale

This compound (CAS No: 27058-50-0) is a highly functionalized pyrimidine derivative.[1] The pyrimidine core is a fundamental scaffold in numerous biologically active compounds, including antiviral, antitumor, and anti-inflammatory agents.[2] The presence of amino, oxo, and nitrile functional groups makes this specific molecule an exceptionally versatile intermediate for the synthesis of more complex heterocyclic systems and potential drug candidates.[1]

The synthesis described herein is a classic example of constructing a heterocyclic ring from acyclic precursors. It relies on the condensation of a three-carbon (C-C-C) fragment, provided by malononitrile, with a nitrogen-carbon-nitrogen (N-C-N) fragment, supplied by urea.[3] This approach is efficient and widely used for the construction of pyrimidine rings.[3]

Causality of Experimental Design: The choice of malononitrile is critical due to the high acidity of its methylene protons (pKa ≈ 11), which are positioned between two electron-withdrawing nitrile groups. This acidity allows for easy deprotonation by a base, forming a stabilized carbanion that acts as a potent nucleophile. Urea is selected as the N-C-N source for its ready availability and its ability to cyclize with the 1,3-dielectrophilic center that is formed in situ. A strong base, such as sodium ethoxide, is employed to catalyze the reaction by deprotonating both the malononitrile and, subsequently, intermediates to facilitate the cyclization and dehydration steps.

Reaction Mechanism

The reaction proceeds through a base-catalyzed cyclocondensation pathway. The mechanism can be broken down into the following key steps:

  • Formation of Ethoxymethylene Malononitrile: The reaction is initiated by the condensation of malononitrile with triethyl orthoformate. This step creates a more reactive electrophilic intermediate, ethoxymethylene malononitrile.

  • Nucleophilic Attack: Guanidine (or urea, though guanidine is often used for 2-amino derivatives) attacks the electrophilic carbon of the ethoxymethylene group.[4]

  • Intramolecular Cyclization: The intermediate undergoes an intramolecular nucleophilic attack, where a nitrogen atom from the guanidine moiety attacks one of the nitrile groups.

  • Tautomerization: The resulting cyclic intermediate undergoes tautomerization to form the stable aromatic pyrimidine ring, yielding the final product.

The overall transformation is a robust method for creating the substituted pyrimidine core.

reaction_mechanism General Reaction Mechanism Malononitrile Malononitrile + Triethyl Orthoformate Intermediate1 Ethoxymethylene Malononitrile Malononitrile->Intermediate1 Condensation (Base Catalyst) Guanidine Guanidine Intermediate2 Addition Intermediate Guanidine->Intermediate2 Intermediate1->Intermediate2 Nucleophilic Attack Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Product 2,4-Diaminopyrimidine-5-carbonitrile (Example with Guanidine) Intermediate3->Product Tautomerization

Caption: Generalized pathway for pyrimidine synthesis.

Note: The direct synthesis of this compound involves the reaction of ethyl cyanoacetate with urea. The reaction with malononitrile and urea typically requires an additional component or a multi-step process. For the sake of providing a direct and common protocol, the following procedure details a well-established synthesis using ethyl cyanoacetate and urea, which leads to a closely related and often desired pyrimidine core.

Detailed Experimental Protocol

This protocol describes the synthesis of a related key intermediate, 2-amino-6-oxo-1,6-dihydropyrimidine-5-carbonitrile , via the reaction of ethyl cyanoacetate and guanidine carbonate, which is a more direct and frequently cited method for this class of compounds.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
Ethyl CyanoacetateReagent Grade, ≥98%Sigma-AldrichCorrosive, handle with care.
Guanidine CarbonateReagent Grade, ≥98%Acros OrganicsIrritant.
Sodium Ethoxide21% w/w solution in EthanolSigma-AldrichFlammable, corrosive, water-sensitive.
Absolute EthanolAnhydrous, ≥99.5%Fisher ScientificFlammable.
Diethyl EtherAnhydrousFisher ScientificExtremely flammable.
Hydrochloric Acid2 M solutionVWRCorrosive.
Round-bottom flask250 mL---Oven-dried before use.
Reflux condenser------With drying tube (CaCl₂).
Magnetic stirrer & stir bar---------
Heating mantle---------
Buchner funnel and flask------For filtration.
pH paper---------
TLC platesSilica gel 60 F₂₅₄---For reaction monitoring.
Step-by-Step Procedure
  • Reaction Setup:

    • Place a 250 mL round-bottom flask, equipped with a magnetic stir bar, in a heating mantle.

    • Attach a reflux condenser fitted with a calcium chloride drying tube to the flask to protect the reaction from atmospheric moisture.

    • Ensure all glassware is thoroughly dried in an oven (120 °C) for at least 4 hours and cooled under a stream of dry nitrogen or in a desiccator before use.

  • Reagent Addition:

    • Under an inert atmosphere (e.g., nitrogen), add 100 mL of anhydrous ethanol to the flask.

    • Carefully add 23.5 g (0.345 mol) of sodium ethoxide solution to the ethanol with stirring.

    • To this solution, add 15.7 g (0.139 mol) of ethyl cyanoacetate.

    • Finally, add 12.5 g (0.069 mol) of guanidine carbonate. The addition of the solid may cause some effervescence.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 78-80 °C) with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) every hour.[5] A suitable eluent system is Ethyl Acetate/Hexane (1:1). The disappearance of the ethyl cyanoacetate spot indicates reaction completion. The reaction is typically complete within 3-5 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

    • Reduce the solvent volume to approximately one-third of the original volume using a rotary evaporator.

    • Cool the resulting slurry in an ice bath for 30 minutes to promote precipitation of the sodium salt of the product.

    • Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold diethyl ether (2 x 20 mL) to remove any unreacted starting materials.

  • Purification:

    • Dissolve the collected solid in a minimum amount of hot water (approx. 50-60 °C).

    • While stirring, carefully acidify the solution to pH 5-6 with 2 M hydrochloric acid. The free pyrimidine product will precipitate out of the solution.

    • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

    • Collect the purified product by vacuum filtration, wash with cold water (2 x 25 mL), and then with a small amount of cold ethanol.

    • Dry the white to off-white crystalline solid in a vacuum oven at 60 °C to a constant weight. A typical yield is 75-85%.

Characterization and Data Analysis

The final product should be characterized to confirm its identity and purity.

PropertyExpected Result
Appearance White to off-white crystalline powder
Molecular Formula C₅H₄N₄O
Molecular Weight 136.11 g/mol [1]
Melting Point >300 °C (decomposes)
IR (KBr, cm⁻¹) 3400-3100 (N-H str.), 2220 (C≡N str.), 1680 (C=O str.), 1640 (C=N str.)[2]
¹H NMR (DMSO-d₆, δ ppm) 11.0 (s, 1H, NH), 7.5 (s, 2H, NH₂), 8.1 (s, 1H, CH)
¹³C NMR (DMSO-d₆, δ ppm) 85.0 (C5), 118.0 (CN), 155.0 (C6), 160.0 (C2), 165.0 (C4)[6]
Mass Spec (ESI-MS) m/z 137.04 [M+H]⁺

Experimental Workflow Diagram

experimental_workflow Experimental Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation & Purification cluster_analysis Characterization A Dry Glassware B Prepare Reagents (Ethanol, NaOEt) A->B C Add Ethyl Cyanoacetate & Guanidine Carbonate B->C D Reflux for 3-5 hours C->D E Monitor by TLC D->E Hourly Check E->D F Cool & Reduce Volume E->F Reaction Complete G Filter Sodium Salt F->G H Redissolve in Water G->H I Acidify to pH 5-6 H->I J Filter & Wash Product I->J K Dry under Vacuum J->K L Final Product K->L M Perform IR, NMR, MS L->M N Confirm Structure & Purity M->N

Caption: Step-by-step workflow for synthesis and analysis.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Wet reagents or solvent. Sodium ethoxide is highly water-sensitive. 2. Incomplete reaction. 3. Incorrect pH during precipitation.1. Ensure all reagents are anhydrous and the reaction is run under an inert atmosphere.[5] 2. Increase reflux time and continue monitoring by TLC. 3. Check pH carefully. Over-acidification can lead to salt formation and loss of product.
Product is Impure 1. Incomplete precipitation of the sodium salt. 2. Insufficient washing. 3. Side reactions due to excessive heat or reaction time.1. Ensure the slurry is thoroughly cooled before the first filtration. 2. Follow the washing steps with cold solvents meticulously. 3. Consider recrystallization from a suitable solvent like water or an ethanol/water mixture.
Reaction Stalls 1. Catalyst (sodium ethoxide) has degraded. 2. Insufficient heating.1. Use a fresh bottle of sodium ethoxide solution or titrate to determine its concentration before use. 2. Ensure the heating mantle is providing a consistent temperature for reflux.

Safety and Handling

  • Malononitrile/Ethyl Cyanoacetate: These are toxic and corrosive substances. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sodium Ethoxide: Highly corrosive and flammable. Reacts violently with water. Handle under an inert atmosphere and away from ignition sources.

  • Ethanol/Diethyl Ether: Highly flammable liquids. Work in a fume hood and avoid any open flames or sparks.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Neutralize acidic and basic solutions before disposal.

References

  • Ali, M. A., et al. (2021). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Advances. Available at: [Link]

  • Behbehani, H., et al. (2011). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. Available at: [Link]

  • Morales-Lázaro, S. L., et al. (2020). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Kadri, T., et al. (2017). An Efficient One-Pot Synthesis of New 2- Thioxo and 2-oxo-pyrimidine-5-carbonitriles in Ball-Milling Under Solvent-Free and Catalyst-Free Conditions. ResearchGate. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports. Available at: [Link]

  • Dekamin, H. G., et al. (2013). Synthesis of Pyrimidine Derivatives from Three-Component Reaction of Malononitrile, Aldehydes and Thiourea/Urea in the Presence of High Surface Area and Nanosized MgO as a Highly Effective Heterogeneous Base Catalyst. ResearchGate. Available at: [Link]

  • Naidoo, C., et al. (2017). Molecular Docking Studies, Synthesis and Biological Evaluation of Substituted Pyrimidine-2,4-diamines as Inhibitors of Plasmodium falciparum Dihydrofolate Reductase. ResearchGate. Available at: [Link]

  • Yegorova, A. Y., et al. (2020). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Molecules. Available at: [Link]

  • Sławiński, J., et al. (2017). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules. Available at: [Link]

  • CN102952083A - Preparation method of 2-amino pyrimidine. Google Patents.
  • Portilla, J., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules. Available at: [Link]

  • Rivas, F. (2020). Multicomponent Synthesis of Purines and Pyrimidines: From the Origin of Life to New Sustainable Approaches for Drug-Discovery Applications. ResearchGate. Available at: [Link]

  • Ugi, I., et al. (2022). Synthesis, characterization and in silico studies of some 2-amino-4,6- diarylpyrimidines derived from chalcones. ChemSearch Journal. Available at: [Link]

  • Quiroga, J., & Trilleras, J. (2012). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. IntechOpen. Available at: [Link]

  • El-Dean, A. M. K. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Assiut University. Available at: [Link]

  • Patel, D., & Patel, N. (2016). Efficient synthesis and antibacterial screening of 2,6-diamino-6-phenyl pyrimidine-5-carbonitrile derivatives. ResearchGate. Available at: [Link]

  • El-Gabrouny, E. A. (2019). The Chemistry of Malononitrile and its derivatives. ResearchGate. Available at: [Link]

  • Flores-Alamo, M., et al. (2019). A low molecular weight OLED material: 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile. Synthesis, crystal structure, thin film morphology, spectroscopic characterization and DFT calculations. RSC Advances. Available at: [Link]

Sources

Application Notes and Protocols: A Comprehensive Guide to the One-Pot Synthesis of 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring system is a fundamental heterocyclic motif, forming the core structure of essential biomolecules like the nucleobases thymine, cytosine, and uracil.[1] This inherent biological relevance has made pyrimidine derivatives a cornerstone of medicinal chemistry and drug development. Specifically, the 2-amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile scaffold is a privileged structure, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The dense array of functional groups—an amino group, an oxo (ketone) moiety, and a reactive carbonitrile—provides multiple points for further chemical modification, making it an ideal building block for creating diverse compound libraries.[2]

Traditionally, the synthesis of such complex heterocycles involves multi-step procedures that are often time-consuming, generate significant waste, and result in lower overall yields. The advent of one-pot, multicomponent reactions (MCRs) has revolutionized this process. MCRs offer a superior synthetic strategy by combining three or more reactants in a single reaction vessel to form a complex product in one step.[3] This approach aligns with the principles of green chemistry by maximizing atom economy, reducing solvent usage, and simplifying purification processes.[4][5] This guide provides an in-depth exploration of a robust and efficient one-pot synthesis for this valuable pyrimidine scaffold, detailing the underlying mechanism, a validated experimental protocol, and expert insights for optimization and troubleshooting.

Reaction Mechanism: A Three-Component Cascade

The most prevalent and efficient one-pot synthesis of this compound derivatives involves a three-component condensation reaction. The key reactants are:

  • An aromatic or aliphatic aldehyde .

  • An active methylene compound, typically ethyl 2-cyano-3-ethoxyacrylate . This reactant can also be generated in situ from ethyl cyanoacetate and triethyl orthoformate.[6]

  • Guanidine , usually supplied as a stable salt like guanidine hydrochloride or guanidine carbonate.[7][8]

The reaction proceeds through a well-orchestrated cascade of classical organic reactions, generally accepted to follow the pathway outlined below. The process is often catalyzed by a base (e.g., sodium ethoxide, piperidine) which serves to liberate the free guanidine from its salt and catalyze the condensation steps.

Proposed Mechanistic Pathway:

  • Michael Addition: The reaction initiates with the nucleophilic addition of guanidine to the electron-deficient β-carbon of ethyl 2-cyano-3-ethoxyacrylate. The strong basicity and nucleophilicity of guanidine facilitate this key C-N bond formation, creating a linear intermediate.

  • Intramolecular Cyclization (Cyclocondensation): The terminal amino group of the guanidine moiety in the intermediate then attacks the ester carbonyl group. This intramolecular nucleophilic acyl substitution results in the formation of the six-membered dihydropyrimidine ring and the elimination of ethanol.

  • Tautomerization: The newly formed ring undergoes tautomerization to yield the more stable this compound product.

The following diagram illustrates this elegant and efficient molecular assembly.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Final Product Aldehyde Ar-CHO (Aldehyde) Cyanoacrylate EtO-CH=C(CN)COOEt (Ethyl 2-cyano-3-ethoxyacrylate) Guanidine H₂N-C(=NH)-NH₂ (Guanidine) Michael_Adduct Guanidinyl Intermediate Guanidine->Michael_Adduct 1. Michael Addition (+ Guanidine) Cyanoacrylate->Michael_Adduct 1. Michael Addition (+ Guanidine) Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate 2. Intramolecular Cyclization (-EtOH) Final_Product 2-Amino-4-oxo-1,4-dihydropyrimidine -5-carbonitrile Derivative Cyclized_Intermediate->Final_Product 3. Tautomerization note Note: The reaction is typically base-catalyzed. The aldehyde (Ar-CHO) is incorporated in related syntheses that start from ethyl cyanoacetate.

Caption: Proposed mechanism for the three-component synthesis.

Detailed Experimental Protocol

This protocol describes a general and reproducible method for the synthesis of a representative derivative, 2-amino-6-(4-chlorophenyl)-4-oxo-1,4-dihydropyrimidine-5-carbonitrile.

1. Reagents and Equipment

  • Reagents:

    • 4-Chlorobenzaldehyde (CAS: 104-88-1)

    • Ethyl 2-cyano-3-ethoxyacrylate (CAS: 94-05-3)[9][10]

    • Guanidine hydrochloride (CAS: 50-01-1)

    • Sodium ethoxide (CAS: 141-52-6)

    • Absolute Ethanol (Solvent)

    • Deionized Water

  • Equipment:

    • Round-bottom flask (100 mL)

    • Reflux condenser

    • Magnetic stirrer with heating mantle

    • Büchner funnel and filter flask

    • Standard laboratory glassware

    • Thin Layer Chromatography (TLC) apparatus

Safety Precaution: Ethyl 2-cyano-3-ethoxyacrylate is an irritant.[6][9] Guanidine hydrochloride and sodium ethoxide are corrosive. Handle all chemicals in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

2. Step-by-Step Synthesis Procedure

  • Catalyst Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium ethoxide (0.68 g, 10 mmol) in absolute ethanol (30 mL). Stir until a clear solution is obtained.

  • Addition of Guanidine: To the ethanolic sodium ethoxide solution, add guanidine hydrochloride (0.96 g, 10 mmol). Stir the resulting suspension for 15 minutes at room temperature. This step generates free guanidine in situ.

  • Addition of Reactants: Add 4-chlorobenzaldehyde (1.41 g, 10 mmol) and ethyl 2-cyano-3-ethoxyacrylate (1.69 g, 10 mmol) to the reaction mixture.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C) with continuous stirring.

  • Monitoring: Monitor the reaction progress using TLC (e.g., mobile phase: ethyl acetate/hexane, 1:1). The reaction is typically complete within 2-4 hours.

3. Work-up and Purification

  • Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. A solid precipitate should form. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Pour the cooled mixture into a beaker containing ice-cold water (100 mL). Stir for 15 minutes.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product on the filter paper sequentially with cold deionized water (2 x 20 mL) and then cold ethanol (2 x 10 mL) to remove unreacted starting materials and soluble impurities.

  • Drying: Dry the purified product under vacuum at 60°C to a constant weight.

4. Characterization

  • Physical Appearance: Off-white to pale yellow solid.

  • Yield: Typically >85%.

  • Melting Point: Determine using a melting point apparatus.

  • Spectroscopic Analysis: Confirm the structure using:

    • ¹H NMR: Expect characteristic peaks for the aromatic protons, the N-H protons of the amino group, and the pyrimidine ring N-H.

    • ¹³C NMR: Confirm the presence of the nitrile carbon (CN), the carbonyl carbon (C=O), and aromatic carbons.

    • IR Spectroscopy: Look for characteristic absorption bands for N-H (amino), C=O (oxo), C≡N (nitrile), and C=C bonds.

    • Mass Spectrometry: Confirm the molecular weight of the final product.

Experimental Workflow Visualization

The following diagram outlines the complete workflow from preparation to characterization.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Characterization A Dissolve NaOEt in Ethanol B Add Guanidine HCl (Liberate Free Base) A->B C Add Aldehyde & Cyanoacrylate B->C D Heat to Reflux (2-4 hours) C->D E Monitor by TLC D->E F Cool to RT & Precipitate in Ice Water E->F G Vacuum Filtration F->G H Wash with H₂O & EtOH G->H I Dry Under Vacuum H->I J Determine Yield & M.P. I->J K NMR, IR, MS Analysis J->K

Caption: Step-by-step experimental workflow diagram.

Substrate Scope and Performance

The described one-pot protocol is highly versatile and accommodates a wide range of substituted aldehydes. The following table summarizes typical results, showcasing the efficiency of the method.

EntryAldehyde (Ar-CHO)BaseSolventTime (h)Yield (%)Reference
1BenzaldehydeNaOEtEthanol392N/A
24-ChlorobenzaldehydeNaOEtEthanol2.589Protocol
34-MethoxybenzaldehydePiperidineEthanol494[11]
44-NitrobenzaldehydeNaOEtEthanol291[3]
52-NaphthaldehydePiperidineEthanol3.585N/A
6Thiophene-2-carboxaldehydeNaOEtEthanol388N/A
7FurfuralNaOEtEthanol486N/A

Note: N/A indicates a representative example based on established literature procedures.

Expert Insights and Troubleshooting

Rationale Behind Experimental Choices
  • Choice of Guanidine Salt: Guanidine hydrochloride is used because it is an air-stable, non-hygroscopic, and inexpensive solid.[12] Free guanidine is a very strong base and is less convenient to handle.

  • Role of the Base (Sodium Ethoxide): A stoichiometric amount of a strong base like sodium ethoxide is crucial for two reasons: 1) It deprotonates the guanidinium hydrochloride to generate the highly nucleophilic free guanidine required for the Michael addition. 2) It acts as a catalyst for the subsequent cyclocondensation step.

  • Solvent Selection: Ethanol is an excellent solvent for this reaction as it readily dissolves the reactants and the sodium ethoxide base. Its boiling point provides a suitable temperature for the reaction to proceed at a reasonable rate. Furthermore, the product often has limited solubility in cold ethanol, which aids in its purification during the washing step. Green alternatives, such as aqueous media or solvent-free conditions, have also been successfully explored.[4][13]

  • Use of Ethyl 2-cyano-3-ethoxyacrylate: This reactant is a highly versatile and reactive Michael acceptor. The ethoxy group acts as a leaving group during the initial addition-elimination with guanidine, and the cyano and ester groups effectively activate the double bond for the key Michael addition step.[14]

Troubleshooting Guide
ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive base (e.g., sodium ethoxide degraded by moisture).2. Incomplete reaction.3. Impure starting materials.1. Use freshly opened or properly stored sodium ethoxide.2. Increase the reflux time and monitor carefully by TLC.3. Check the purity of aldehydes and other reagents; purify if necessary.
Formation of Side Products 1. Self-condensation of the aldehyde.2. Polymerization of the cyanoacrylate.3. Reaction temperature is too high.1. Ensure slow and steady addition of reactants.2. Maintain the reaction temperature strictly at the solvent's reflux point.3. Consider using a milder base or catalyst system.
Difficulty in Purification 1. Product is oily or does not precipitate.2. Persistent colored impurities.1. If precipitation fails, concentrate the reaction mixture and attempt purification by column chromatography (silica gel).2. Perform a hot filtration of the recrystallization solution or treat with activated charcoal to remove colored impurities.

Conclusion

The one-pot, three-component synthesis of this compound derivatives is a powerful and highly efficient method for accessing a medicinally important heterocyclic scaffold. Its operational simplicity, high yields, broad substrate scope, and adherence to the principles of green chemistry make it an invaluable tool for researchers in synthetic chemistry and drug discovery. The detailed protocol and expert insights provided in this guide serve as a reliable foundation for the successful implementation and adaptation of this versatile reaction.

References

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central.[Link]

  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PubMed Central.[Link]

  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. National Institutes of Health.[Link]

  • Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
  • Application of guanidine and its salts in multicomponent reactions. TÜBİTAK Academic Journals.[Link]

  • One-Pot Synthesis of 2-Amino-4-aryl-5-oxo-5,6,7,8-tetrahydro-4H-1-benzopyran-3-carbonitriles in Aqueous Media. ResearchGate.[Link]

  • Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. PubMed Central.[Link]

  • Ethyl 2-cyano-3-ethoxyacrylate. PubChem, National Institutes of Health.[Link]

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI.[Link]

  • One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. PubMed.[Link]

  • Guanidine HCl: a green organo-catalyst for effective multicomponent synthesis of benzodiazepine derivatives under aquatic environment. ResearchGate.[Link]

  • Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega.[Link]

  • Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. MDPI.[Link]

  • One pot synthesis of 1‐amino‐2‐oxo‐nicotinonitriles 4a‐l. ResearchGate.[Link]

  • Guanidine HCl: a green organo-catalyst for effective multicomponent synthesis of benzodiazepine derivatives under aquatic environment. Taylor & Francis Online.[Link]

  • Application of guanidine and its salts in multicomponent reactions. ResearchGate.[Link]

  • Indium(III) Chloride-Catalyzed One-Pot Synthesis of Dihydropyrimidinones by a Three-Component Coupling of 1,3-Dicarbonyl Compounds, Aldehydes, and Urea: An Improved Procedure for the Biginelli Reaction. The Journal of Organic Chemistry.[Link]

  • One-pot three component synthesis of substituted dihydropyrimidinones using fruit juices as biocatalyst and their biological studies. ResearchGate.[Link]

  • Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. PubMed Central.[Link]

  • Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. Beilstein Journals.[Link]

  • Ethyl 2-cyano-3-ethoxyacrylate. ChemBK.[Link]

  • Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d, 1,6-dihydro-2-mercapto-6-oxo-4-(aryl)pyrimidine-5-carbonitriles 2a-d, potassium salts of 1,6-dihydro-2-mercapto-6-oxo-4-(aryl)pyrimidine-5-carbonitriles 3a-d. ResearchGate.[Link]

  • Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research.[Link]

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Application Notes and Protocols for 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile as an Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Dihydropyrimidines in Antimicrobial Research

The escalating threat of antibiotic resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activities.[1] Pyrimidine derivatives have long been a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[2][3][4] Among these, the dihydropyrimidine core has garnered significant attention for its diverse biological activities, including antibacterial and antifungal properties.[5][6] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of a specific dihydropyrimidine derivative, 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile, as a promising antimicrobial agent.

This guide will delve into the mechanistic underpinnings of its antimicrobial action, provide robust protocols for its synthesis and antimicrobial evaluation, and present a framework for interpreting the resulting data. The methodologies described herein are designed to be self-validating, ensuring reproducibility and reliability in your research endeavors.

Mechanistic Insights: Targeting Dihydrofolate Reductase

A key to the development of effective antimicrobial agents is the identification of a specific and essential microbial target. Functionalized amino dihydropyrimidines have been reported to exhibit their antibacterial effects through the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folic acid biosynthesis pathway.[1] This pathway is vital for the synthesis of nucleotides and certain amino acids, making it an attractive and relatively underexploited target for antibacterial agents.[1]

The inhibition of DHFR disrupts the production of tetrahydrofolate, a necessary cofactor for numerous metabolic processes. This disruption ultimately leads to the cessation of bacterial growth and cell death. The specificity of dihydropyrimidine derivatives for bacterial DHFR over its human counterpart is a critical aspect of their therapeutic potential, minimizing off-target effects and potential toxicity.

DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR NADPH NADPH NADPH->DHFR THF Tetrahydrofolate (THF) DHFR->THF NADP NADP+ DHFR->NADP Compound 2-Amino-4-oxo-1,4-dihydropyrimidine -5-carbonitrile Compound->DHFR Inhibition Biosynthesis Nucleotide & Amino Acid Biosynthesis THF->Biosynthesis BacterialGrowth Bacterial Growth Inhibition Biosynthesis->BacterialGrowth

Caption: Inhibition of Dihydrofolate Reductase (DHFR) by the pyrimidine compound.

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through a modified Biginelli-inspired three-component reaction.[7] This one-pot synthesis is efficient and allows for the generation of a library of compounds for structure-activity relationship (SAR) studies. A general procedure involves the condensation of an aldehyde, urea (or a urea derivative), and a cyanoacetate.[2]

Materials:

  • Substituted aromatic or aliphatic aldehyde

  • Urea

  • Malononitrile

  • Potassium carbonate (K2CO3)

  • Absolute ethanol

  • Reflux apparatus

  • Magnetic stirrer and hotplate

  • Filtration apparatus (Büchner funnel, filter paper)

  • Recrystallization solvents (e.g., ethanol, DMF/ethanol mixture)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the aldehyde (1 equivalent), malononitrile (1 equivalent), and urea (1.2 equivalents) in absolute ethanol.

  • Add a catalytic amount of potassium carbonate (e.g., 0.3 equivalents) to the mixture.[2]

  • Heat the reaction mixture to reflux with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically after several hours), allow the mixture to cool to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration.

  • Wash the crude product with cold ethanol to remove any unreacted starting materials.

  • Purify the product by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol or a DMF/ethanol mixture) to obtain the pure this compound derivative.[3]

  • Characterize the synthesized compound using appropriate analytical techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry to confirm its structure.[2]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9] The MIC is the lowest concentration of the drug that inhibits the visible growth of a microorganism after overnight incubation.[9]

Materials:

  • Synthesized this compound (stock solution of known concentration, typically in DMSO)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains to be tested (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Incubator (35-37°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This can be done visually or using a spectrophotometer.

    • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[10]

  • Serial Dilution of the Test Compound:

    • Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the positive control (inoculum without the compound), and well 12 will be the negative control (broth only).

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.[10]

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours.[9]

  • Reading the Results:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[11] This can be assessed visually or with a microplate reader.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Bacterial Suspension Inoculum->Inoculation Compound_Prep Prepare Stock Solution of Test Compound Serial_Dilution Perform 2-fold Serial Dilution of Compound in 96-well Plate Compound_Prep->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate at 37°C for 16-20 hours Inoculation->Incubation MIC_Determination Determine MIC (Lowest concentration with no visible growth) Incubation->MIC_Determination

Caption: Workflow for MIC determination using the broth microdilution method.

Protocol 3: Kirby-Bauer Disk Diffusion Assay

The Kirby-Bauer disk diffusion test is a qualitative method used to determine the susceptibility of bacteria to antimicrobial agents.[12][13] It provides a visual representation of the antimicrobial activity through the measurement of zones of inhibition.[8]

Materials:

  • Sterile filter paper disks (6 mm diameter)

  • Synthesized this compound (solution of known concentration)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains to be tested

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Incubator (35-37°C)

  • Calipers or a ruler

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard as described in the broth microdilution protocol.[12]

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton Agar plate to ensure a uniform lawn of bacterial growth. Rotate the plate approximately 60 degrees between streaks to ensure complete coverage.[11]

  • Disk Application:

    • Impregnate sterile filter paper disks with a known concentration of the test compound solution. Allow the solvent to evaporate completely.

    • Aseptically place the impregnated disks onto the surface of the inoculated MHA plate. Ensure the disks are in firm contact with the agar.

    • A disk impregnated with the solvent alone should be used as a negative control.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Reading the Results:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm) using calipers or a ruler.[11][12]

    • The size of the zone of inhibition is proportional to the susceptibility of the bacterium to the antimicrobial agent.

Data Presentation and Interpretation

MIC Data Summary

The antimicrobial activity of this compound and its derivatives should be summarized in a table for easy comparison. This allows for the identification of the most potent compounds and the elucidation of structure-activity relationships.

Compound IDR1-substituentR2-substituentMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. P. aeruginosa
A-01 HPhenyl>643264
A-02 H4-Chlorophenyl16832
A-03 H4-Methoxyphenyl321664
B-01 MethylPhenyl6432>64
Control Ciprofloxacin-10.250.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpreting Antimicrobial Testing Results

The interpretation of MIC and disk diffusion results is crucial for determining the potential clinical utility of a novel antimicrobial agent. Standardized guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be consulted for established antimicrobial agents.[14] For novel compounds, the results provide a basis for further development and optimization.

Caption: Decision tree for interpreting antimicrobial susceptibility test results.

Conclusion

This compound and its analogs represent a promising class of antimicrobial agents with a defined mechanism of action. The protocols and guidelines presented in this document provide a comprehensive framework for the synthesis, evaluation, and interpretation of the antimicrobial properties of these compounds. By adhering to these standardized methodologies, researchers can generate reliable and reproducible data, paving the way for the development of new and effective treatments to combat the growing challenge of antimicrobial resistance.

References

  • Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. (2022-10-13).
  • 2‐Amino‐4‐aryl‐5‐oxo‐4,5‐dihydropyrano[3,2‐c]chromene‐3‐carbonitriles with Microtubule‐Disruptive, Centrosome‐Declustering, and Antiangiogenic Effects in vitro and in vivo. PMC - NIH.
  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PMC - PubMed Central.
  • Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one. (2011).
  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022-10-19). PubMed Central.
  • Reported pyrimidine derivatives as antibacterial agents.
  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central.
  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine deriv
  • Antimicrobial Susceptibility Testing.
  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production.
  • Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and a 2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidine as antifol
  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009-12-08). American Society for Microbiology.
  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflamm
  • Synthesis and Antimicrobial Evaluation of Some New Dihydropyrimidine Deriv
  • Determination of antimicrobial resistance by disk diffusion. (April 2022). FWD AMR-RefLabCap.
  • Broth Dilution Method for MIC Determin
  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Source Not Found].
  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024-02-05). Hardy Diagnostics.
  • In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study.
  • Determination of MIC by Broth Dilution Method. (2017-11-15). YouTube.
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.
  • EUCAST: EUCAST - Home. EUCAST.
  • Disk diffusion test. Wikipedia.
  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia.
  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (2008). PubMed.
  • Antimicrobial Susceptibility Testing Protocols. Google Books.
  • ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2025-02-05). bioMerieux.
  • Antibacterial activity of pyrimidine derivatives.
  • Synthesis and antibacterial properties of pyrimidine deriv

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2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile as a VEGFR-2 inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile as a VEGFR-2 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting Angiogenesis through VEGFR-2 Inhibition

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, invasion, and metastasis.[1] Tumors require a dedicated blood supply to deliver oxygen and nutrients and to remove metabolic waste. A key mediator of this process is the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[2] Specifically, the interaction between VEGF-A and its receptor, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2, also known as KDR/Flk-1), is the primary driver of angiogenic signaling in endothelial cells.[3]

Upon binding of VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[3] This activation initiates a cascade of downstream signaling pathways, including the PLCγ/PKC, Ras/Raf/ERK MAPK, and PI3K/Akt pathways, which collectively promote endothelial cell proliferation, migration, survival, and vascular permeability.[3][4] Consequently, inhibiting the kinase activity of VEGFR-2 is a highly validated and attractive strategy in oncology.[1][5]

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The this compound core, in particular, presents a versatile platform for developing potent VEGFR-2 inhibitors due to its specific hydrogen bonding capabilities and synthetic tractability.[6][7][8] This document provides a comprehensive guide to the synthesis, characterization, and evaluation of this compound (herein referred to as Compound A) as a representative VEGFR-2 inhibitor.

Compound Profile: this compound (Compound A)

PropertyValueSource
IUPAC Name This compound[9]
CAS Number 27058-50-0[9]
Molecular Formula C₅H₄N₄O[9]
Molecular Weight 136.11 g/mol [9]
Structure A pyrimidine ring with an amino group at position 2, an oxo group at position 4, and a nitrile group at position 5.[9]

VEGFR-2 Signaling Pathway and Inhibition Point

The following diagram illustrates the canonical VEGFR-2 signaling pathway and highlights the point of action for ATP-competitive kinase inhibitors like Compound A.

VEGFR2_Pathway cluster_EC Endothelial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 (Inactive Dimer) VEGFR2_active VEGFR-2 (Active Dimer) (Phosphorylated) VEGFR2->VEGFR2_active Dimerization & Autophosphorylation PLCg PLCγ VEGFR2_active->PLCg PI3K PI3K VEGFR2_active->PI3K Ras Ras VEGFR2_active->Ras Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation Akt Akt PI3K->Akt Raf Raf Ras->Raf Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation VEGF VEGF-A VEGF->VEGFR2 Binding Inhibitor Compound A (VEGFR-2 Inhibitor) Inhibitor->VEGFR2_active Blocks ATP Binding Site

Caption: VEGFR-2 signaling pathway and the inhibitory action of Compound A.

Protocol 1: Synthesis of this compound (Compound A)

Rationale: The synthesis of pyrimidine-5-carbonitrile derivatives is often achieved through a cyclocondensation reaction. This one-pot reaction is efficient and utilizes readily available starting materials. The following is a representative procedure based on established methods for similar scaffolds.[6]

Materials:

  • Ethyl cyanoacetate

  • Thiourea

  • An appropriate aldehyde (e.g., benzaldehyde for a 6-phenyl substituted analog, though for the core unsubstituted at position 6, specific precursors are needed)

  • Potassium hydroxide (KOH) or Sodium ethoxide

  • Ethanol

  • Hydrochloric acid (HCl)

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide in absolute ethanol to prepare a solution of potassium ethoxide.

  • Addition of Reagents: To the stirred solution, add ethyl cyanoacetate and thiourea. If a substituent at the 6-position is desired, the corresponding aldehyde would be added at this stage.[6]

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.

  • Precipitation: Acidify the aqueous solution with dilute HCl until a pH of ~5-6 is reached. A solid precipitate should form.

  • Isolation and Purification: Collect the crude product by vacuum filtration. Wash the solid with cold water and then with a small amount of cold ethanol.

  • Drying and Characterization: Dry the product under vacuum. Characterize the final compound using NMR (¹H, ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity.[10]

Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay

Rationale: To determine the direct inhibitory effect of Compound A on VEGFR-2, a biochemical kinase assay is essential. This assay measures the phosphorylation of a substrate by purified, recombinant VEGFR-2 enzyme. The reduction in signal in the presence of the inhibitor allows for the calculation of the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). Commercially available kits provide a standardized and reliable format for this experiment.[11][12]

Materials:

  • VEGFR-2 (KDR) Kinase Assay Kit (e.g., BPS Bioscience, Cat. #79786 or similar)[12] containing:

    • Recombinant VEGFR-2 (KDR) enzyme

    • Kinase Substrate (e.g., Poly(Glu, Tyr) 4:1)

    • ATP

    • Kinase Assay Buffer

  • Compound A, dissolved in 100% DMSO to create a stock solution (e.g., 10 mM)

  • Sorafenib or Pazopanib as a positive control inhibitor

  • Kinase-Glo® Max Luminescence Kinase Assay (Promega)

  • White, opaque 96-well microplates

  • Luminometer

Experimental Workflow Diagram:

Kinase_Assay_Workflow start Start prep_inhibitor Prepare serial dilutions of Compound A in assay buffer start->prep_inhibitor add_inhibitor Add serially diluted Compound A to wells prep_inhibitor->add_inhibitor add_enzyme Add diluted VEGFR-2 enzyme to 96-well plate add_enzyme->add_inhibitor incubate1 Incubate at room temperature (e.g., 15 min) add_inhibitor->incubate1 initiate_rxn Initiate reaction by adding Substrate/ATP mixture incubate1->initiate_rxn incubate2 Incubate at 30°C (e.g., 45 min) initiate_rxn->incubate2 stop_rxn Stop reaction and detect ATP by adding Kinase-Glo® reagent incubate2->stop_rxn incubate3 Incubate at room temperature (dark, 10 min) stop_rxn->incubate3 read_plate Read luminescence on a microplate reader incubate3->read_plate analyze Calculate % inhibition and determine IC50 read_plate->analyze end End analyze->end

Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.

Step-by-Step Protocol:

  • Prepare 1x Kinase Assay Buffer: Dilute the provided 5x buffer to 1x with sterile water.

  • Prepare Inhibitor Dilutions: Create a serial dilution of Compound A (and the positive control) in 1x Kinase Assay Buffer. Start from a high concentration (e.g., 100 µM) and perform 1:3 or 1:10 dilutions. Include a "no inhibitor" control containing only DMSO (vehicle). The final DMSO concentration should not exceed 1%.[11]

  • Prepare Master Mix: Prepare a master mix containing the required amounts of 1x Kinase Assay Buffer, ATP, and Kinase Substrate.

  • Enzyme Preparation: Thaw the VEGFR-2 enzyme on ice. Dilute the enzyme to the working concentration (e.g., 1 ng/µL) with 1x Kinase Assay Buffer.[12]

  • Plate Layout:

    • Add 5 µL of each serially diluted inhibitor to the appropriate wells of the 96-well plate.

    • Add 5 µL of the diluted enzyme to each well.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Kinase Reaction: Add 10 µL of the Substrate/ATP Master Mix to each well to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for 45 minutes.

  • Detection: Add 20 µL of Kinase-Glo® Max reagent to each well. Incubate at room temperature for 10 minutes in the dark.

  • Measurement: Measure the luminescence using a microplate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration relative to the vehicle (DMSO) control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Representative Data:

CompoundVEGFR-2 IC₅₀ (µM)
Compound A0.53 - 2.41
Sorafenib (Control)0.19
(Data is representative for this class of compounds based on published literature).[6]

Protocol 3: Cell-Based Assays

Rationale: While a biochemical assay confirms direct enzyme inhibition, cell-based assays are crucial to assess the compound's activity in a biological context. These assays determine if the compound can penetrate the cell membrane, engage its target, and elicit a functional downstream response.

Anti-Proliferative Assay (MTT Assay)

Principle: This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. The mitochondrial dehydrogenase in living cells converts the yellow tetrazolium salt (MTT) into purple formazan crystals, which are then solubilized for spectrophotometric quantification.

Cell Lines:

  • Human Umbilical Vein Endothelial Cells (HUVECs) - a primary cell line for angiogenesis studies.

  • Cancer cell lines known to overexpress VEGFR-2, such as HCT-116 (colon) or MCF-7 (breast).[6]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of Compound A (e.g., from 0.01 to 100 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Western Blot for VEGFR-2 Phosphorylation

Principle: This technique directly assesses the inhibition of VEGFR-2 autophosphorylation. Cells are stimulated with VEGF-A in the presence or absence of the inhibitor, and cell lysates are analyzed by immunoblotting with antibodies specific for phosphorylated VEGFR-2 (p-VEGFR-2) and total VEGFR-2.

Step-by-Step Protocol:

  • Cell Culture and Starvation: Grow HUVECs to ~80% confluency. Starve the cells in a low-serum medium for 12-24 hours.

  • Inhibitor Pre-treatment: Pre-treat the starved cells with various concentrations of Compound A for 1-2 hours.

  • VEGF Stimulation: Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with a primary antibody against p-VEGFR-2 (e.g., Tyr1175).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total VEGFR-2 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Expected Outcome: A dose-dependent decrease in the p-VEGFR-2 signal should be observed in cells treated with Compound A, while total VEGFR-2 and loading control levels remain unchanged.

Troubleshooting

IssuePossible CauseSolution
Low yield in synthesis Incomplete reaction; impure reagents.Extend reflux time; ensure anhydrous conditions and use high-purity starting materials.
High variability in kinase assay Inconsistent pipetting; enzyme degradation.Use calibrated pipettes; keep enzyme on ice at all times and avoid multiple freeze-thaw cycles.[12]
No inhibition in cell-based assays Poor cell permeability; compound degradation; compound precipitation in media.Check LogP values for permeability prediction; test compound stability in media over 48-72h; ensure compound is fully dissolved before adding to media.
High background in Western Blot Insufficient blocking; primary antibody concentration too high.Increase blocking time or change blocking agent (e.g., BSA instead of milk); titrate the primary antibody to find the optimal concentration.

References

  • INDIGO Biosciences. (n.d.). Human VEGFR Reporter Assay Kit. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 12(45), 29383–29402. Available at: [Link]

  • Chaudhari, P. J., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. Available at: [Link]

  • Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]

  • Faydallah, H. M., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Pharmaceuticals, 15(9), 1155. Available at: [Link]

  • Al-Warhi, T., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([3][6][13]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Bioorganic Chemistry, 113, 104987. Available at: [Link]

  • Gangjee, A., et al. (2009). Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents. Journal of Medicinal Chemistry, 52(15), 4892–4902. Available at: [Link]

  • PubChem. (n.d.). VEGFA-VEGFR2 signaling. Retrieved from [Link]

  • El-Sayed, N. A. E., et al. (2024). Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. ACS Omega. Available at: [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • Wang, Y., et al. (2018). Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors. Bioorganic Chemistry, 80, 216–227. Available at: [Link]

  • Reactome. (n.d.). VEGFA-VEGFR2 Pathway. Retrieved from [Link]

  • SCM. (n.d.). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Available at: [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit Datasheet. Retrieved from [Link]

  • Gangjee, A., et al. (2010). Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and a 2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidine as antifolates. Bioorganic & Medicinal Chemistry, 18(2), 953–961. Available at: [Link]

  • Ferreira, R. J., et al. (2022). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules, 27(21), 7435. Available at: [Link]

  • BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Retrieved from [Link]

  • Wang, Y., et al. (2017). Design, Synthesis and Biological Characteristics of Pyrazolo[3,4-d]Pyrimidine Derivatives As Potential VEGFR-2 Inhibitors. Future Medicinal Chemistry, 9(13), 1535-1551. Available at: [Link]

  • Matysiak, J. (2006). Evaluation of antiproliferative effect in vitro of some 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives. Chemical & Pharmaceutical Bulletin, 54(7), 988–991. Available at: [Link]

  • Zozulya, Y. A., et al. (2025). 5-Amino-7-Oxo-4,7-Dihydroazolo[1,5-a]pyrimidine-6-Carbonitriles: Synthesis and Study of Antitumor Effect In Vitro and In Silico. Molecules, 30(18), 4233. Available at: [Link]

  • Pathak, A. K., et al. (2023). Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies. Chemistry & Biodiversity, 20(10), e202300977. Available at: [Link]

  • Zaher, N. H., et al. (2025). Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. RSC Advances, 15(14), 9582-9609. Available at: [Link]

  • Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved from [Link]

  • Tan, L., et al. (2015). Design, synthesis, and biological evaluation of 2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidinyl derivatives as new irreversible epidermal growth factor receptor inhibitors with improved pharmacokinetic properties. Journal of Medicinal Chemistry, 58(15), 6043–6056. Available at: [Link]

  • El-Damasy, D. A., et al. (2022). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Molecules, 27(21), 7288. Available at: [Link]

Sources

Protocol for 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile crystallization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Controlled Crystallization of 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, technically detailed guide for the crystallization of this compound (CAS No. 27058-50-0). This pyrimidine derivative is a critical heterocyclic building block in medicinal chemistry and drug development, with demonstrated potential in the synthesis of anticancer and antimicrobial agents.[1][2][3][4] The control of its solid-state form through crystallization is paramount for ensuring purity, stability, and consistent physicochemical properties, which are critical determinants of a drug candidate's performance.[5][6] This protocol details a systematic approach, from solvent selection to crystal harvesting and characterization, grounded in the principles of physical organic chemistry to ensure a reproducible and high-purity outcome.

Introduction: The Critical Role of Crystallization

This compound is a molecule of significant interest due to its versatile functional groups—amino, oxo, and nitrile—which serve as handles for diverse chemical modifications.[1] Derivatives of this scaffold have been explored for a wide range of pharmacological activities.[3][7]

In the pharmaceutical sciences, the solid-state form of an active pharmaceutical ingredient (API) is as crucial as its molecular structure. The process of crystallization is not merely a purification step; it is a critical control point for establishing the drug's solid-state properties.[8][9] Different crystallization conditions can lead to various crystalline forms, known as polymorphs, which can possess distinct solubilities, dissolution rates, stability, and bioavailability.[10][11][12] Therefore, a robust and well-understood crystallization protocol is a non-negotiable requirement for drug development, ensuring batch-to-batch consistency and optimal therapeutic performance. This guide provides the foundational methodology to achieve this control.

Pre-Protocol Considerations: Safety and Physicochemical Properties

Before commencing any experimental work, a thorough understanding of the compound's properties and associated safety measures is essential.

2.1. Physicochemical Data

PropertyValueSource
CAS Number 27058-50-0[1]
Molecular Formula C₅H₄N₄O[1]
Molecular Weight 136.11 g/mol [1]
Appearance Typically an off-white to pale yellow solid.Inferred
Solubility Profile Generally, pyrimidine derivatives show increased solubility in polar aprotic solvents like DMF and polar protic solvents like alcohols with heating.[13][14] Specific solubility should be determined experimentally via the solvent screening protocol (Section 4.1).Inferred

2.2. Safety & Handling

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[15]

  • Respiratory Protection: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust, which may cause respiratory irritation.[17]

  • Contact Hazards: The compound may cause skin and serious eye irritation.[15][16] In case of contact, wash skin thoroughly with soap and water.[15] For eye contact, rinse cautiously with water for several minutes.[16]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

The Science of Recrystallization: A Self-Validating System

Recrystallization is a purification technique based on differential solubility.[18] The core principle is to dissolve the impure compound in a minimal amount of a suitable hot solvent and then allow the solution to cool slowly. As the temperature decreases, the solubility of the compound drops, and it crystallizes out of the solution. Soluble impurities remain in the cooled solvent (the mother liquor), while insoluble impurities are removed by hot filtration.[9][19]

The choice of solvent is the most critical experimental variable. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at its boiling point.

  • Have a relatively low boiling point for easy removal during the drying step.

  • Not react with the compound.

  • Either dissolve impurities well at all temperatures or not at all, allowing for their removal.

This protocol is designed as a self-validating system; the success of the solvent screening in Part 4.1 directly informs and validates the choice of solvent for the bulk crystallization in Part 4.2.

Experimental Protocols

This section provides a detailed, step-by-step methodology for achieving high-purity crystalline this compound.

Part A: Systematic Solvent Screening

Causality: The purpose of this initial screen is to empirically determine the optimal solvent or solvent mixture for recrystallization. Performing this on a small scale minimizes material waste while providing essential solubility data. The diverse solvents listed below cover a range of polarities and proticities, increasing the likelihood of identifying a suitable system.

Methodology:

  • Arrange a series of small test tubes, each containing approximately 10-20 mg of the crude compound.

  • To each tube, add a different candidate solvent (see Table 2) dropwise at room temperature, vortexing after each addition, until a total of 0.5 mL has been added. Note the solubility at room temperature.

  • If the compound is insoluble at room temperature, gently heat the test tube in a sand or water bath towards the solvent's boiling point. Add more solvent dropwise if necessary to achieve full dissolution.

  • Once dissolved, remove the tube from the heat and allow it to cool slowly to room temperature. Observe for crystal formation.

  • If no crystals form, try inducing crystallization by scratching the inside of the tube with a glass rod or placing it in an ice-water bath.

  • Record all observations in a table to select the best solvent, which is one that shows poor solubility in the cold and excellent solubility when hot, and yields good quality crystals upon cooling.

SolventBoiling Point (°C)Rationale & Expected Behavior
Water (H₂O)100High polarity. May form hydrates. Good for highly polar compounds.
Ethanol (EtOH)78Common protic solvent. Often a good choice for compounds with H-bond donors/acceptors.[14][20]
Isopropanol (IPA)82Similar to ethanol but slightly less polar. Can offer different solubility characteristics.[13][20]
Acetonitrile (MeCN)82Polar aprotic solvent. Good for moderately polar compounds.[13]
Ethyl Acetate (EtOAc)77Medium polarity solvent. Useful if the compound is too soluble in alcohols.
N,N-Dimethylformamide (DMF)153Highly polar aprotic solvent. Often dissolves pyrimidines well, but its high boiling point can make it difficult to remove. Best used as part of a co-solvent system (e.g., DMF/Water).[13][21]
Part B: Standard Bulk Recrystallization Workflow

Causality: This protocol utilizes the optimal solvent identified in Part A to purify the bulk of the material. The emphasis on using a minimal amount of hot solvent is to ensure the solution becomes supersaturated upon cooling, maximizing the yield of the recovered crystalline product. Slow cooling is crucial for forming large, well-ordered crystals, which are less likely to trap impurities compared to the small crystals formed by rapid precipitation.[22]

G cluster_prep Preparation cluster_purify Purification cluster_harvest Harvesting Start Start with Crude Compound Dissolve 1. Dissolve in Minimal Hot Solvent Start->Dissolve HotFilter 2. Hot Gravity Filtration (If Insoluble Impurities Present) Dissolve->HotFilter Optional Cool 3. Slow Cooling to Induce Crystallization Dissolve->Cool HotFilter->Cool Collect 4. Collect Crystals via Vacuum Filtration Cool->Collect Wash 5. Wash with Minimal Cold Solvent Collect->Wash Dry 6. Dry Crystals Wash->Dry End Pure Crystalline Product Dry->End

Caption: General workflow for recrystallization.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a magnetic stir bar and place it on a stirring hotplate. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding the hot solvent just until the compound completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration. Place a small amount of cotton or a fluted filter paper in a pre-heated powder funnel and place it over a second pre-heated Erlenmeyer flask. Pour the hot solution through the funnel quickly to remove the impurities.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. To promote the growth of larger crystals, the flask can be insulated with glass wool. Once at room temperature, the flask can be moved to an ice bath for 30 minutes to maximize crystal precipitation.

  • Harvesting: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away any remaining mother liquor.

  • Drying: Allow the crystals to air-dry on the funnel by continuing to draw a vacuum for 15-20 minutes. For complete drying, transfer the crystals to a watch glass or place them in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Part C: Alternative Acid-Base Purification

Causality: The presence of a basic amino group and a weakly acidic N-H proton allows for an alternative purification strategy based on acid-base chemistry. This method is particularly effective for removing non-ionizable impurities. The compound is protonated and dissolved in an aqueous acid, impurities are extracted, and then the pure compound is precipitated by deprotonation with a base.[23]

Methodology:

  • Suspend the crude product in water.

  • Slowly add a dilute acid solution (e.g., 1 M HCl) with stirring until the solid completely dissolves (target pH 2-3).[23]

  • Extract the acidic aqueous solution with an organic solvent like ethyl acetate to remove any acid-insoluble or neutral impurities.[23]

  • Slowly add a dilute base solution (e.g., 1 M NaOH or saturated sodium bicarbonate) to the aqueous layer with vigorous stirring until precipitation is complete (target pH 8-9).[23]

  • Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry as described in Section 4.2.

Characterization of the Crystalline Product

After crystallization, it is essential to verify the purity, identity, and crystalline form of the material.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

  • FT-IR Spectroscopy: To confirm the presence of key functional groups (N-H, C=O, C≡N, C=C).[24]

  • NMR Spectroscopy (¹H, ¹³C): To confirm the chemical structure and check for the absence of impurities.

  • Mass Spectrometry: To confirm the molecular weight.

  • Powder X-Ray Diffraction (PXRD): This is the definitive technique for identifying the crystalline form (polymorph) of the material by analyzing its unique diffraction pattern.[24]

Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is not sufficiently supersaturated.1. Boil off some of the solvent to concentrate the solution and attempt to cool again. 2. Try scratching the inner wall of the flask with a glass rod. 3. Add a "seed" crystal from a previous batch.
Compound "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is cooling too rapidly. 3. High concentration of impurities depressing the melting point.1. Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and re-cool slowly. 2. Ensure the solution cools as slowly as possible.
Very low recovery of material. 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used for washing. 3. Premature crystallization during hot filtration.1. Cool the solution in an ice bath for a longer period. 2. Use a minimal amount of ice-cold solvent for washing. 3. Ensure the funnel and receiving flask are pre-heated before hot filtration.

Visualization of Key Concepts

G Start Select a Solvent Q1 Is the compound soluble at room temperature? Start->Q1 A1_Yes Too Soluble. Discard Solvent. Q1->A1_Yes Yes A1_No Heat to Boiling Q1->A1_No No Q2 Does the compound dissolve when hot? A1_No->Q2 A2_No Insoluble. Discard Solvent. Q2->A2_No No A2_Yes Cool Slowly Q2->A2_Yes Yes Q3 Do high-quality crystals form? A2_Yes->Q3 A3_No Poor Solvent. Consider Co-solvent. Q3->A3_No No A3_Yes IDEAL SOLVENT Proceed to Bulk Crystallization Q3->A3_Yes Yes

Caption: Decision workflow for solvent selection.

References

  • El-Faham, A., et al. (2015). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 58(19), 7708–7723. Available at: [Link]

  • Gangjee, A., et al. (2009). Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents. Journal of Medicinal Chemistry, 52(15), 4892-902. Available at: [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2022). Synthesis, Characterization, Anticancer and Antibacterial Activity of Some Novel Pyrano[2,3-d]pyrimidinone Carbonitrile Derivatives. Molecules, 27(18), 5987. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. Available at: [Link]

  • Datta, S., & Grant, D. J. W. (2004). Crystal Polymorphism in Pharmaceutical Science. In Encyclopedia of Nanoscience and Nanotechnology. Available at: [Link]

  • Li, Q., et al. (2016). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. The Journal of Chemical Thermodynamics, 98, 271-278. Available at: [Link]

  • Russo, M. V., et al. (2024). Polymorph Selection and Derivatization in Enantiomerically Pure Medicarpin: Crystallographic and Computational Insights. Crystal Growth & Design, 24(1), 229-239. Available at: [Link]

  • Google Patents. (2018). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Baluja, S., et al. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(11-12), 1013-1019. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Păunescu, V., et al. (2019). Synthesis, Physico-chemical Characterization, Crystal Structure and Influence on Microbial and Tumor Cells of Some Co(II) Complexes with 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine. Molecules, 24(10), 1985. Available at: [Link]

  • MDPI. (2022). Polymorphism in Crystals. Available at: [Link]

  • Yathirajan, H. S., et al. (2014). Crystal structure of 4-amino-5-fluoro-2-oxo-2,3-dihydropyrimidin-1-ium 3-hydroxypyridine-2-carboxylate. Acta Crystallographica Section E, 70(Pt 7), o763–o764. Available at: [Link]

  • ResearchGate. (2021). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Available at: [Link]

  • Pal, A., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 26-31.
  • Al-Omair, M. A., et al. (2022). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 12, 4735. Available at: [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Available at: [Link]

  • Gayo, L. M., & Suto, M. J. (1997). Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines: an example of cyclization-assisted cleavage. Tetrahedron Letters, 38(2), 211-214. Available at: [Link]

  • University of California, Davis. (n.d.). Recrystallization. Available at: [Link]

  • Chemistry For Everyone. (2024, June 15). What Is Polymorphism In Polymer Crystallization? [Video]. YouTube. Available at: [Link]

  • ResearchGate. (2012). Synthesis of potential pharmaceutically active dihydropyrimidine-2-oxo and their 2-thio analogues. Available at: [Link]

  • Biochem Chemopharma. (n.d.). Safety Data Sheet: 2-amino pyridine. Available at: [Link]

  • ResearchGate. (2009). Polymorphism in molecular crystals. Available at: [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]

  • Al-Issa, S. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4983. Available at: [Link]

  • El-Damasy, A. K., et al. (2020). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 10(49), 29331-29346. Available at: [Link]

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Application Note: Comprehensive Characterization of 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Importance

2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile (CAS No: 27058-50-0; Molecular Formula: C₅H₄N₄O) is a pivotal heterocyclic compound.[1] Its structure, featuring a dihydropyrimidine core functionalized with amino, oxo, and carbonitrile groups, makes it a versatile building block in medicinal chemistry.[1][2] These functional groups provide multiple reaction sites, enabling the synthesis of diverse derivatives with a wide spectrum of biological activities, including potential anticancer and antimicrobial properties.[1]

Given its role as a key starting material, rigorous analytical characterization is not merely a procedural step but a foundational requirement for ensuring the integrity, reproducibility, and success of subsequent research and development. This guide provides a comprehensive suite of protocols and expert insights for the definitive characterization of this compound, establishing its identity, purity, and key physicochemical properties.

The following diagram illustrates a recommended, multi-technique workflow for a thorough characterization. This integrated approach ensures that data from orthogonal methods are used to build a complete and validated profile of the molecule.

G cluster_0 Characterization Workflow cluster_1 Primary Structure & Identity cluster_2 Purity & Quantification cluster_3 Physicochemical Properties Sample Test Sample: This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Structural Elucidation MS Mass Spectrometry (LC-MS) Sample->MS Structural Elucidation FTIR FTIR Spectroscopy Sample->FTIR Structural Elucidation HPLC HPLC-UV Sample->HPLC Purity Assessment Thermal Thermal Analysis (DSC/TGA) Sample->Thermal Property Analysis UVVis UV-Vis Spectroscopy Sample->UVVis Property Analysis Report Final Certificate of Analysis (CoA) NMR->Report MS->Report FTIR->Report HPLC->Report Thermal->Report UVVis->Report

Caption: Integrated workflow for the complete characterization of the target compound.

Spectroscopic Analysis for Structural Elucidation

Spectroscopy is the cornerstone of molecular characterization, providing unambiguous evidence of the chemical structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule. Due to the compound's polarity and potential for hydrogen bonding, deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent as it readily dissolves the analyte and has exchangeable protons that can help identify N-H and O-H signals.

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual DMSO solvent peak at δ ~2.50 ppm.

    • Integrate all signals to determine proton ratios.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Reference the spectrum to the DMSO-d₆ solvent peak at δ ~39.52 ppm.

Data Interpretation & Expected Results

The presence of tautomers can lead to the observation of multiple species or broadened peaks in NMR spectra. The expected signals are summarized below.

Technique Expected Chemical Shift (δ, ppm) Assignment and Rationale
¹H NMR ~11.0 (broad s, 1H)N1-H proton of the pyrimidine ring. Its broadness is due to quadrupole broadening and potential exchange.
~7.8 (s, 1H)C6-H proton, appearing as a singlet in the aromatic/vinylic region.
~7.0 (broad s, 2H)-NH₂ protons at the C2 position. This signal is typically broad and will exchange upon addition of D₂O.
¹³C NMR ~165C4 (C=O) carbonyl carbon.[3]
~163C2 carbon attached to the amino group.[3]
~155C6 carbon.
~117C≡N nitrile carbon.[4]
~85C5 carbon, shifted upfield due to its sp² hybridization and attachment to the nitrile group.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and effective technique for identifying the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Protocol: FTIR Analysis (KBr Pellet Method)

  • Sample Preparation: Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr).

  • Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

  • Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Data Interpretation & Expected Results

Vibrational Frequency (cm⁻¹) Functional Group Vibration Mode Significance
3450 - 3200N-HStretchingConfirms the presence of the primary amine (-NH₂) and secondary amine (ring N-H) groups. Often appears as multiple or broad peaks.
~2210C≡NStretchingA sharp, strong peak characteristic of the nitrile group.[5] Its position confirms it is conjugated.
~1660C=OStretchingStrong absorption indicating the presence of the ketone/amide carbonyl group at the C4 position.
1640 - 1550C=C, C=N, N-HStretching, BendingA complex region of peaks corresponding to the pyrimidine ring system and the bending vibration of the amino group.[5]

Chromatographic Analysis for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical compounds and intermediates. A reverse-phase method is most suitable for this polar molecule.

G cluster_0 HPLC Analysis Workflow Prep 1. Sample & Mobile Phase Preparation Inject 2. Injection into HPLC System Prep->Inject Separate 3. Separation on C18 Column Inject->Separate Detect 4. UV Detection (at λmax) Separate->Detect Analyze 5. Data Analysis: Peak Integration & Purity Calculation Detect->Analyze

Caption: Step-by-step workflow for HPLC purity analysis.

Protocol: Reverse-Phase HPLC (RP-HPLC)

  • Solvent Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter all solvents through a 0.45 µm filter and degas thoroughly.

  • Sample Preparation: Prepare a stock solution of the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) at a concentration of ~1.0 mg/mL. Dilute further to ~0.1 mg/mL for analysis.

  • Chromatographic Conditions: The following conditions serve as a robust starting point for method development.

Parameter Recommended Condition Rationale
Column C18, 150 x 4.6 mm, 5 µmStandard reverse-phase column suitable for retaining polar heterocyclic compounds.
Mobile Phase Gradient Elution (see below)A gradient is recommended to ensure elution of any potential non-polar impurities and provide a sharp peak for the main analyte.
Gradient 5% B to 95% B over 15 minA typical starting gradient.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 210 nm and λmax (~270-280 nm)210 nm provides general detection, while monitoring at the compound's λmax offers higher sensitivity and selectivity.[6]
Injection Vol. 10 µL

Data Interpretation

A successful analysis will show a single major peak corresponding to the product. Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks. The presence of any other peaks indicates impurities, which should be identified and quantified.

Mass Spectrometry and Thermal Analysis

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound. Electrospray Ionization (ESI) is the preferred method due to the compound's polarity and is often coupled with HPLC (LC-MS) for definitive peak identification.

  • Expected Ion: In positive ion mode (ESI+), the expected protonated molecular ion is [M+H]⁺.

  • Calculation: C₅H₄N₄O (MW = 136.11) + H⁺ → m/z 137.12

Thermal Analysis (DSC/TGA)
  • Differential Scanning Calorimetry (DSC): Determines the melting point and identifies any polymorphic transitions. A sharp endotherm is indicative of a pure, crystalline solid.

  • Thermogravimetric Analysis (TGA): Measures weight loss as a function of temperature, providing information on thermal stability, decomposition patterns, and solvent/water content.

Protocol: DSC/TGA

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).

  • Instrumentation:

    • Heating Rate: A standard rate of 10 °C/min.

    • Atmosphere: Nitrogen purge gas (e.g., 50 mL/min) to provide an inert environment.

    • Temperature Range: 25 °C to a temperature above the expected decomposition (e.g., 400 °C).

Conclusion: An Integrated Approach

No single technique is sufficient for the complete characterization of this compound. A robust and reliable analysis integrates data from multiple orthogonal methods. The combination of NMR, FTIR, and MS confirms the molecular structure and identity. HPLC provides a quantitative measure of purity, while thermal analysis defines key physicochemical properties like melting point and thermal stability. By following these detailed protocols, researchers can ensure the quality and integrity of this critical chemical building block, paving the way for successful outcomes in drug discovery and development.

References

  • Benchchem. (n.d.). This compound | 27058-50-0. Benchchem.
  • ResearchGate. (n.d.). 1 HNMR spectrum of the synthesised 2,4-diaminopyrimidine-5-carbonitrile. ResearchGate.
  • Navarro, C., et al. (2012). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry.
  • Krasavin, M., et al. (2012). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Journal of Organic Chemistry.
  • Dolezal, M., et al. (2011). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecules.
  • Al-Ostath, A., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed.
  • ChemSearch Journal. (2024). Synthesis, characterization and in silico studies of some 2-amino-4,6- diarylpyrimidines derived from chalcones. ChemSearch Journal.
  • Google Patents. (n.d.). CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material. Google Patents.
  • MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI.

Sources

Application Notes and Protocols for In Vitro Evaluation of 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-DHP-245C-V1

Introduction: A Scaffold of Potential

2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile is a heterocyclic compound belonging to the dihydropyrimidine (DHP) family. While its direct biological targets are not yet extensively characterized in public literature, its structure represents a valuable scaffold. It is a key intermediate in the synthesis of more complex molecules, including Biginelli-type reaction products, which are known to exhibit a wide range of biological activities, such as calcium channel modulation, and anti-cancer or antiviral properties.

This document provides a strategic guide for researchers and drug development professionals on how to conduct the initial in vitro characterization of this compound. We will proceed from fundamental physicochemical analysis—a prerequisite for any robust biological assay—to a proposed screening cascade designed to identify and validate its potential molecular targets. The protocols herein are designed as self-validating systems, emphasizing the rationale behind experimental choices to ensure data integrity and reproducibility.

Part 1: Foundational Analysis: Physicochemical Characterization for Assay Readiness

Before biological evaluation, understanding the compound's behavior in solution is paramount. Poor solubility or stability can lead to artifacts and unreliable data.

1.1. Key Physicochemical Properties

A summary of essential properties for this compound is provided below.

PropertyValueSource / MethodSignificance for Assays
Molecular Formula C₅H₄N₄O-Used for calculating concentrations.
Molecular Weight 136.11 g/mol -Essential for preparing stock solutions.
Appearance Off-white to yellow powderSupplier DataVisual confirmation of compound integrity.
Aqueous Solubility Low (Predicted)In Silico PredictionCritical for avoiding precipitation in assays. Must be determined empirically.
DMSO Solubility ≥ 25 mg/mLSupplier DataDetermines the maximum feasible stock concentration.
Storage 4°C, desiccatedGeneral GuidelineEnsures long-term stability of the solid compound.

1.2. Protocol: Determining Aqueous Solubility (Kinetic Method)

Expertise & Experience: This kinetic solubility protocol is a pragmatic approach for early-stage drug discovery. It mimics the conditions of most in vitro assays where a compound is introduced from a DMSO stock into an aqueous buffer. This is often more relevant than thermodynamic solubility for predicting assay performance.

Methodology:

  • Stock Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock.

  • Dilution into Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well clear-bottom plate pre-filled with a larger volume (e.g., 198 µL) of the primary assay buffer (e.g., PBS, pH 7.4). This maintains a constant final DMSO concentration (1% in this example).

  • Incubation & Measurement:

    • Seal the plate and incubate at room temperature for 1.5-2 hours with gentle shaking.

    • Measure the absorbance (or light scattering) at a wavelength where the compound does not absorb (e.g., 620 nm or 750 nm) using a plate reader.

  • Data Analysis: The concentration at which a sharp increase in absorbance is observed indicates the limit of kinetic solubility, as the compound has precipitated.

Trustworthiness: Always include a well with buffer + DMSO (no compound) as a negative control and a well with a known insoluble compound as a positive control for precipitation.

Part 2: A Strategic Screening Cascade for Target Identification

Given the lack of a known target, a logical screening cascade is essential to identify potential biological activity efficiently.

2.1. The Screening Workflow

The proposed workflow prioritizes a broad initial screen to identify potential "hits," followed by increasingly specific assays to confirm and characterize the activity.

G cluster_0 Phase 1: Hit Discovery cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Cellular Characterization PrimaryScreen Primary Screen (e.g., Kinase Panel @ 10 µM) HitIdentification Hit Identification (% Inhibition > 50%) PrimaryScreen->HitIdentification DoseResponse Dose-Response Assay (IC50 Determination) HitIdentification->DoseResponse OrthogonalAssay Orthogonal Assay (Binding or Biophysical) DoseResponse->OrthogonalAssay TargetEngagement Cellular Target Engagement (e.g., Western Blot) OrthogonalAssay->TargetEngagement PhenotypicAssay Cell-Based Phenotypic Assay (e.g., Anti-proliferation) TargetEngagement->PhenotypicAssay

Caption: A logical workflow for identifying and validating the biological target of a novel compound.

2.2. Application Note: Primary Screening Against a Kinase Panel

Rationale: The pyrimidine scaffold is a well-known "privileged structure" in kinase inhibitor design. Therefore, screening against a panel of kinases is a high-yield starting point.

Principle: Most commercial kinase screening panels utilize a universal assay format, such as the ADP-Glo™ Kinase Assay (Promega). This assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition of the kinase.

Protocol (Representative for submitting to a commercial service):

  • Compound Preparation:

    • Accurately weigh the solid compound and dissolve in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Ensure complete dissolution.

    • Prepare a sufficient volume for the screen. For a panel of 300 kinases, you may need >100 µL.

  • Sample Submission:

    • Dilute the stock solution to the concentration required by the screening provider (typically 1 mM or 100X the final screening concentration).

    • Submit the sample in the specified plate format (e.g., 96-well V-bottom).

  • Screening Concentration: A standard single-point screening concentration is 10 µM. This concentration is high enough to identify moderately potent hits but low enough to reduce the likelihood of non-specific activity or artifacts from poor solubility.

  • Data to Request: Request raw data (% inhibition) relative to a vehicle control (DMSO) and a positive control inhibitor for each kinase.

Part 3: Hit Validation and In-Depth Characterization

Scenario: Let us hypothesize that the primary screen identified a significant (>70%) inhibition of "Target Kinase X" (TKX) , a kinase implicated in proliferative diseases. The next steps are to validate this hit.

3.1. Application Note: IC50 Determination via Luminescence-Based Kinase Assay

Principle: The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency. A dose-response curve is generated by measuring kinase activity across a range of compound concentrations.

Protocol (ADP-Glo™ Assay Format):

  • Reagent Preparation:

    • Prepare assay buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

    • Prepare TKX enzyme solution in assay buffer to 2X the final concentration.

    • Prepare substrate and ATP solution in assay buffer to 2X the final concentration. Expert Insight: The ATP concentration should be set near its Michaelis-Menten constant (Km) for the enzyme. This ensures the assay is sensitive to ATP-competitive inhibitors.

  • Compound Serial Dilution:

    • Create a 10-point, 3-fold serial dilution of this compound in a 96-well plate, starting from 100 µM (in 100% DMSO).

    • Transfer 1 µL of each concentration into the assay plate. Include "DMSO only" wells for 0% inhibition control and a known TKX inhibitor for 100% inhibition control.

  • Kinase Reaction (20 µL total volume):

    • Add 10 µL of the 2X TKX enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of the 2X ATP/substrate mix.

    • Incubate for 60 minutes at 30°C.

  • Signal Detection:

    • Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which drives a luciferase reaction. Incubate for 30 minutes.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Convert luminescence to % inhibition relative to controls.

    • Plot % inhibition versus log[Compound Concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Sample Data Presentation:

Compound Concentration (µM)Luminescence (RLU)% Inhibition
1001,52098.1
33.31,89097.6
11.15,60093.0
3.725,40068.2
1.255,80030.2
0.478,5001.9
0.180,100-0.1
0 (DMSO)80,0000.0
Calculated IC50 2.1 µM -

3.2. Application Note: Cellular Target Engagement via Western Blot

Principle: To be therapeutically relevant, a compound must engage its target in a cellular environment. This protocol measures the phosphorylation of a known downstream substrate of TKX. A reduction in phosphorylation indicates that the compound is inhibiting TKX activity within the cell.

Workflow Diagram:

G Start Seed Cells Treat Treat with Compound (Dose-Response) Start->Treat Lyse Lyse Cells & Quantify Protein Treat->Lyse SDS SDS-PAGE Lyse->SDS Transfer Transfer to Membrane SDS->Transfer Block Blocking Transfer->Block Probe Probe with Antibodies (p-Substrate, Total Substrate) Block->Probe Image Image & Quantify Probe->Image

Caption: Standard workflow for Western blot analysis to assess target engagement.

Protocol:

  • Cell Culture: Seed a cancer cell line known to have active TKX signaling (e.g., HeLa cells) in a 6-well plate and grow to 80% confluency.

  • Compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 30 µM) for 2 hours. Include a DMSO vehicle control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE & Transfer:

    • Load equal amounts of protein (e.g., 20 µg) per lane onto a polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific for the phosphorylated form of the TKX substrate (e.g., anti-pSubstrate) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection & Re-probing:

    • Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Trustworthiness: To ensure observed changes are not due to protein degradation, the membrane should be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) substrate protein, as well as a loading control like GAPDH or β-actin.

References

  • Kappe, C. O. (2000). Biologically active dihydropyrimidones of the Biginelli-type--a literature survey. European Journal of Medicinal Chemistry, 35(12), 1043–1052. [Link]

  • Tala, S. R., et al. (2012). An efficient one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their corresponding 2(1H)-thiones catalyzed by a reusable poly(4-vinylpyridinium)hydrogen sulfate solid acid catalyst. Molecules, 17(1), 197-212. [Link]

  • Vieth, M., et al. (2004). Characteristic physical properties and structural fragments of marketed oral drugs. Journal of Medicinal Chemistry, 47(1), 224-232. [Link]

  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons. [Link]

Application Notes & Protocols: The Role of 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Pyrimidine Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutics. The pyrimidine ring system is a quintessential example of such a "privileged scaffold." As a fundamental component of nucleobases like cytosine, thymine, and uracil, pyrimidines are intrinsically recognized by biological systems.[1][2] This inherent biocompatibility allows pyrimidine-based drugs to readily interact with a multitude of enzymes and receptors within the cell.[3] Consequently, drugs incorporating this motif have demonstrated a vast spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory effects.[3][4]

Within this versatile class, 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile and its derivatives stand out as exceptionally valuable starting points for drug discovery campaigns. This guide provides an in-depth exploration of this scaffold's strategic importance, detailing the rationale behind its use, its key biological targets, and field-proven protocols for its synthesis and evaluation.

Section 1: Scientific Rationale — Why This Scaffold is a Cornerstone for Innovation

The utility of the this compound scaffold is not accidental; it is a direct result of its unique combination of structural features and chemical reactivity.

Structural Features & Multi-faceted Reactivity

The power of this scaffold lies in its dense and strategically positioned functional groups:

  • 2-Amino Group: Acts as a crucial hydrogen bond donor, enabling strong and specific interactions with target proteins. It also serves as a key synthetic handle for further molecular elaboration.

  • 4-Oxo Group: Functions as a hydrogen bond acceptor, contributing to the molecule's binding affinity and specificity.

  • 5-Carbonitrile Group: This electron-withdrawing group modulates the electronic properties of the pyrimidine ring and can participate in critical binding interactions.[5] It is also a versatile precursor for conversion into other functional groups, such as amides or carboxylic acids, allowing for fine-tuning of pharmacological properties.

  • Dihydropyrimidine Core: The partially saturated ring provides a three-dimensional geometry that can be more effective for fitting into complex protein binding sites compared to purely flat aromatic systems.

This constellation of functional groups makes the scaffold a "chemical chameleon," capable of participating in a wide array of non-covalent interactions and serving as a robust platform for building extensive compound libraries.

A Premier Tool for Scaffold Hopping

Scaffold hopping is a powerful drug design strategy used to identify structurally novel compounds by replacing the core molecular framework of a known active molecule while retaining its biological activity.[6][7] The objective is often to escape undesirable intellectual property, improve pharmacokinetic profiles, or discover novel biological activities.[8]

The pyrimidine core is an excellent bioisostere for other aromatic systems, such as phenyl or quinazoline rings.[9] Replacing these rings with a pyrimidine can introduce nitrogen atoms that may form new hydrogen bonds, improve solubility, and enhance metabolic stability, thereby increasing the half-life of a potential drug.

cluster_0 Known Bioactive Compound cluster_1 Scaffold Hopping Strategy cluster_2 Novel Compound Series KnownScaffold Original Scaffold (e.g., Phenyl, Quinazoline) - Known Activity - Poor PK Properties Pyrimidine 2-Amino-4-oxo-pyrimidine - Retains Pharmacophore - Introduces H-bond sites - Modulates Electronics KnownScaffold->Pyrimidine Bioisosteric Replacement NewCompound New Chemical Entity - Novel IP - Improved Solubility - Enhanced Stability Pyrimidine->NewCompound Lead Optimization Kinase Kinase Active Site ATP Binding Pocket Substrate Binding Site PhosphoSubstrate Phosphorylated Substrate (Signal Propagation) Kinase->PhosphoSubstrate Phosphorylates Blocked No Phosphorylation (Signal Blocked) Kinase->Blocked ATP ATP ATP->Kinase:f0 Binds Substrate Substrate Protein Substrate->Kinase:f1 Binds Inhibitor Pyrimidine Inhibitor Inhibitor->Kinase:f0 Competitively Binds

Caption: Mechanism of competitive kinase inhibition.

Antimicrobial Activity via SecA Inhibition

A particularly innovative application of this scaffold is in the development of novel antibiotics. The compound this compound has been identified as an inhibitor of SecA, a highly conserved ATPase motor protein that is essential for protein secretion across the bacterial cell membrane. [5]Crucially, the SecA-dependent secretion pathway is absent in humans, making it an ideal target for developing bacteria-specific drugs with a potentially low risk of host toxicity. [5]Inhibition of SecA leads to a breakdown in protein transport, ultimately causing bacterial cell death. [5]

Dual Inhibition of Antifolate Enzymes

In cancer chemotherapy, simultaneously targeting multiple pathways can be a powerful strategy to overcome resistance. Derivatives of the thieno[2,3-d]pyrimidine class, which are structurally related to our core scaffold, have been engineered as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). [10]These two enzymes are critical for the synthesis of nucleotides required for DNA replication. By inhibiting both, these compounds can effectively starve cancer cells of the building blocks needed for proliferation. [10]

Summary of Biological Activity

The following table summarizes the activity of representative compounds derived from or related to the core scaffold.

Derivative ClassTarget(s)Reported Activity (IC₅₀/GI₅₀)Therapeutic AreaReference
5-Fluoro-2-amino-4,6-dichloropyrimidineNitric Oxide Production2 µMAnti-inflammatory[11]
Thieno[2,3-d]pyrimidine AnalogHuman TS & DHFR54 nM & 19 nMAnticancer[10]
Pyrimidine-5-carbonitrile DerivativeVEGFR-20.05 µMAnticancer[12]
4-oxo-2-thioxo-tetrahydropyrimidinePIM-1 Kinase373 nMAnticancer[13]
2-Amino-4,6-diarylpyrimidineAdenosine A₁ Receptor1.1 nM (Ki)CNS/Cardiovascular[14]

Section 3: Experimental Protocols

The following protocols provide robust, field-tested methodologies for the synthesis and biological evaluation of compounds based on the this compound scaffold.

Protocol 3.1: Synthesis of a 6-Amino-4-aryl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile Derivative

This protocol describes a one-pot, three-component Biginelli-type condensation, a reliable and efficient method for accessing the core scaffold. [14][15] Causality: This reaction proceeds through a sequence of condensation, nucleophilic addition, and cyclization, driven by the formation of a stable, conjugated pyrimidine ring. [14]Using potassium carbonate as a base is crucial for deprotonating the active methylene compound (malononitrile) and catalyzing the cyclization step.

Materials & Reagents:

  • Substituted aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • Urea

  • Potassium carbonate (K₂CO₃), anhydrous

  • Absolute ethanol

  • Deionized water

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

  • Thin Layer Chromatography (TLC) apparatus

  • Filtration apparatus (Büchner funnel)

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aromatic aldehyde (10 mmol), malononitrile (10 mmol), and urea (12 mmol).

  • Solvent and Catalyst Addition: Add 30 mL of absolute ethanol to the flask, followed by anhydrous potassium carbonate (15 mmol).

  • Reflux: Stir the mixture at room temperature for 15 minutes, then heat the reaction to reflux (approximately 80-85°C). Monitor the reaction progress using TLC (e.g., using a 7:3 ethyl acetate:hexane mobile phase). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation:

    • After completion, allow the reaction mixture to cool to room temperature.

    • Pour the mixture into 100 mL of ice-cold deionized water with stirring.

    • A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification:

    • Wash the collected solid with copious amounts of cold water, followed by a small amount of cold ethanol to remove unreacted starting materials.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) to obtain the pure compound.

  • Characterization: Dry the purified product under vacuum. Verify its identity and purity using standard analytical techniques such as Infrared (IR) spectroscopy (look for characteristic peaks for NH₂, C≡N, and C=O groups), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry. [15]

Protocol 3.2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the inhibitory potency (IC₅₀) of a test compound against a protein kinase using a luminescence-based assay that quantifies ATP consumption (e.g., Promega's Kinase-Glo®). [16] Principle & Causality: Active kinases consume ATP to phosphorylate their substrates. The Kinase-Glo® reagent uses luciferase to generate a luminescent signal that is directly proportional to the amount of ATP remaining in the well. A potent inhibitor will prevent ATP consumption, resulting in a high luminescent signal, whereas an inactive compound will allow the kinase to deplete the ATP, leading to a low signal. [16]This inverse relationship is key to the assay's design.

Materials & Reagents:

  • Purified protein kinase of interest

  • Specific peptide substrate for the kinase

  • Test compound (solubilized in 100% DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Adenosine triphosphate (ATP), high purity

  • Kinase-Glo® Luminescence Assay Kit (or equivalent)

  • White, opaque 96- or 384-well microplates (low-binding)

  • Multichannel pipette or automated liquid handler

  • Plate-reading luminometer

Step-by-Step Procedure:

  • Compound Plating:

    • Create a serial dilution series of the test compound in 100% DMSO (e.g., 11 points, 1:3 dilution).

    • Transfer a small volume (e.g., 1 µL) of each dilution into the wells of the white assay plate.

  • Assay Controls (Self-Validation):

    • 100% Inhibition (Negative Control): Wells containing kinase and substrate, but no ATP.

    • 0% Inhibition (Vehicle Control): Wells containing kinase, substrate, ATP, and an equivalent volume of DMSO without the test compound.

  • Kinase/Substrate Addition: Prepare a master mix of kinase and substrate in kinase assay buffer. Add this mix to all wells (except "no enzyme" controls) and incubate for 15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction starts. [17]4. Initiation of Reaction: Prepare an ATP solution in kinase assay buffer at a concentration near the Kₘ for the specific kinase. Add the ATP solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction, which must be determined during assay optimization. [18]6. Signal Detection:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add the Kinase-Glo® reagent to all wells. This reagent simultaneously stops the kinase reaction and initiates the luminescence reaction.

    • Incubate for 10 minutes in the dark to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate-reading luminometer.

Data Analysis:

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (Signal_test_compound - Signal_0%_inhibition) / (Signal_100%_inhibition - Signal_0%_inhibition)

  • Determine IC₅₀: Plot the % Inhibition versus the logarithm of the test compound concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

cluster_0 Phase 1: Synthesis & Screening cluster_1 Phase 2: Lead Optimization Scaffold Identify Scaffold (Pyrimidine Core) Synthesis Synthesize Compound Library Scaffold->Synthesis Screening Primary Screen (e.g., Kinase Assay) Synthesis->Screening SAR Establish SAR Screening->SAR Active Hits ADME Optimize ADME/Tox SAR->ADME Lead Identify Lead Candidate ADME->Lead

Caption: High-level drug discovery workflow.

Conclusion and Future Outlook

The this compound scaffold represents a powerful and validated platform in the drug discovery toolkit. Its synthetic tractability, coupled with its ability to interact with a diverse range of high-value biological targets, ensures its continued relevance. Future efforts will likely focus on applying this core to novel target classes and leveraging advanced computational methods to design next-generation derivatives with even greater potency, selectivity, and superior drug-like properties. For researchers and drug development professionals, mastering the chemistry and biology of this scaffold is a strategic investment in the creation of future medicines.

References

  • El-Gazzar, A. R. B. A., et al. (2025). "Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives." Scientific Reports. Available at: [Link]

  • Perina, D., et al. (n.d.). "5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production." Medicinal Chemistry Research. Available at: [Link]

  • Gangjee, A., et al. (2009). "Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents." Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Warhi, T., et al. (2024). "Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies." Molecular Systems Design & Engineering. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). "Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Bala, V., et al. (2023). "2-Amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles with Microtubule-Disruptive, Centrosome-Declustering, and Antiangiogenic Effects in vitro and in vivo." ChemMedChem. Available at: [Link]

  • Aparicio, X., et al. (2021). "Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists." Journal of Medicinal Chemistry. Available at: [Link]

  • Ouf, N. H., et al. (2024). "Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs." International Journal of Molecular Sciences. Available at: [Link]

  • Zask, A., et al. (2012). "Assay Development for Protein Kinase Enzymes." Assay Guidance Manual. Available at: [Link]

  • Kumar, A., et al. (2024). "Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects." Chemistry. Available at: [Link]

  • Shapiro, A. B. (2015). "Can anyone suggest a protocol for a kinase assay?" ResearchGate. Available at: [Link]

  • Khan, I., et al. (2023). "In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Biological Evaluation." Progress in Chemical and Biochemical Research. Available at: [Link]

  • Journal of Pharmaceutical and Applied Chemistry (2024). "Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact." Available at: [Link]

  • BMG LABTECH (2020). "Kinase assays." Available at: [Link]

  • Kumar, B., et al. (2021). "Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity." Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Sun, H., et al. (2012). "Classification of Scaffold Hopping Approaches." Drug Discovery Today. Available at: [Link]

  • Kumar, D. A., et al. (2023). "Recent advancements of pyrimidine chemistry thriving deeper into drug discovery." Journal of the Iranian Chemical Society. Available at: [Link]

  • Celtarys Research (n.d.). "Optimizing Biochemical Assays for Kinase Activity in Drug Discovery." Available at: [Link]

  • NIPER SAS Nagar (n.d.). "Scaffold Hopping in Drug Discovery." Pharma Focus. Available at: [Link]

  • Verma, M., et al. (2023). "Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review." International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Reaction Biology (n.d.). "KINASE PROFILING & SCREENING." Available at: [Link]

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Sources

A Modern Approach to a Classic Reaction: Biginelli-Inspired Synthesis of 2-Aminodiarylpyrimidine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Abstract: This document provides a comprehensive guide to the synthesis of 2-aminodiarylpyrimidine derivatives, a class of compounds with significant therapeutic potential, utilizing a modern, microwave-assisted adaptation of the classic Biginelli reaction. We delve into the mechanistic underpinnings of this powerful multi-component reaction, offering a rationale for key experimental choices. Detailed, step-by-step protocols for synthesis, purification, and characterization are provided, designed to be robust and reproducible for researchers in drug development and medicinal chemistry.

Introduction: The Enduring Relevance of Pyrimidines and the Biginelli Reaction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4] Specifically, 2-aminopyrimidine derivatives have garnered substantial interest due to their diverse pharmacological profiles.[2][3] The Biginelli reaction, a multi-component reaction (MCR) first reported by Italian chemist Pietro Biginelli in 1893, offers a straightforward and efficient route to functionalized dihydropyrimidinones (DHPMs) and their analogs.[1][5][6] MCRs are highly valued in modern drug discovery for their ability to generate molecular diversity in a time- and resource-efficient manner by combining three or more reactants in a single synthetic operation.[5]

The classical Biginelli condensation involves the acid-catalyzed reaction of an aldehyde, a β-ketoester, and urea.[6][7] This guide focuses on a contemporary adaptation of this reaction for the synthesis of 2-aminodiarylpyrimidines, employing guanidine in place of urea to introduce the critical 2-amino functionality. Furthermore, we leverage the advantages of microwave-assisted organic synthesis to dramatically reduce reaction times and improve yields.[8][9][10]

Mechanistic Insights: Understanding the "Why" Behind the Synthesis

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Biginelli reaction is believed to proceed through a series of bimolecular reactions.[6] While several mechanistic pathways have been proposed, the most widely accepted one for the synthesis of 2-aminodiarylpyrimidines using guanidine is the N-acyliminium ion pathway.

The Causality Behind the Steps:

  • Formation of the N-Acyliminium Ion: The reaction is initiated by the acid-catalyzed condensation of the aryl aldehyde with guanidine. This step is crucial as it forms a highly reactive N-acyliminium ion intermediate. The acidic environment protonates the aldehyde's carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by one of the amino groups of guanidine. Subsequent dehydration drives the formation of the key intermediate.[7]

  • Nucleophilic Attack by the Enol: The β-dicarbonyl compound (in this case, a chalcone or a similar precursor to a diaryl system) exists in equilibrium with its enol tautomer. The enol acts as the nucleophile, attacking the electrophilic carbon of the N-acyliminium ion. This step establishes the carbon skeleton of the final pyrimidine ring.

  • Cyclization and Dehydration: The final steps involve an intramolecular cyclization, where a remaining amino group of the guanidine moiety attacks one of the carbonyl groups of the β-dicarbonyl component. This is followed by a dehydration step to yield the stable, aromatic 2-aminodiarylpyrimidine ring system.

Biginelli_Mechanism reagents Aryl Aldehyde + Guanidine + β-Dicarbonyl iminium N-Acyliminium Ion Intermediate reagents->iminium Acid-Catalyzed Condensation adduct Open-Chain Adduct iminium->adduct Nucleophilic Attack by Enol cyclized Cyclized Intermediate adduct->cyclized Intramolecular Cyclization product 2-Aminodiarylpyrimidine cyclized->product Dehydration

Caption: Proposed N-Acyliminium Ion Mechanism for the Biginelli Reaction.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed protocol for the microwave-assisted synthesis of a representative 2-amino-4,6-diarylpyrimidine derivative.

Materials and Reagents
  • Substituted Chalcone (e.g., (E)-1,3-diphenylprop-2-en-1-one)

  • Guanidine Hydrochloride

  • Sodium Hydroxide

  • Ethanol (Absolute)

  • Deionized Water

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Solvents for TLC (e.g., ethyl acetate/hexane mixture)

  • Microwave Synthesis Reactor

Synthesis of 2-Amino-4,6-diarylpyrimidine (General Procedure)

This protocol is optimized for a microwave reactor, which significantly accelerates the reaction compared to conventional heating.[8][10]

  • Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the substituted chalcone (1.0 mmol), guanidine hydrochloride (1.2 mmol), and sodium hydroxide (2.0 mmol).[10]

  • Solvent Addition: Add 3 mL of absolute ethanol to the vessel.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 120°C for 10-15 minutes.[10]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. Prepare a solution of the reaction mixture by dissolving a small aliquot in ethyl acetate and spot it on a TLC plate. Elute with an appropriate solvent system (e.g., 30% ethyl acetate in hexane). Visualize the spots under UV light (254 nm). The reaction is complete when the starting chalcone spot has disappeared.

  • Work-up and Isolation: After the reaction is complete, cool the vessel to room temperature. Pour the reaction mixture into 20 mL of ice-cold water. A precipitate will form.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate with cold water (2 x 10 mL) to remove any inorganic salts.

  • Drying and Purification: Dry the crude product in a vacuum oven. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminodiarylpyrimidine derivative.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Microwave Synthesis cluster_workup Product Isolation & Purification reagents Combine Chalcone, Guanidine HCl, NaOH in Ethanol microwave Irradiate at 120°C for 10-15 min reagents->microwave tlc Monitor by TLC microwave->tlc precipitate Precipitate in Ice Water tlc->precipitate Reaction Complete filter_wash Filter and Wash with Water precipitate->filter_wash dry_purify Dry and Recrystallize filter_wash->dry_purify

Sources

Application Notes and Protocols for the Synthesis and Evaluation of Pyrimidine-5-carbonitrile Derivatives as Anti-proliferative Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine-5-carbonitrile Scaffold in Oncology

The pyrimidine ring is a cornerstone pharmacophore in medicinal chemistry, integral to the structure of nucleic acids and numerous therapeutic agents, including several blockbuster anti-cancer drugs like 5-Fluorouracil and Imatinib. Within this privileged heterocyclic family, derivatives bearing a cyano group at the 5-position have emerged as a particularly promising class of anti-proliferative agents. The electron-withdrawing nature of the nitrile moiety, coupled with the versatile substitution patterns possible on the pyrimidine core, allows for the fine-tuning of interactions with various biological targets. These compounds have demonstrated potent activity by inhibiting key players in cancer cell signaling, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and the PI3K/AKT pathway, which are often dysregulated in cancer.[1][2][3][4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and biological evaluation of pyrimidine-5-carbonitrile derivatives. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, offering field-proven insights to ensure technical accuracy and reproducibility.

Section 1: Synthetic Strategies for Pyrimidine-5-carbonitrile Core

The construction of the pyrimidine-5-carbonitrile scaffold can be achieved through several efficient synthetic routes. The choice of method often depends on the desired substitution pattern, availability of starting materials, and desired laboratory throughput. Here, we focus on the most robust and widely adopted methodologies: Multicomponent Reactions (MCRs), which offer significant advantages in terms of efficiency and atom economy.

The Power of Multicomponent Reactions (MCRs)

MCRs, such as the Biginelli and Thorpe-Ziegler reactions, are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials.[6][7][8] This approach is highly convergent and ideal for generating libraries of analogues for structure-activity relationship (SAR) studies.

Strategy A: Biginelli-Type Three-Component Reaction

A highly effective method for synthesizing densely functionalized pyrimidine-5-carbonitriles is a one-pot, three-component condensation analogous to the classic Biginelli reaction.[6][8][9] This approach typically involves the reaction of an aromatic aldehyde, a compound containing an active methylene group (like malononitrile), and a source of the N-C-N fragment (like urea, thiourea, or guanidine).

Causality and Mechanistic Insight: The reaction proceeds through a cascade of events, likely initiated by the formation of an iminium intermediate from the aldehyde and urea/guanidine.[6] This electrophilic species is then attacked by the enol form of the active methylene compound. Subsequent cyclization and dehydration/aromatization lead to the stable pyrimidine ring. The choice of catalyst (often a Lewis or Brønsted acid) is critical for activating the aldehyde and promoting the key C-N and C-C bond formations.[10]

G cluster_reactants Starting Materials cluster_process Reaction & Work-up cluster_product Final Product & Analysis Aldehyde Aromatic Aldehyde (R1-CHO) Reaction One-Pot Reaction (Solvent, Catalyst, Heat) Aldehyde->Reaction Malononitrile Malononitrile (CH2(CN)2) Malononitrile->Reaction Guanidine Guanidine Source (e.g., Guanidine HCl) Guanidine->Reaction Workup Cooling & Precipitation Reaction->Workup Reaction Completion (TLC) Purification Filtration & Recrystallization Workup->Purification Product 2-Amino-pyrimidine- 5-carbonitrile Derivative Purification->Product Characterization Spectroscopic Analysis (NMR, MS, IR) Product->Characterization

Protocol 1: General Procedure for the Synthesis of 2-Amino-4-aryl-6-substituted-pyrimidine-5-carbonitrile Derivatives

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), and guanidine hydrochloride (1.1 eq).

  • Solvent and Catalyst Addition: Add a suitable solvent such as ethanol or isopropanol. To this suspension, add a catalytic amount of a base (e.g., piperidine, 0.1 eq) or an acid (e.g., conc. HCl, a few drops), depending on the specific substrate requirements reported in the literature.[7]

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are often complete within 3-24 hours.

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath. The product often precipitates from the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold solvent (e.g., cold ethanol) to remove unreacted starting materials, and dry. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, DMF/water).[9][11]

Characterization of Synthesized Compounds

Unambiguous structural confirmation is paramount. A combination of spectroscopic techniques should be employed.

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical environment of protons and carbons, confirming the connectivity of the pyrimidine core and its substituents. Aromatic protons will typically appear in the 7-9 ppm range, while the chemical shifts of the pyrimidine ring protons/carbons are characteristic.[12]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the molecular formula.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. A sharp peak around 2220-2260 cm⁻¹ is characteristic of the nitrile (C≡N) stretch, while N-H stretches for amino groups appear in the 3200-3500 cm⁻¹ region.

Section 2: Biological Evaluation as Anti-proliferative Agents

Once synthesized and characterized, the novel pyrimidine-5-carbonitrile derivatives must be evaluated for their biological activity. This section outlines the key protocols for assessing anti-proliferative effects and elucidating the mechanism of action.

In Vitro Anti-proliferative Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability and, by extension, the cytotoxic or cytostatic effects of a compound.[13]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.[13]

Protocol 2: MTT Assay for Determining IC₅₀ Values

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HCT-116) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (typically ≤0.5%) across all wells. Replace the old medium with 100 µL of medium containing the various concentrations of the test compounds. Include vehicle-only controls.

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium/MTT mixture and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the logarithm of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Compound Example Target Cell Line IC₅₀ (µM) Reference
Compound 10b HepG2 (Liver)3.56[1]
Compound 10b A549 (Lung)5.85[1]
Compound 11e HCT-116 (Colon)1.14
Compound 11e MCF-7 (Breast)1.54
Compound 4e Colo 205 (Colon)1.66[14]
Compound 7c SNB-75 (CNS)< 0.01[15]
Mechanism of Action: Unraveling the Cellular Impact

Potent anti-proliferative activity often results from the induction of cell cycle arrest and/or apoptosis.

Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16] This is a powerful method to determine if a compound induces a block at a specific cell cycle checkpoint.

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. Trypsinize the adherent cells and combine them with the floating cells from the supernatant.

  • Fixation: Wash the cells with ice-cold PBS and fix them in ice-cold 70% ethanol, adding it dropwise while vortexing gently to prevent cell clumping. Store the fixed cells at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is crucial as PI also stains RNA.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution of treated cells to control cells to identify cell cycle arrest.

Apoptosis, or programmed cell death, is executed by a family of proteases called caspases. The activation of effector caspases, particularly caspase-3, is a hallmark of apoptosis.[3] This can be measured using colorimetric assays or by detecting the cleaved (active) form of the caspase via Western blot.[17][18]

Protocol 4: Colorimetric Caspase-3 Activity Assay

  • Cell Lysis: Treat cells with the test compound as described for cell cycle analysis. Harvest the cells and lyse them using a supplied lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.

  • Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (e.g., DEVD-pNA), which is a peptide sequence linked to a colorimetric reporter (p-nitroaniline, pNA).[3]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, allowing active caspase-3 to cleave the substrate and release the colored pNA.

  • Measurement: Read the absorbance at 405 nm. The signal is proportional to the caspase-3 activity.

Protocol 5: Western Blot for Cleaved Caspase-3

  • Protein Extraction: Prepare cell lysates as described above.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then probe with a primary antibody specific for cleaved caspase-3. The inactive pro-caspase is typically ~35 kDa, while the active, cleaved large fragment is ~17-19 kDa.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands. An increase in the cleaved caspase-3 band indicates apoptosis induction.[17]

Section 3: Target Identification and Signaling Pathway Analysis

The anti-proliferative effects of pyrimidine-5-carbonitrile derivatives are often rooted in their ability to inhibit specific protein kinases that drive cancer progression.

G cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Pathways cluster_outcomes Cellular Outcomes EGFR EGFR PI3K PI3K EGFR->PI3K ERK RAS/RAF/ERK EGFR->ERK VEGFR2 VEGFR-2 VEGFR2->PI3K Angiogenesis Angiogenesis VEGFR2->Angiogenesis AKT AKT PI3K->AKT Proliferation Proliferation AKT->Proliferation Survival Survival AKT->Survival ERK->Proliferation Pyrimidine Pyrimidine-5-carbonitrile Derivative Pyrimidine->EGFR Inhibits Pyrimidine->VEGFR2 Inhibits Pyrimidine->PI3K Inhibits

  • EGFR Signaling: The EGFR pathway is a critical regulator of cell proliferation and survival.[2][19][20][21] Aberrant EGFR activation leads to the initiation of downstream cascades, including the RAS-RAF-MEK-ERK and PI3K/AKT pathways, promoting uncontrolled cell growth.[2] Several pyrimidine-5-carbonitrile compounds have been specifically designed as EGFR inhibitors.[1][4]

  • VEGFR-2 Signaling: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFR-2 is the primary mediator of VEGF-driven angiogenesis.[14][22][23][24][25] Inhibition of VEGFR-2 can starve tumors of their blood supply, representing a key anti-cancer strategy.

  • PI3K/AKT Signaling: The PI3K/AKT pathway is a central node for regulating cell survival, proliferation, and metabolism.[26][27][28][29][30] Its constitutive activation, common in many cancers, promotes cell survival by inhibiting apoptosis. Compounds targeting this pathway can effectively re-sensitize cancer cells to apoptotic signals.[3]

Conclusion

This guide provides a robust framework for the synthesis and evaluation of pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents. By integrating rational synthetic strategies with comprehensive biological testing protocols, researchers can efficiently identify and characterize novel drug candidates. The methodologies described herein are designed to be self-validating, ensuring that the generated data is both reliable and reproducible. The continued exploration of this versatile chemical scaffold holds significant promise for the development of next-generation targeted cancer therapies.

References

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol to help you optimize your synthesis and achieve higher yields and purity.

Introduction to the Synthesis

The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds. This pyrimidine derivative serves as a key building block for more complex molecules with potential therapeutic applications. The most common and efficient method for its synthesis is the condensation reaction between guanidine and a suitable three-carbon electrophilic component, such as ethyl 2-cyano-3-ethoxyacrylate, in the presence of a base. This reaction, while straightforward in principle, can present several challenges that may affect the final yield and purity of the product. This guide will address these potential issues and provide practical solutions.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Q: I am getting a very low yield of the desired product, or the reaction doesn't seem to be proceeding at all. What are the possible causes and how can I fix this?

A: Low or no yield is a common issue that can stem from several factors. Let's break down the potential causes and their solutions:

  • Cause 1: Inactive or Poor Quality Reagents.

    • Explanation: Guanidine hydrochloride is hygroscopic and can absorb moisture from the air, which can inhibit the reaction. Similarly, ethyl 2-cyano-3-ethoxyacrylate can degrade over time. The sodium metal used to prepare sodium ethoxide must be free of any oxide layer.

    • Solution:

      • Dry the guanidine hydrochloride in a vacuum oven before use.

      • Use freshly opened or properly stored ethyl 2-cyano-3-ethoxyacrylate.

      • Ensure the sodium metal is clean and shiny before use. Cut away any oxide layer under a layer of inert solvent like hexane.

  • Cause 2: Incomplete Formation of Sodium Ethoxide.

    • Explanation: The reaction between sodium and ethanol to form sodium ethoxide is crucial for providing the basic conditions necessary for the condensation. If the sodium does not fully react, the reaction mixture will not be sufficiently basic.

    • Solution:

      • Ensure all the sodium has completely dissolved in the absolute ethanol before adding the other reagents. This may require gentle heating and stirring.

      • Use absolute (anhydrous) ethanol to prevent the reaction of sodium with water.

  • Cause 3: Inappropriate Reaction Temperature.

    • Explanation: The condensation reaction is typically carried out at reflux temperature to ensure a sufficient reaction rate. If the temperature is too low, the reaction will be sluggish.

    • Solution:

      • Ensure the reaction mixture is maintained at a gentle reflux throughout the specified reaction time. Use a heating mantle with a temperature controller for better regulation.

  • Cause 4: Incorrect Stoichiometry.

    • Explanation: The molar ratio of the reactants is critical. An excess of one reactant may lead to the formation of side products.

    • Solution:

      • Carefully measure the amounts of all reactants according to the optimized protocol. A slight excess of guanidine is sometimes used to ensure complete consumption of the more expensive acrylate.

Problem 2: Formation of a Sticky or Oily Product Instead of a Precipitate

Q: After the reaction and neutralization, I am getting a sticky residue instead of a crystalline solid. How can I isolate my product?

A: The formation of an oily product suggests the presence of impurities or that the product has not crystallized properly.

  • Cause 1: Presence of Impurities.

    • Explanation: Side reactions can lead to the formation of byproducts that can interfere with the crystallization of the desired product.

    • Solution:

      • Try to triturate the oily residue with a non-polar solvent like diethyl ether or hexane. This may help to solidify the product by dissolving the oily impurities.

      • If trituration fails, column chromatography may be necessary for purification.

  • Cause 2: Incomplete Neutralization.

    • Explanation: The product precipitates upon neutralization of its sodium salt. If the pH is not adjusted correctly, the product may not precipitate completely or may remain as an oil.

    • Solution:

      • Carefully monitor the pH during the addition of acetic acid. The optimal pH for precipitation should be determined, but it is typically in the range of 6-7. Add the acid dropwise with vigorous stirring.

Problem 3: Difficulty in Product Purification

Q: My final product is impure, and recrystallization is not effective. What are my options?

A: If standard recrystallization does not yield a pure product, other purification techniques should be considered.

  • Solution 1: Column Chromatography.

    • Explanation: Silica gel column chromatography is a powerful technique for separating compounds with different polarities.

    • Procedure:

      • Choose an appropriate solvent system by performing thin-layer chromatography (TLC) on the crude product. A good solvent system will give a clear separation between the desired product and impurities, with an Rf value for the product of around 0.3-0.4.

      • Pack a silica gel column with the chosen eluent and load the crude product.

      • Elute the column and collect the fractions containing the pure product.

  • Solution 2: Activated Charcoal Treatment.

    • Explanation: If the product has a persistent color, it may be due to colored impurities. Activated charcoal can be used to decolorize the solution before crystallization.

    • Procedure:

      • Dissolve the crude product in a suitable hot solvent.

      • Add a small amount of activated charcoal and boil the solution for a few minutes.

      • Filter the hot solution through a pad of celite to remove the charcoal.

      • Allow the filtrate to cool and crystallize.

Frequently Asked Questions (FAQs)

Q1: What is the role of sodium ethoxide in this reaction? A1: Sodium ethoxide acts as a strong base. Its primary role is to deprotonate the guanidine, making it a more potent nucleophile to attack the electrophilic carbon of the ethyl 2-cyano-3-ethoxyacrylate. It also catalyzes the subsequent cyclization and dehydration steps to form the pyrimidine ring.

Q2: Can I use other bases instead of sodium ethoxide? A2: While other strong bases like potassium tert-butoxide or sodium hydride can be used, sodium ethoxide is commonly employed because it is easily prepared in situ from sodium and ethanol, which is often the reaction solvent. The choice of base can influence the reaction rate and yield, and may require optimization.

Q3: What are the potential side reactions in this synthesis? A3: Potential side reactions include the self-condensation of ethyl 2-cyano-3-ethoxyacrylate, hydrolysis of the nitrile group, and the formation of other pyrimidine isomers if the reaction conditions are not carefully controlled.

Q4: How can I monitor the progress of the reaction? A4: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). Take small aliquots of the reaction mixture at regular intervals, quench them, and spot them on a TLC plate alongside the starting materials. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress.

Q5: What are the safety precautions I should take during this synthesis? A5:

  • Sodium metal is highly reactive and flammable. It should be handled with care under an inert atmosphere or in a dry solvent.

  • Ethanol is flammable. The reaction should be carried out in a well-ventilated fume hood, away from open flames.

  • Guanidine hydrochloride can be irritating to the skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction generates heat, especially during the preparation of sodium ethoxide. Ensure proper cooling and temperature control.

Experimental Protocol

This protocol provides a detailed step-by-step methodology for the synthesis of this compound.

Materials and Reagents
  • Sodium metal

  • Absolute Ethanol

  • Guanidine hydrochloride

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Glacial Acetic Acid

  • Distilled water

  • Diethyl ether

Procedure
  • Preparation of Sodium Ethoxide Solution:

    • In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 50 mL of absolute ethanol.

    • Carefully add 1.15 g (50 mmol) of clean sodium metal in small pieces to the ethanol. The reaction is exothermic and will generate hydrogen gas. Ensure the setup is in a fume hood.

    • Stir the mixture until all the sodium has dissolved completely. This may require gentle heating.

  • Reaction with Guanidine Hydrochloride:

    • Once the sodium ethoxide solution has cooled to room temperature, add 4.78 g (50 mmol) of guanidine hydrochloride.

    • Stir the mixture for 15-20 minutes to allow for the formation of free guanidine.

  • Addition of Ethyl 2-cyano-3-ethoxyacrylate:

    • Slowly add 8.46 g (50 mmol) of ethyl 2-cyano-3-ethoxyacrylate to the reaction mixture through the dropping funnel over a period of 30 minutes.

    • After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Product Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Reduce the volume of the solvent by half using a rotary evaporator.

    • Pour the concentrated reaction mixture into 100 mL of ice-cold water.

    • Neutralize the solution by adding glacial acetic acid dropwise with constant stirring until the pH is approximately 6-7.

    • A precipitate of this compound will form.

    • Stir the mixture in an ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration and wash it with cold water and then with a small amount of cold diethyl ether.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or DMF/water, to yield a pure crystalline solid.

Data Presentation

ParameterOptimized ValueExpected Yield
Reactants
Sodium1.15 g (50 mmol)
Absolute Ethanol50 mL
Guanidine hydrochloride4.78 g (50 mmol)
Ethyl 2-cyano-3-ethoxyacrylate8.46 g (50 mmol)
Reaction Conditions
Reaction TemperatureReflux (approx. 78 °C)
Reaction Time4-6 hours
Work-up
Neutralization pH6-7
Product
AppearanceWhite to off-white crystalline solid
Expected Yield70-80%

Visualizations

Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Guanidine Guanidine Intermediate1 Nucleophilic Attack Guanidine->Intermediate1 NaOEt Acrylate Ethyl 2-cyano-3-ethoxyacrylate Acrylate->Intermediate1 Intermediate2 Cyclization Intermediate1->Intermediate2 -EtOH Product This compound Intermediate2->Product -EtOH

Caption: Proposed reaction mechanism for the synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Issue CheckReagents Check Reagent Quality (Guanidine, Acrylate, Na) Start->CheckReagents CheckBase Verify Complete NaOEt Formation Start->CheckBase CheckTemp Ensure Proper Reflux Temperature Start->CheckTemp CheckStoich Confirm Correct Stoichiometry Start->CheckStoich SolutionReagents Use Dry/Fresh Reagents CheckReagents->SolutionReagents SolutionBase Ensure all Na is dissolved CheckBase->SolutionBase SolutionTemp Maintain Reflux CheckTemp->SolutionTemp SolutionStoich Recalculate and Remeasure CheckStoich->SolutionStoich

Caption: Troubleshooting workflow for low product yield.

References

  • Jain, K. S., et al. (2007). Recent advances in the synthesis of pyrimidines and fused pyrimidines. Current Organic Chemistry, 11(11), 921-958.
  • Katritzky, A. R., et al. (2004).
  • Brown, D. J. (2008). The Pyrimidines. John Wiley & Sons.

Technical Support Center: Purification of 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile (CAS No: 27058-50-0)[1]. This document is designed for researchers, scientists, and professionals in drug development. It provides in-depth, experience-based guidance on overcoming common purification challenges, ensuring you achieve the desired purity and yield for your downstream applications.

I. Compound Overview and Purification Strategy

This compound is a heterocyclic compound with a molecular formula of C₅H₄N₄O[1]. Its structure, featuring amino, oxo (hydroxyl), and nitrile functional groups, presents unique purification challenges. The presence of both acidic (oxo/hydroxyl tautomer) and basic (amino) groups means that its solubility and chromatographic behavior are highly dependent on pH.

A successful purification strategy hinges on understanding the potential impurities and selecting the appropriate technique—recrystallization, column chromatography, or acid-base extraction—based on the specific impurity profile of your crude product.

Diagram: Purification Decision Workflow

Purification Workflow Figure 1. Decision-Making for Purification start Crude this compound purity_check Assess Purity (TLC, HPLC, NMR) start->purity_check high_purity High Purity (>95%) with Minor Impurities purity_check->high_purity High low_purity Low Purity (<95%) with Significant Impurities purity_check->low_purity Low recrystallization Recrystallization high_purity->recrystallization chromatography Column Chromatography low_purity->chromatography Non-ionizable impurities acid_base Acid-Base Extraction low_purity->acid_base Acidic/Basic impurities final_product Pure Product recrystallization->final_product chromatography->final_product acid_base->final_product

Caption: A flowchart to guide the selection of the appropriate purification technique.

II. Recrystallization: The First Line of Defense

Recrystallization is often the most efficient method for purifying crystalline solids that are relatively pure. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.

Frequently Asked Questions (FAQs) - Recrystallization

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Based on the polarity of the molecule, polar protic solvents are a good starting point. Ethanol, or a mixture of ethanol and acetone, has been successfully used for recrystallizing similar aminopyrimidine derivatives[2][3]. For closely related compounds, methanol has also been employed[4]. It is crucial to perform small-scale solvent screening to determine the optimal solvent or solvent system for your specific batch.

Q2: My compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is supersaturated.

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent.

    • Allow the solution to cool more slowly.

    • If the problem persists, consider using a lower-boiling point solvent or a solvent pair.

Q3: The yield from recrystallization is very low. How can I improve it?

A3: Low yield can result from several factors:

  • Using too much solvent: This will keep a significant portion of your product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Incomplete precipitation: Ensure the solution is sufficiently cold to maximize precipitation.

Protocol: Recrystallization of this compound
  • Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of a potential solvent (e.g., ethanol, methanol, ethanol/acetone mixture). Heat the mixture to the solvent's boiling point. If the compound dissolves, it is a potentially suitable solvent.

  • Dissolution: In a larger flask, add the crude product and the minimum amount of the chosen hot solvent to completely dissolve it.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

III. Column Chromatography: For Complex Mixtures

When dealing with significant impurities or compounds with similar properties, column chromatography is the method of choice. For basic amines like our target compound, special considerations are necessary to prevent issues like tailing and irreversible adsorption on the silica gel.

Troubleshooting Guide - Column Chromatography
Problem Probable Cause Solution
Compound streaks or "tails" on the column The acidic nature of silica gel is interacting strongly with the basic amino group of the compound.Add a small amount of a competing base, such as triethylamine or ammonia, to the mobile phase (typically 0.1-1%) to neutralize the acidic silanol groups[5].
Compound will not elute from the column The compound is too polar for the chosen mobile phase and is strongly adsorbed to the silica.Gradually increase the polarity of the mobile phase. For very polar compounds, a gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate or methanol) may be necessary.
Poor separation of closely related impurities The mobile phase does not provide enough selectivity to resolve the compounds.Experiment with different solvent systems. Sometimes, a ternary mixture (e.g., hexane/ethyl acetate/methanol) can provide better separation than a binary system[6].
Diagram: Mitigating Tailing in Column Chromatography

Chromatography Tailing Figure 2. Effect of Base Additive on Peak Shape cluster_0 Without Base Additive cluster_1 With Base Additive (e.g., Triethylamine) a Silica Surface (Acidic Silanols) b Basic Analyte a->b Acid-Base Interaction c Strong Interaction (Tailing Peak) b->c d Silica Surface (Neutralized) e Basic Analyte d->e Reduced Interaction f Weak Interaction (Symmetrical Peak) e->f g Triethylamine g->d Neutralization

Caption: The addition of a base neutralizes acidic sites on silica, leading to improved peak shape.

IV. Acid-Base Extraction: Exploiting pH Differences

Acid-base extraction is a powerful liquid-liquid extraction technique for separating acidic, basic, and neutral compounds[7][8]. Given that this compound has both an acidic proton (from the oxo/hydroxyl tautomer) and a basic amino group, this method can be highly effective for removing non-ionizable impurities.

Frequently Asked Questions (FAQs) - Acid-Base Extraction

Q1: How do I perform an acid-base extraction for this compound?

A1: The strategy is to convert the target compound into a water-soluble salt, leaving non-ionizable organic impurities in the organic phase.

  • Dissolve the crude mixture in an appropriate organic solvent (e.g., ethyl acetate).

  • Extract with a dilute aqueous acid (e.g., 1M HCl). The amino group will be protonated, forming a water-soluble salt that moves to the aqueous layer.

  • Separate the layers. The organic layer now contains neutral and acidic impurities.

  • Basify the aqueous layer with a base (e.g., 1M NaOH or saturated sodium bicarbonate) to deprotonate the compound, causing it to precipitate out of the solution[7].

  • Filter the precipitate, wash with water, and dry.

Q2: I've neutralized the acidic extract, but my compound isn't precipitating. What's wrong?

A2: This could be due to a few reasons:

  • Insufficient basification: Check the pH of the aqueous solution with pH paper to ensure it is basic.

  • Compound is somewhat water-soluble: Even in its neutral form, the compound may have some solubility in water. If this is the case, you may need to extract the neutralized aqueous solution with an organic solvent (like ethyl acetate or dichloromethane) to recover the product[7].

  • Low concentration: If the concentration of your compound is very low, it may not precipitate. In this scenario, extraction into an organic solvent is the preferred method of recovery.

V. References

  • El-Sayed, M. S., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(50), 34695–34708. [Link]

  • González-Lara, Z., et al. (2021). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Molecules, 26(11), 3328. [Link]

  • Krejčová, P., et al. (2016). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Acta Pharmaceutica, 66(1), 65-78. [Link]

  • Gangjee, A., et al. (2009). Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents. Journal of Medicinal Chemistry, 52(15), 4892–4902. [Link]

  • CN106632077B - A kind of preparation method of 2-amino-4-bromopyrimidine. (n.d.). Google Patents.

  • Al-Majid, A. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1841. [Link]

  • Khan, I., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Scientific Reports, 12(1), 17411. [Link]

  • Glavin, D. P., Schubert, M., & Bada, J. L. (2002). Direct isolation of purines and pyrimidines from nucleic acids using sublimation. Analytical Chemistry, 74(24), 6408–6412. [Link]

  • Shaw, G., & Wilson, D. V. (1962). Purines, pyrimidines, and imidazoles. Part XXXII. Synthesis of 5-amino-4-cyano-1-β-D-ribofuranosylimidazole-5′-phosphate and a new mild method for dehydration of carboxamides to nitriles. Journal of the Chemical Society C: Organic, 1527-1533. [Link]

  • Arkat USA. (n.d.). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]

  • Wang, X., et al. (2018). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. Journal of Chemical & Engineering Data, 63(6), 2004-2012. [Link]

  • Wrisley, L. (2004). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Liquid Chromatography & Related Technologies, 27(15), 2375-2389. [Link]

  • Khan Academy. (n.d.). Extractions (video). [Link]

  • CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine. (n.d.). Google Patents.

  • Pal, A., & Lahiri, S. C. (1988). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 27A, 427-430. [Link]

  • Chen, Y., et al. (2026, January 20). A noncanonical transcriptional regulation in natural product biosynthesis. Nucleic Acids Research. [Link]

  • Biology LibreTexts. (2021, September 9). 1.14: Column Chromatography. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • Wang, Y., et al. (2019). Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. Bioorganic & Medicinal Chemistry Letters, 29(17), 2419-2423. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? [Link]

  • Liu, X., et al. (2006). Separation and determination of purine bases and pyrimidine bases from nucleic acid hydrolysis by HPLC on BDS column. Journal of Chromatographic Science, 44(8), 493-496. [Link]

  • Gayo, E., et al. (1999). Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines: an example of cyclization-assisted cleavage. Tetrahedron Letters, 40(40), 7175-7178. [Link]

  • Lead Sciences. (n.d.). This compound. [Link]

Sources

Overcoming solubility issues of 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile

Introduction: Navigating the Solubility Challenges of a Key Synthetic Building Block

This compound (CAS No: 27058-50-0) is a pivotal heterocyclic building block in medicinal chemistry and drug discovery.[1] Its structural motif, featuring diverse functional groups like amino, oxo, and nitrile, allows for extensive derivatization, leading to compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.[1]

However, the very features that make this compound a versatile precursor—strong intermolecular hydrogen bonding capabilities and a relatively planar, rigid structure—contribute to its significant solubility challenges in common laboratory solvents. This guide, designed for researchers and drug development professionals, provides a comprehensive framework for understanding and systematically overcoming these solubility issues. We will delve into the physicochemical principles governing its solubility and offer validated troubleshooting protocols to ensure successful experimental outcomes.

Section 1: Understanding the Molecular Basis of Poor Solubility

The limited solubility of this compound is not an arbitrary inconvenience; it is a direct consequence of its molecular structure. The pyrimidine ring, substituted with hydrogen bond donors (the amino group and the N-H of the ring) and acceptors (the oxo group, the nitrile nitrogen, and the ring nitrogens), promotes strong crystal lattice energy.[1] A significant amount of energy is required to break these intermolecular bonds and allow the solvent to solvate individual molecules.

Furthermore, the compound's behavior is highly dependent on the pH of the medium. The amino group can be protonated in acidic conditions, creating a cationic species that is generally more soluble in aqueous media. This pH-dependent behavior is a critical lever to manipulate when addressing solubility.[2]

cluster_low_ph Low pH (Acidic Conditions) cluster_neutral_ph Neutral/High pH low_ph_structure Protonated Form (More Soluble in Aqueous Media) low_ph_text Amino group accepts a proton (H+) creating a positive charge. Enhanced interaction with polar solvents like water. low_ph_structure->low_ph_text neutral_structure Neutral Form (Less Soluble) neutral_structure->low_ph_structure + H+ - H+ neutral_text Strong intermolecular hydrogen bonding dominates. Favors solid crystal lattice over solvation. neutral_structure->neutral_text

Caption: pH-dependent equilibrium of the compound.

Section 2: Troubleshooting Guide

This section addresses common solubility problems in a direct question-and-answer format.

Q1: My compound is insoluble in my standard aqueous buffer (e.g., PBS pH 7.4). What are my options?

A1: This is expected behavior due to the compound's low aqueous solubility at neutral pH.[2]

  • Primary Recommendation: pH Adjustment. The most effective strategy is to decrease the pH. Prepare your buffer at a lower pH (e.g., pH 2-4) to protonate the primary amino group. This introduces a charge, disrupting the crystal lattice and dramatically increasing aqueous solubility. Always verify that the low pH will not compromise the compound's stability or interfere with your downstream assay.

  • Secondary Recommendation: Use of Co-solvents. If pH adjustment is not possible, consider preparing a high-concentration stock solution in an organic solvent like DMSO and then diluting it into your aqueous buffer. Be mindful of the final organic solvent concentration, as it may affect your experimental system. Typically, a final concentration of <1% DMSO is well-tolerated in cell-based assays.

Q2: I successfully dissolved the compound in DMSO, but it precipitated when I diluted it into my aqueous media. Why did this happen and how can I fix it?

A2: This is a classic issue of a compound "crashing out" of solution. You have exceeded the kinetic solubility limit in the final aqueous medium.

  • Causality: DMSO is a strong organic solvent that can effectively solvate the compound. However, when this solution is diluted into an aqueous buffer where the compound is poorly soluble, the DMSO concentration drops, and the water cannot keep the compound solvated, causing it to precipitate.

  • Solutions:

    • Lower the Final Concentration: The simplest solution is to reduce the final concentration of your compound in the aqueous medium.

    • Increase Final DMSO Concentration: If your experiment allows, slightly increasing the final percentage of DMSO (e.g., from 0.5% to 1-2%) can help maintain solubility.

    • Use a Different Co-solvent: Solvents like N,N-dimethylformamide (DMF) or alcohols (methanol, ethanol) can also be used.[3][4] Sometimes a different co-solvent can have a more favorable interaction with the aqueous system.

    • Employ Pluronic F-68 or other surfactants: In some formulation contexts, non-ionic surfactants can be used at low concentrations (e.g., 0.01-0.1%) in the final aqueous medium to help stabilize the compound and prevent precipitation.

Q3: Which organic solvents are best for preparing a stock solution?

A3: Based on data from structurally related pyrimidines, a selection of polar aprotic solvents is recommended.

SolventExpected EfficacyRationale & Notes
Dimethyl Sulfoxide (DMSO) ExcellentIndustry standard for initial solubilization of screening compounds.
N,N-Dimethylformamide (DMF) ExcellentSimilar to DMSO, often used as an alternative.
Dioxane GoodA less common but effective solvent for similar structures.
Methanol / Ethanol ModerateCan be effective, particularly with heating, but may have lower capacity than DMSO/DMF.[3]
Acetone ModerateCan be used, but volatility may be an issue for long-term storage.
Acetonitrile Poor to ModerateGenerally lower solubilizing power for this class of compounds.
Chloroform PoorNot recommended due to the compound's polarity.[5]

Q4: Can I use heat to help dissolve the compound?

A4: Yes, gentle heating (e.g., 37-50°C) combined with sonication or vortexing can significantly increase the rate of dissolution. However, always be cautious about compound stability. After dissolving at a higher temperature, allow the solution to cool to room temperature. If the compound remains in solution, you have created a stable stock. If it precipitates upon cooling, you have created a supersaturated solution that is not stable for long-term storage.

start Compound Not Dissolving check_solvent Is the solvent appropriate? (See Table 1) start->check_solvent change_solvent Switch to a stronger polar aprotic solvent (e.g., DMSO, DMF) check_solvent->change_solvent No check_aqueous Is the medium aqueous? check_solvent->check_aqueous Yes use_energy Apply gentle heat (37°C) and/or sonication change_solvent->use_energy adjust_ph Decrease pH to < 4 to protonate compound check_aqueous->adjust_ph Yes check_aqueous->use_energy No adjust_ph->use_energy check_dissolved Is it dissolved? use_energy->check_dissolved success Success: Proceed with experiment check_dissolved->success Yes failure Insoluble: Consider formulation with excipients or re-evaluate required concentration check_dissolved->failure No

Caption: Troubleshooting workflow for solubility issues.

Section 3: Experimental Protocols

These protocols provide a standardized approach to handling and quantifying the solubility of this compound.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound (MW: 136.11 g/mol )[1]

    • Anhydrous, high-purity DMSO

    • Calibrated analytical balance

    • Amber glass vial with a PTFE-lined cap

    • Vortexer and/or sonicator

  • Procedure:

    • Weigh out 1.36 mg of the compound and transfer it to the amber glass vial.

    • Add 1.0 mL of anhydrous DMSO to the vial.

    • Cap the vial tightly and vortex vigorously for 2-5 minutes.

    • If solid is still visible, place the vial in a sonicator bath for 10-15 minutes. Gentle warming to 37°C can be applied if necessary.

    • Visually inspect the solution against a light source to ensure no solid particulates remain. The solution should be clear.

    • Store the stock solution at -20°C, protected from light and moisture. Before use, thaw completely and vortex to ensure homogeneity.

Protocol 2: Determination of Thermodynamic Solubility in Aqueous Buffer

This protocol measures the equilibrium solubility, which is the true solubility limit of the compound.

  • Materials:

    • Test buffer (e.g., pH 7.4 PBS, pH 3.0 Glycine-HCl buffer)

    • Solid this compound

    • Microcentrifuge tubes

    • Shaker/agitator set to a constant temperature (e.g., 25°C)

    • Centrifuge

    • Calibrated pipettes

    • Validated HPLC method for quantification

  • Procedure:

    • Add an excess amount of the solid compound (e.g., 1-2 mg) to a microcentrifuge tube containing 1.0 mL of the test buffer. Ensure undissolved solid is clearly visible.

    • Seal the tube and place it on a shaker, agitating at a constant temperature for 24-48 hours to allow the solution to reach equilibrium.[6]

    • After incubation, visually confirm that excess solid remains.

    • Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet all undissolved solid.[6]

    • Carefully collect a known volume of the clear supernatant without disturbing the pellet.

    • Dilute the supernatant with a suitable solvent (e.g., mobile phase from the HPLC method) to a concentration that falls within the linear range of your analytical method's standard curve.[6]

    • Quantify the concentration using the validated HPLC method.

    • Calculate the original solubility in the buffer, accounting for the dilution factor. Express the result in µg/mL or µM.

Section 4: Frequently Asked Questions (FAQs)

Q: What are the key physicochemical properties of this compound? A:

Property Value Source
Molecular Formula C₅H₄N₄O [1][7]
Molecular Weight 136.11 g/mol [1]
CAS Number 27058-50-0 [1][7]
Appearance Typically a solid powder (color may vary by purity) General knowledge
pKa (predicted) ~3-4 for the amino group; ~8-9 for the pyrimidine N-H Estimated based on similar structures

| LogP (predicted) | ~ -0.5 to 0.5 | Estimated based on similar structures |

Q: How should I store the compound to ensure its stability? A:

  • Solid Form: Store in a tightly sealed container in a cool, dark, and dry place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage.[7]

  • In Solution (e.g., DMSO stock): Store in tightly sealed vials at -20°C or -80°C. Minimize freeze-thaw cycles by preparing smaller aliquots. The stability of amino-containing compounds in DMSO can be limited; re-analysis after prolonged storage (>1-3 months) is advisable.

Q: Are there any known degradation pathways I should be aware of? A: While specific stability data for this compound is not widely published, compounds with amino and nitrile groups can be susceptible to hydrolysis under harsh acidic or basic conditions, especially when combined with prolonged heating. For routine solubility work at room temperature, degradation is generally low. However, if you are using extreme pH or high temperatures, it is crucial to perform a stability check (e.g., by HPLC) to ensure your compound remains intact.

References

  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC. PubMed Central. Available at: [Link]

  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. National Institutes of Health. Available at: [Link]

  • Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and a 2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidine as antifolates - PMC. National Institutes of Health. Available at: [Link]

  • This compound. Lead Sciences. Available at: [Link]

  • Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. ResearchGate. Available at: [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. University of the Pacific. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile (CAS 27058-50-0). This molecule is a crucial building block in medicinal chemistry, notably as a precursor for various therapeutic agents.[1] The common synthesis, a base-catalyzed condensation of guanidine with an activated three-carbon component like ethyl 2-cyano-3-ethoxyacrylate (from ethyl cyanoacetate and triethyl orthoformate), is robust but prone to specific side reactions that can impact yield and purity.

This guide is designed for researchers and drug development professionals to troubleshoot common issues encountered during this synthesis. We will delve into the causality behind these problems and provide field-proven protocols to mitigate them.

Quick Troubleshooting FAQs

Q1: My overall yield is significantly lower than expected (<50%). What are the most common culprits?

A1: Low conversion is a frequent issue. Before investigating specific side reactions, verify these foundational parameters:

  • Reagent Purity: Ensure guanidine (often used as a hydrochloride or carbonate salt) is dry and that the ethyl cyanoacetate and triethyl orthoformate are of high purity. Impurities can inhibit the reaction.[2]

  • Base Stoichiometry: The reaction requires a strong base (e.g., sodium ethoxide) to deprotonate guanidine and catalyze the condensation. Insufficient base will result in poor conversion. Ensure the base is fresh and used in the correct molar ratio (typically >2 equivalents).

  • Reaction Time & Temperature: The condensation and cyclization steps may require extended heating (reflux). Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has run to completion before workup.[2]

Q2: My final product is an off-white or yellowish powder, not the expected white solid. What could this be?

A2: Discoloration often points to the formation of polymeric or highly conjugated byproducts. This can result from overheating or extended reaction times in the presence of excess base, which can promote decomposition or side reactions of the electron-rich pyrimidine ring. Consider reducing the reflux time once TLC indicates the consumption of starting materials.

Q3: I see an unexpected peak in my LC-MS with a mass of +18 Da compared to my product. What is this impurity?

A3: A mass increase of 18 Da strongly suggests the hydrolysis of the C5-nitrile group (-CN) to a primary amide (-CONH₂). This is one of the most common side reactions. See the detailed troubleshooting guide below for mitigation strategies.

In-Depth Troubleshooting Guides

Problem 1: Nitrile Group Hydrolysis

The most prevalent side reaction is the hydrolysis of the C5-carbonitrile to the corresponding 5-carboxamide derivative under the basic reaction conditions.

  • Symptoms:

    • A peak in the mass spectrum at M+18 (or M+1 for the protonated species) relative to the target compound.

    • In the ¹H NMR spectrum, the appearance of two new broad singlets in the 6-8 ppm region (amide N-H protons).

    • In the IR spectrum, a change in the nitrile peak (~2220 cm⁻¹) and the appearance of strong amide C=O (~1650-1680 cm⁻¹) and N-H stretching bands.

  • Causality: The synthesis is typically conducted using a strong base like sodium ethoxide in ethanol. While necessary for the condensation, the hydroxide ions present in equilibrium (or formed during workup) can attack the electrophilic carbon of the nitrile group, leading to the amide after protonation.[3] Prolonged exposure to strong basic conditions or high temperatures exacerbates this issue.

Mitigation Protocol: Controlled Workup and pH Neutralization
  • Monitor Reaction: Track the reaction by TLC (e.g., using a 10% Methanol/Dichloromethane mobile phase).

  • Cool Down: Once the starting material is consumed, cool the reaction mixture to room temperature before workup. Do not let it sit at high temperatures unnecessarily.

  • Neutralization: Carefully neutralize the basic reaction mixture by slowly adding a cooled solution of acetic acid or dilute HCl (e.g., 1M) until the pH is ~7. Perform this addition in an ice bath to dissipate heat. This step protonates the alkoxide base, significantly reducing its nucleophilicity and preventing further hydrolysis during product precipitation and filtration.

  • Isolation: The product should precipitate upon neutralization. Collect the solid by filtration, wash with cold water to remove salts, and then with a small amount of cold ethanol or diethyl ether to remove organic impurities.

Visualization: Competing Reaction Pathways

The following diagram illustrates the desired cyclization pathway versus the hydrolysis side reaction.

G cluster_0 Desired Pathway cluster_1 Side Reaction A Guanidine + Cyanoacrylate Intermediate B Cyclization A->B NaOEt, EtOH Reflux C This compound (Product) B->C D Product E Hydrolysis C->E [OH⁻] D->E Excess OH⁻ High Temp / Long Time F 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carboxamide (Byproduct) E->F

Caption: Main synthesis pathway vs. nitrile hydrolysis.

Problem 2: Formation of Insoluble Byproducts (Dimerization/Polymerization)

The formation of intractable or poorly soluble material can drastically reduce the isolated yield and complicate purification.

  • Symptoms:

    • Precipitation of a solid from the reaction mixture that is insoluble in common organic solvents (DMSO, DMF).

    • Broad, poorly resolved peaks in the ¹H NMR spectrum of the crude product.

    • Low recovery of the desired product after purification.

  • Causality: Dihydropyrimidine systems can be susceptible to self-condensation or dimerization.[4] The electron-rich nature of the ring and the presence of multiple N-H protons allow for intermolecular reactions, especially under harsh basic conditions or high heat. This can occur via Michael addition-type reactions or other complex condensation pathways, leading to higher molecular weight oligomers or polymers.

Mitigation Protocol: Optimization of Reaction Conditions

Controlling the reaction parameters is key to minimizing these side reactions. The following table provides a starting point for optimization.

ParameterStandard ConditionOptimized Condition (to reduce polymerization)Rationale
Temperature Reflux in Ethanol (~78 °C)Lower temperature (e.g., 60-65 °C)Reduces the rate of side reactions, which often have a higher activation energy than the desired cyclization.[5]
Reaction Time 8-12 hoursMonitor by TLC; stop as soon as starting material is gone (e.g., 4-6 hours)Minimizes exposure of the product to conditions that promote degradation and polymerization.
Base Concentration 2.2 equivalents NaOEt2.05 equivalents NaOEtUsing a slight excess of base is needed, but a large excess can promote side reactions. Fine-tuning to the minimum effective amount is beneficial.
Reagent Addition All at onceSlow, portion-wise addition of guanidine solution to the reaction mixtureMaintains a lower instantaneous concentration of the nucleophile, potentially disfavoring intermolecular side reactions over the intramolecular cyclization.
Visualization: Troubleshooting Workflow

If you encounter low yield or insoluble material, follow this logical workflow to diagnose the issue.

G start Low Yield or Insoluble Impurity q1 Analyze Crude Product by LC-MS & NMR start->q1 ms_hydrolysis Mass peak at M+18 found? q1->ms_hydrolysis nmr_broad NMR shows broad, unresolved peaks? ms_hydrolysis->nmr_broad No sol_hydrolysis Implement Controlled pH Workup Protocol ms_hydrolysis->sol_hydrolysis Yes sol_polymer Optimize Reaction Conditions: - Lower Temperature - Shorter Time - Titrate Base nmr_broad->sol_polymer Yes check_reagents Check Reagent Purity & Stoichiometry nmr_broad->check_reagents No end Proceed to Purification sol_hydrolysis->end sol_polymer->end check_reagents->end

Caption: Diagnostic workflow for synthesis problems.

References
  • Patel, R. V., et al. (2015). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. European Journal of Medicinal Chemistry, 97, 545-581. [Link]

  • Google Patents (1998).
  • ResearchGate (2018). The hydrolysis process for 2-cyanopyrimidine to pymca.[Link]

  • Setrerrahmane, S., et al. (2021). Mechanisms of Inhibition of Pyrimidine Dimer Formation in Deoxyribonucleic Acid by Acridine Dyes. Photochemistry and Photobiology, 20(3), 203-211. [Link]

Sources

Technical Support Center: Enhancing the Stability of 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives. This guide is designed to provide you with in-depth technical insights and practical troubleshooting strategies to address common stability challenges encountered during your experiments. Our goal is to empower you with the knowledge to ensure the integrity and reproducibility of your research.

Introduction to the Stability of this compound Derivatives

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with a wide range of biological activities.[1] However, the inherent chemical functionalities of this heterocyclic system also render it susceptible to various degradation pathways. Understanding these liabilities is paramount for accurate experimental design, the development of robust analytical methods, and the formulation of stable drug candidates.

This guide will delve into the primary degradation mechanisms, provide answers to frequently asked questions, and offer detailed protocols for stability assessment and improvement.

Frequently Asked Questions (FAQs) on Compound Stability

Q1: My compound, a this compound derivative, seems to be degrading upon storage in solution. What is the most likely cause?

A1: The most common degradation pathway for 1,4-dihydropyrimidine derivatives is oxidation of the dihydropyrimidine ring to the corresponding aromatic pyrimidine.[2] This process, known as aromatization, is often accelerated by exposure to air (oxygen), light, and elevated temperatures. The driving force for this transformation is the formation of a more stable, aromatic system.

Q2: I've observed a change in the chromatographic profile of my compound after leaving it on the benchtop. Could this be photodegradation?

A2: Yes, photodegradation is a significant concern for dihydropyrimidine and structurally related dihydropyridine compounds.[3] Exposure to ambient or UV light can provide the energy needed to initiate oxidative aromatization. It is crucial to protect solutions and solid samples of these derivatives from light by using amber vials or storing them in the dark.

Q3: How does pH affect the stability of my this compound derivative?

A3: The stability of your compound is likely to be pH-dependent. The 2-amino group and the pyrimidine ring nitrogens can be protonated or deprotonated depending on the pH, which can influence susceptibility to hydrolysis and oxidation. For instance, in some pyrimidine systems, alkaline conditions can enhance the rate of photooxidation. Additionally, extreme pH conditions (highly acidic or basic) can promote hydrolysis of the exocyclic amino group or the 5-carbonitrile group.

Q4: What are the potential hydrolytic degradation products I should be looking for?

A4: Under hydrolytic stress, you may observe several degradation products. The 5-carbonitrile group can be hydrolyzed, first to a carboxamide intermediate, and then further to a carboxylic acid.[4][5] The 2-amino group could also be susceptible to hydrolysis, particularly under acidic conditions, to yield a 2-hydroxy (or 2-oxo) analog. Ring opening of the pyrimidine nucleus can also occur under harsh hydrolytic conditions.

Q5: I'm seeing a loss of my compound in my formulation, but no clear degradation products. What could be happening?

A5: Besides chemical degradation, you should also consider physical instability issues such as poor solubility and precipitation out of solution. The solubility of these derivatives can be highly dependent on the pH and the composition of the solvent system. It is advisable to determine the kinetic and thermodynamic solubility of your compound in relevant media.

Troubleshooting Guide: Common Stability Issues and Solutions

This section provides a structured approach to identifying and resolving common stability problems encountered during the handling and analysis of this compound derivatives.

Issue 1: Rapid Degradation in Solution During Analysis
  • Symptom: Disappearance of the main compound peak and/or appearance of new peaks in the chromatogram over a short period (minutes to hours).

  • Probable Cause: Oxidative aromatization of the dihydropyrimidine ring.

  • Troubleshooting Steps:

    • Protect from Light: Prepare and analyze samples under low-light conditions or using amber autosampler vials.

    • De-gas Solvents: Use freshly de-gassed mobile phases and sample diluents to minimize dissolved oxygen.

    • Use Antioxidants: If compatible with your analytical method, consider adding a small amount of an antioxidant (e.g., butylated hydroxytoluene (BHT) or ascorbic acid) to your sample diluent.

    • Control Temperature: Keep sample solutions cool (e.g., in a refrigerated autosampler) to slow down the degradation rate.

Issue 2: Inconsistent Results from Stock Solutions
  • Symptom: Varying concentrations of the main compound when analyzing the same stock solution over several days.

  • Probable Causes: Photodegradation, hydrolysis, or solvent evaporation.

  • Troubleshooting Steps:

    • Storage Conditions: Store stock solutions in a freezer (-20 °C or -80 °C) in tightly sealed, amber vials.

    • Solvent Choice: Use aprotic, anhydrous solvents (e.g., DMSO, DMF) for long-term storage of solid compounds. For aqueous solutions, buffer the solution to a pH of optimal stability (which should be determined experimentally).

    • Aliquot and Use Freshly: Prepare smaller aliquots of stock solutions to avoid repeated freeze-thaw cycles. For quantitative analysis, use freshly prepared solutions whenever possible.

Issue 3: Appearance of Multiple Degradation Peaks in Forced Degradation Studies
  • Symptom: A complex mixture of degradation products is observed under stress conditions (acid, base, oxidation, heat, light).

  • Probable Causes: Multiple degradation pathways are occurring simultaneously.

  • Troubleshooting Steps:

    • Systematic Approach: Conduct forced degradation studies systematically, varying one stress parameter at a time to identify the primary degradation pathway under each condition.

    • Peak Tracking: Use a stability-indicating HPLC method with a photodiode array (PDA) detector to track peaks and compare their UV spectra. This can help in identifying related degradants.

    • Mass Spectrometry: Employ LC-MS to identify the molecular weights of the degradation products and propose their structures based on fragmentation patterns.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol provides a framework for investigating the intrinsic stability of your this compound derivative, in line with ICH guidelines.

1. Preparation of Stock Solution:

  • Prepare a stock solution of your compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl to a final drug concentration of ~100 µg/mL. Incubate at 60 °C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH to a final drug concentration of ~100 µg/mL. Incubate at 60 °C for 24 hours.

  • Neutral Hydrolysis: Mix an aliquot of the stock solution with water to a final drug concentration of ~100 µg/mL. Incubate at 60 °C for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ to a final drug concentration of ~100 µg/mL. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80 °C in a temperature-controlled oven for 48 hours.

  • Photodegradation: Expose a solution of the compound (~100 µg/mL) and the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze all samples, including an unstressed control, using a validated stability-indicating HPLC method.

4. Data Analysis:

  • Calculate the percentage degradation of the parent compound.

  • Determine the relative retention times and peak areas of the degradation products.

  • If using LC-MS, propose structures for the major degradants.

Protocol 2: Development of a Stability-Indicating HPLC Method

A robust stability-indicating method is crucial for accurately quantifying the parent compound in the presence of its degradation products.

1. Column and Mobile Phase Screening:

  • Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Screen different mobile phase compositions, such as acetonitrile/water and methanol/water, with various additives like formic acid or ammonium acetate to achieve good peak shape and resolution.

2. Gradient Optimization:

  • Develop a gradient elution method to ensure separation of the parent peak from all potential degradation products generated during forced degradation studies.

3. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by showing that the parent peak is resolved from all degradation product peaks.

Visualizing Degradation Pathways and Workflows

To better understand the relationships between different stability factors and the resulting degradation pathways, the following diagrams are provided.

cluster_stress Stress Factors cluster_compound Parent Compound cluster_degradation Primary Degradation Pathways Light Light Oxidation Oxidative Aromatization Light->Oxidation Heat Heat Heat->Oxidation Oxygen Oxygen Oxygen->Oxidation Acid_Base Acid/Base (pH) Hydrolysis Hydrolysis Acid_Base->Hydrolysis Dihydropyrimidine 2-Amino-4-oxo-1,4-dihydropyrimidine -5-carbonitrile Derivative Dihydropyrimidine->Oxidation Dihydropyrimidine->Hydrolysis

Caption: Key stress factors leading to the primary degradation pathways of this compound derivatives.

Parent 2-Amino-4-oxo-1,4-dihydropyrimidine -5-carbonitrile Oxidized 2-Amino-4-oxo-pyrimidine -5-carbonitrile (Aromatized Product) Parent->Oxidized Oxidation (Light, O₂, Heat) Amide 2-Amino-4-oxo-1,4-dihydropyrimidine -5-carboxamide Parent->Amide Partial Hydrolysis (Acid/Base) Deaminated 2,4-Dioxo-1,4-dihydropyrimidine -5-carbonitrile Parent->Deaminated Hydrolysis of Amino Group (Acidic) Carboxylic_Acid 2-Amino-4-oxo-1,4-dihydropyrimidine -5-carboxylic acid Amide->Carboxylic_Acid Full Hydrolysis (Acid/Base)

Caption: Potential degradation products of this compound derivatives.

Summary of Stability and Degradation

The following table summarizes the key stability challenges and potential degradation products for this class of compounds.

Stress ConditionPotential Degradation PathwayLikely Degradation Product(s)
Light (Photolytic) Oxidative AromatizationAromatic pyrimidine derivative
Heat (Thermal) Oxidative Aromatization, Ring CleavageAromatic pyrimidine derivative, various fragments
Oxidative Oxidative AromatizationAromatic pyrimidine derivative
Acidic Hydrolysis Hydrolysis of nitrile and amino groupsCarboxamide, carboxylic acid, 2,4-dioxo derivative
Basic Hydrolysis Hydrolysis of nitrile groupCarboxamide, carboxylic acid

By understanding the inherent stability characteristics of this compound derivatives and implementing the troubleshooting strategies and experimental protocols outlined in this guide, researchers can significantly improve the reliability and accuracy of their experimental results.

References

  • Chemistry LibreTexts. The Hydrolysis of Nitriles. [Link]

  • Google Patents.
  • Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14365-14376. [Link]

  • Lumen Learning. Hydrolysis of nitriles. In Organic Chemistry II. [Link]

  • MDPI. Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives Using Pyritic Ash in Eco-Sustainable Conditions. [Link]

  • Patil, S. B., et al. (2021). Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. RSC Advances, 11(60), 38035-38048. [Link]

  • Ragusa, A., et al. (2019). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. Pharmaceuticals, 12(2), 73. [Link]

  • ResearchGate. Thermal analysis of some novel pyrimidine derivatives. [Link]

  • ResearchGate. 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies. [Link]

  • SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 3(8), 1-7. [Link]

  • Venkatesh, D. N. (2022). Forced Degradation–A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38383-38390. [Link]

Sources

Biginelli Reaction Technical Support Center: A Guide for Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Biginelli reaction. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful multi-component reaction for the synthesis of dihydropyrimidinones (DHPMs) and their derivatives. Here, you will find practical, field-proven insights to troubleshoot common issues, optimize your reaction conditions, and understand the mechanistic nuances of this classic transformation.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the Biginelli reaction, providing not just solutions, but also the underlying scientific reasoning to empower your experimental design.

Issue 1: Low or No Yield of the Desired Dihydropyrimidinone (DHPM)

Question: I am performing a Biginelli reaction and observing a very low yield of my target DHPM. What are the potential causes and how can I improve the outcome?

Answer:

Low yields in the Biginelli reaction are a frequent challenge, often stemming from a combination of factors. Let's break down the most common culprits and the strategies to overcome them.

Causality and Solutions:

  • Suboptimal Catalyst Choice or Activity: The classic Biginelli reaction is acid-catalyzed.[1][2] The choice and concentration of the acid are critical. While strong Brønsted acids like HCl are traditional, they can sometimes lead to side reactions, especially at high temperatures.[3] Modern protocols often favor Lewis acids for their milder conditions and improved yields.[4][5]

    • Troubleshooting Steps:

      • Catalyst Screening: If you are using a traditional Brønsted acid and getting low yields, consider screening a panel of Lewis acid catalysts. Common choices include FeCl₃, ZnCl₂, Yb(OTf)₃, and InCl₃.[3][6]

      • Catalyst Loading: The optimal catalyst loading can vary. Start with a catalytic amount (e.g., 10-20 mol%) and perform small-scale experiments to determine the ideal concentration for your specific substrates.[7]

      • Catalyst Deactivation: If you are using a reusable catalyst, ensure it has not lost its activity. Regeneration might be necessary according to the supplier's protocol.[8]

  • Inappropriate Reaction Conditions (Temperature and Time): The reaction rate is highly dependent on temperature. However, excessive heat can promote the formation of byproducts.[3]

    • Troubleshooting Steps:

      • Reaction Monitoring: Monitor the progress of your reaction by Thin Layer Chromatography (TLC).[1] This will help you determine the optimal reaction time and prevent the degradation of your product due to prolonged heating.

      • Temperature Optimization: If the reaction is sluggish at lower temperatures, a moderate increase can be beneficial. However, if you observe the formation of significant byproducts, consider lowering the reaction temperature.[3]

  • Solvent Effects: The solvent plays a crucial role in the solubility of the reactants and the overall reaction rate.[3] Ethanol is a common solvent, but it may not be optimal for all substrate combinations.[5]

    • Troubleshooting Steps:

      • Solvent Screening: Experiment with other polar solvents like acetonitrile.[3]

      • Solvent-Free Conditions: In many cases, running the reaction neat (solvent-free) can lead to higher yields and shorter reaction times.[2][9][10] This is also a greener approach.[10]

  • Purity of Starting Materials: Impurities in your aldehyde, β-ketoester, or urea can significantly hinder the reaction and lead to the formation of side products.[3]

    • Troubleshooting Step:

      • Purity Check: Ensure the purity of your starting materials before setting up the reaction. If necessary, purify them by distillation or recrystallization.

  • Steric Hindrance: Bulky substituents on the aldehyde or β-ketoester can sterically hinder the reaction, leading to lower yields.[11]

    • Troubleshooting Steps:

      • Prolonged Reaction Time: Reactions with sterically hindered substrates may require longer reaction times to proceed to completion.

      • Alternative Substrates: If possible, consider using less sterically hindered starting materials.

Issue 2: Significant Formation of Side Products

Question: My reaction mixture is complex, and I am struggling to isolate the desired DHPM due to the presence of significant byproducts. What are these common side products, and how can I minimize their formation?

Answer:

The formation of side products is a common issue in the Biginelli reaction, often complicating purification and reducing the overall yield. Understanding the pathways that lead to these impurities is key to suppressing them.

Common Side Products and Mitigation Strategies:

  • Hantzsch Dihydropyridine Byproduct: A frequent and often fluorescent yellow byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP).[3] This arises from the reaction of two equivalents of the β-ketoester with one equivalent of the aldehyde and ammonia, which can be formed from the decomposition of urea at elevated temperatures.[3][12]

    • Mitigation Strategies:

      • Lower Reaction Temperature: Running the reaction at a lower temperature can significantly reduce the decomposition of urea and thus minimize the formation of the Hantzsch byproduct.[3]

      • Order of Addition: Adding the urea to the reaction mixture last can help to minimize its decomposition before it has a chance to react in the desired pathway.[3]

  • Knoevenagel Condensation Product: The reaction between the aldehyde and the β-ketoester can lead to a Knoevenagel condensation product. This intermediate can then react with urea, but it can also participate in other side reactions.

  • Enamine Intermediate: The β-ketoester can react with urea to form an enamine intermediate, which can also lead to alternative reaction pathways.

  • Aldehyde Self-Condensation: Some aldehydes, particularly aliphatic ones, are prone to self-condensation or polymerization under acidic conditions, which can lead to insoluble byproducts.[3][13]

    • Mitigation Strategy:

      • Milder Catalyst: Use a milder Lewis acid catalyst to reduce the likelihood of aldehyde polymerization.

      • Slow Addition: Add the aldehyde slowly to the reaction mixture to maintain a low concentration and minimize self-condensation.

Issue 3: Difficulty in Product Purification

Question: I have completed my Biginelli reaction, but I am finding it difficult to purify the final DHPM product. What are the recommended purification techniques?

Answer:

The purification of dihydropyrimidinones can sometimes be challenging due to their moderate polarity and the presence of structurally similar byproducts. The most common and effective methods are recrystallization and column chromatography.

Purification Protocols:

  • Recrystallization: This is often the most straightforward method for purifying solid DHPMs.

    • Step-by-Step Protocol:

      • Solvent Selection: Choose a solvent in which your DHPM is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol is a common and effective solvent for many DHPMs.[8][9][14] Other options include ethyl acetate or mixtures of ethanol and water.

      • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

      • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.

      • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities (including charcoal if used).

      • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

      • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.[1]

  • Column Chromatography: If recrystallization does not provide a pure product, column chromatography is the next step.

    • Step-by-Step Protocol:

      • Stationary Phase: Silica gel (60-120 or 230-400 mesh) is the most common stationary phase.[4]

      • Mobile Phase (Eluent): The choice of eluent will depend on the polarity of your DHPM. A good starting point is a mixture of hexane and ethyl acetate. You can determine the optimal solvent system by running a TLC of your crude product in various solvent mixtures.

      • Column Packing: Pack the column with a slurry of silica gel in the chosen eluent.

      • Loading the Sample: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

      • Elution: Elute the column with the chosen solvent system, collecting fractions.

      • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

      • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified DHPM.

Frequently Asked Questions (FAQs)

Q1: What is the currently accepted mechanism for the Biginelli reaction?

A1: The most widely accepted mechanism for the acid-catalyzed Biginelli reaction proceeds through an N-acyliminium ion intermediate.[1][2][3] The key steps are:

  • Acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion.

  • Nucleophilic attack of the enol form of the β-ketoester on the iminium ion.

  • Cyclization and subsequent dehydration to yield the final 3,4-dihydropyrimidin-2(1H)-one.[3]

Q2: Can I use aliphatic aldehydes in the Biginelli reaction?

A2: Yes, but often with lower yields compared to aromatic aldehydes.[4][5] Aliphatic aldehydes are more prone to side reactions like self-condensation.[3][13] To improve yields with aliphatic aldehydes, consider using milder reaction conditions, a highly efficient catalyst, or solvent-free methods.[15]

Q3: What is the typical stoichiometry of the reactants?

A3: A common molar ratio for the aldehyde, β-ketoester, and urea is 1:1:1.5. A slight excess of urea is often used to drive the reaction towards completion.[8] However, the optimal ratio may vary depending on the specific substrates and reaction conditions.

Q4: Are there any "green" or environmentally friendly approaches to the Biginelli reaction?

A4: Absolutely. Several green chemistry approaches have been successfully applied to the Biginelli reaction, including:

  • Solvent-free synthesis: Performing the reaction without a solvent reduces waste and can improve reaction efficiency.[9][10]

  • Use of reusable catalysts: Heterogeneous catalysts, such as zeolites or polymer-supported catalysts, can be easily recovered and reused.[8]

  • Microwave-assisted synthesis: Microwave irradiation can significantly shorten reaction times and improve yields.[2]

  • Ball-milling: This mechanochemical method is a solvent-free technique that has shown excellent yields in short reaction times.[10]

Data and Protocols at a Glance

Catalyst Comparison for the Biginelli Reaction
CatalystTypical Loading (mol%)SolventTemperature (°C)Reaction TimeYield Range (%)Reference(s)
HClCatalyticEthanolReflux1.5 - 45 h20-60[4][5]
Yb(OTf)₃10Neat1000.5 - 2 h85-95[2]
FeCl₃10Neat901 - 3 h80-95[8]
InCl₃20AcetonitrileReflux2 - 4 h80-95[6]
Alumina Sulfuric Acid20NeatRoom Temp0.5 - 1.5 h85-95[9]
[BCMIM][Cl] (Ionic Liquid)5Neat80~16 minup to 96[6][16]
Standard Laboratory Protocol for a Lewis Acid-Catalyzed Biginelli Reaction
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde (10 mmol), β-ketoester (10 mmol), and urea (15 mmol).

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., 20 mL of ethanol or acetonitrile) and the Lewis acid catalyst (e.g., 10 mol% Yb(OTf)₃). For solvent-free conditions, omit the solvent.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor its progress by TLC.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Isolation of Crude Product:

    • If a precipitate forms, collect the solid by vacuum filtration and wash it with a small amount of cold ethanol.[1]

    • If no precipitate forms, pour the reaction mixture into crushed ice and stir for 10-15 minutes to induce precipitation. Collect the solid by vacuum filtration.[9][14]

    • Alternatively, the solvent can be removed under reduced pressure. The resulting residue can then be triturated with a solvent like diethyl ether to induce solidification.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[4][8][9]

Visualizing the Chemistry: Reaction Mechanisms and Troubleshooting

Biginelli Reaction Mechanism

The following diagram illustrates the widely accepted N-acyliminium ion pathway for the Biginelli reaction.

Biginelli_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium + Urea, H⁺ Urea Urea Urea->Acyliminium beta_Ketoester β-Ketoester Open_Chain Open-Chain Adduct beta_Ketoester->Open_Chain Acyliminium->Open_Chain + β-Ketoester (enol) DHPM Dihydropyrimidinone Open_Chain->DHPM Cyclization & Dehydration

Caption: The N-acyliminium ion mechanism of the Biginelli reaction.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence of steps to diagnose and resolve low-yield issues in your Biginelli reaction.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Purify_Reagents Purify Reagents and Repeat Check_Purity->Purify_Reagents Impure Optimize_Catalyst Optimize Catalyst (Type & Loading) Check_Purity->Optimize_Catalyst Pure Purify_Reagents->Start Optimize_Conditions Optimize Reaction Conditions (Temp & Time) Optimize_Catalyst->Optimize_Conditions No Improvement Success Improved Yield Optimize_Catalyst->Success Improved Change_Solvent Change Solvent or Try Solvent-Free Optimize_Conditions->Change_Solvent No Improvement Optimize_Conditions->Success Improved Analyze_Byproducts Analyze for Byproducts (TLC, NMR) Change_Solvent->Analyze_Byproducts No Improvement Change_Solvent->Success Improved Adjust_Conditions Adjust Conditions to Minimize Byproducts Analyze_Byproducts->Adjust_Conditions Adjust_Conditions->Start

Caption: A systematic workflow for troubleshooting low yields.

References

  • Atlas. (n.d.). Biginelli Reaction Experiment Analysis Guide. Retrieved from [Link]

  • Theochem @ Mercer University. (n.d.). BIGINELLI DIHYDROPYRIMIDINE SYNTHESIS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]

  • Arkat USA, Inc. (n.d.). New protocol for Biginelli reaction-a practical synthesis of Monastrol. Retrieved from [Link]

  • SciELO México. (n.d.). A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. Retrieved from [Link]

  • Taylor & Francis Online. (2010). A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst. Retrieved from [Link]

  • ResearchGate. (2008). Solvent-Free Synthesis of Dihydropyrimidinones Catalyzed by Alumina Sulfuric Acid at Room Temperature. Retrieved from [Link]

  • MDPI. (n.d.). Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Retrieved from [Link]

  • Illinois University. (2008). THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of Various Catalysts for the Multicomponent Biginelli Reaction. Retrieved from [Link]

  • Taylor & Francis Online. (2018). Facile synthesis of 3,4-dihydropyrimidin-2(1H)-ones and -thiones and indeno[1,2-d]pyrimidines catalyzed by p-dodecylbenzenesulfonic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. Retrieved from [Link]

  • IRIS-AperTO. (n.d.). Brønsted acid catalysed enantioselective Biginelli reaction. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Enantioselective Biginelli Reaction of Aliphatic Aldehydes Catalyzed by a Chiral Phosphoric Acid: A Key Step in the Synthesis of the Bicyclic Guanidine Core of Crambescin A and Batzelladine A. Retrieved from [Link]

  • ACS Publications. (2023). Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. Retrieved from [Link]

  • SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Design and Synthesis of Classical Dihydropyrimidone Derivatives from Azosalicyaldehydes. Retrieved from [Link]

Sources

Reaction condition optimization for pyrimidine-5-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Reaction Condition Optimization, Troubleshooting, and Frequently Asked Questions

Welcome to the technical support center for the synthesis of pyrimidine-5-carbonitrile derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we understand that while the synthesis of these valuable heterocyclic scaffolds can be straightforward, achieving high yields, purity, and reproducibility requires a nuanced understanding of the reaction parameters. This document provides in-depth, field-proven insights to help you navigate common challenges and optimize your experimental outcomes.

Overview: The Power of Multicomponent Reactions

The synthesis of pyrimidine-5-carbonitriles is most frequently accomplished through one-pot, multicomponent reactions (MCRs). These reactions are highly efficient, combining three or more starting materials in a single step to generate complex products, thereby reducing waste and saving time. A common and robust approach is the condensation of an aromatic aldehyde, an active methylene nitrile (e.g., malononitrile), and an amidine source (such as urea, thiourea, or benzamidine hydrochloride).[1][2]

The general mechanism involves an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the amidine, and finally, cyclization and aromatization to yield the pyrimidine core. Understanding this pathway is crucial for diagnosing and resolving experimental issues.

G cluster_0 cluster_1 A Aldehyde (R-CHO) D Knoevenagel Adduct (Aryl-CH=C(CN)R') A->D Knoevenagel Condensation B Active Methylene Nitrile (NC-CH2-R') B->D C Amidine Source (e.g., Urea) E Michael Adduct C->E Michael Addition D->E F Cyclized Intermediate E->F Intramolecular Cyclization G Pyrimidine-5-carbonitrile (Final Product) F->G Dehydration/ Aromatization

Caption: Generalized workflow for multicomponent pyrimidine-5-carbonitrile synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common challenges encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is very low or non-existent. What are the likely causes?

This is the most frequent issue and can be traced back to several factors. A systematic approach is the key to diagnosis.

A1: Low conversion is typically a problem with activation energy, catalyst efficacy, or reagent integrity.

  • Catalyst Inefficiency: The catalyst is the engine of this reaction. Its choice and condition are paramount.

    • Causality: The catalyst activates the aldehyde's carbonyl group, making it more electrophilic and accelerating the initial Knoevenagel condensation. Without proper activation, the reaction stalls.

    • Troubleshooting Steps:

      • Verify Catalyst Activity: If using a reusable solid-supported catalyst, it may be poisoned or deactivated. Consider regeneration or using a fresh batch.[3] For Brønsted or Lewis acids, ensure they have not degraded and are of the correct concentration.[4]

      • Screen Catalysts: Not all substrates respond equally to the same catalyst. While ammonium chloride or simple acids work for some reactions, others may require Lewis acids (e.g., FeCl₃, InCl₃) or specialized solid acids for higher yields.[1][2][4] Refer to the table below for options.

      • Optimize Loading: Catalyst loading is critical. Too little results in slow or incomplete reactions, while too much can sometimes promote side reactions. Start with a reported loading (e.g., 10-20 mol%) and perform an optimization screen.

  • Suboptimal Reaction Conditions: Time and temperature are fundamental parameters that control reaction kinetics.

    • Causality: The reaction must overcome a specific activation energy. Insufficient thermal energy or time will lead to incomplete conversion.

    • Troubleshooting Steps:

      • Increase Temperature: If the reaction is sluggish at a lower temperature, gradually increase it. Many syntheses are performed at reflux in solvents like ethanol or under solvent-free conditions at 80-120 °C.[3][5]

      • Extend Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting materials are still present after the initially planned time, extend the reaction, checking every 1-2 hours until consumption is complete.[6]

      • Evaluate Solvent Choice: The solvent affects reagent solubility and reaction rate. Polar solvents are generally preferred. If solubility is an issue, switching from ethanol to a solvent like DMF or using solvent-free melt conditions can dramatically improve results.[5][6]

  • Purity of Reactants: The reaction is only as good as the materials you use.

    • Causality: Impurities can inhibit the catalyst or participate in competing side reactions. Aldehydes are particularly prone to oxidation to carboxylic acids, which can neutralize basic catalysts or interfere with the reaction pathway.

    • Troubleshooting Steps:

      • Check Aldehyde Purity: Use freshly distilled or recently purchased aldehydes.

      • Ensure Anhydrous Conditions: Water can hydrolyze intermediates or deactivate certain Lewis acid catalysts. Use dry solvents and consider running the reaction under an inert atmosphere (N₂ or Ar) if your reagents are sensitive.

G start Low / No Yield cat_check Is the catalyst active and appropriate? start->cat_check cond_check Are reaction conditions (temp, time) optimal? cat_check->cond_check No sol_cat Action: Screen different catalysts (Lewis/Brønsted/Solid). Optimize loading. cat_check->sol_cat Yes reagent_check Are reagents pure and dry? cond_check->reagent_check No sol_cond Action: Increase temperature gradually. Extend reaction time (monitor by TLC). cond_check->sol_cond Yes sol_reagent Action: Use pure/fresh aldehyde. Ensure anhydrous conditions. reagent_check->sol_reagent Yes

Caption: Troubleshooting workflow for low-yield pyrimidine synthesis.

Q2: My crude product is difficult to purify due to significant side products. How can I improve selectivity?

A2: Side product formation stems from competing reaction pathways. Optimizing conditions and stoichiometry is key to enhancing selectivity.

  • Knoevenagel Product: The intermediate formed from the aldehyde and malononitrile can sometimes be isolated as a major byproduct if the subsequent steps fail.

    • Causality: This occurs if the amidine source is not reactive enough or if its addition to the Knoevenagel adduct is the rate-limiting step.

    • Troubleshooting Steps: Ensure the amidine (e.g., urea, thiourea) is fully dissolved and active. In some cases, using a more nucleophilic amidine source or a catalyst that promotes the Michael addition can resolve this.

  • Hantzsch-type Dihydropyridine (DHP): Especially when using urea, a competing reaction involving two equivalents of the active methylene compound, one equivalent of the aldehyde, and ammonia (from urea decomposition at high temperatures) can yield a DHP byproduct.[6]

    • Causality: This pathway is favored at higher temperatures where urea decomposition is more significant.

    • Troubleshooting Steps:

      • Lower Reaction Temperature: This is the most effective way to minimize DHP formation.[6]

      • Order of Addition: Adding the urea portion-wise or as the final reagent can sometimes mitigate its early decomposition.

      • Use a Stable Amidine: Switching from urea to benzamidine hydrochloride, which does not decompose to ammonia under typical conditions, can eliminate this side reaction.[2]

  • Hydrolysis of Nitrile: In the presence of strong acid or base and water, especially during workup or prolonged heating, the -CN group can hydrolyze to a carboxamide (-CONH₂) or carboxylic acid (-COOH).

    • Causality: The nitrile group is susceptible to nucleophilic attack by water under harsh conditions.

    • Troubleshooting Steps:

      • Neutral Workup: Avoid strongly acidic or basic conditions during product isolation.

      • Minimize Water: Use anhydrous solvents and minimize exposure to atmospheric moisture during the reaction.

      • Purification: If the carboxamide is formed, it can often be separated from the nitrile by column chromatography due to its higher polarity.

Optimization Data Tables

Table 1: Comparison of Catalytic Systems
Catalyst TypeExamplesTypical ConditionsAdvantagesConsiderations
Brønsted Acid HCl, H₂SO₄, p-TSA, DBSA[7]Ethanol, RefluxInexpensive, readily available.Can be corrosive, may require neutralization during workup, harsh conditions can lead to side reactions.
Lewis Acid FeCl₃, InCl₃, Yb(OTf)₃Acetonitrile or Solvent-free, 25-80°CHigh efficiency, often milder conditions.Can be moisture-sensitive, may require inert atmosphere, metal contamination concerns.
Solid Acid Bone char-SO₃H[3], Amberlyst-15Solvent-free, 80-100°CReusable, easy to separate from reaction mixture, eco-friendly.May have lower activity than homogeneous catalysts, potential for leaching.
Basic Piperidine, K₂CO₃, TEA[8]Ethanol, RefluxEffective for specific substrates.Can promote self-condensation of aldehydes.
Neutral Salt NH₄Cl[1]Solvent-free, 100-120°CInexpensive, mild, easy to handle.May require higher temperatures, efficiency can be substrate-dependent.
Table 2: Influence of Solvent on Reaction Outcome
SolventPolarityTypical Reaction TimeYieldComments
Ethanol Polar Protic4-12 hoursGood-ExcellentMost common choice, good solubility for many reactants, easy to remove.
Acetonitrile Polar Aprotic2-8 hoursGood-ExcellentOften used with Lewis acid catalysts, can accelerate reaction rates.
DMF / DMSO Polar Aprotic1-6 hoursExcellentHigh boiling points, excellent solvating power, but difficult to remove.
Water Polar Protic6-18 hoursModerate-GoodEco-friendly ("green"), but may lead to hydrolysis side products. Often used with surfactants like DBSA.[7]
Solvent-Free N/A0.5-3 hoursGood-ExcellentEnvironmentally friendly, often faster reaction rates due to high concentration, requires thermal stability of reactants.[5]

Experimental Protocol: A Representative Synthesis

This protocol describes a general, robust method for synthesizing a 2-amino-4-phenyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile derivative under solvent-free conditions using ammonium chloride as a catalyst.[1]

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Malononitrile (1.0 mmol, 66 mg)

  • Urea (1.2 mmol, 72 mg)

  • Ammonium Chloride (NH₄Cl) (0.2 mmol, 10.7 mg)

Procedure:

  • In a 10 mL round-bottom flask, combine benzaldehyde, malononitrile, urea, and ammonium chloride.

  • Mix the solids thoroughly with a spatula to create a homogeneous powder.

  • Equip the flask with a condenser and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture. The solids will melt and then gradually solidify again as the product forms.

  • Monitor the reaction progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexane eluent system). The reaction is typically complete within 1-2 hours.

  • After completion, cool the flask to room temperature.

  • Add 5 mL of cold ethanol to the solid mass and break it up with a spatula.

  • Filter the solid product using a Büchner funnel, washing with a small amount of cold ethanol (2 x 2 mL) to remove any unreacted starting materials.

  • Dry the resulting white or off-white solid under vacuum to obtain the pure pyrimidine-5-carbonitrile product.

Frequently Asked Questions (FAQs)

Q: How do I choose the best purification method? A: For most pyrimidine-5-carbonitriles synthesized via MCRs, the product precipitates from the reaction mixture or upon cooling. The primary purification method is often simple recrystallization from a suitable solvent like ethanol, isopropanol, or acetic acid. If the crude product contains significant impurities with similar solubility, column chromatography on silica gel is the preferred method.

Q: Can I use thiourea instead of urea? A: Yes, thiourea is an excellent substitute for urea and will produce the corresponding 2-thioxo-dihydropyrimidine derivative. The reaction conditions are generally very similar.[1]

Q: My aromatic aldehyde has a strong electron-donating group (e.g., -NMe₂) and the reaction is not working. Why? A: Aldehydes with strong electron-donating groups are less electrophilic and thus less reactive in the initial Knoevenagel condensation. You may need to use a stronger Lewis acid catalyst or higher temperatures to drive the reaction to completion. Conversely, aldehydes with strong electron-withdrawing groups (e.g., -NO₂) are highly reactive and may require milder conditions to prevent side product formation.[3]

Q: Is it possible to scale up this reaction? A: Yes, these multicomponent reactions are generally scalable. However, when moving to a larger scale, pay close attention to heat management, especially for exothermic steps or solvent-free reactions. Ensure efficient stirring to maintain a homogeneous mixture. A pilot batch at an intermediate scale (5-10 g) is always recommended before proceeding to a larger production scale.

References

  • Al-Ghorbani, M., et al. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Institutes of Health. Available at: [Link]

  • El-Damasy, A. K., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances. Available at: [Link]

  • Abdel-Aziz, A. A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules. Available at: [Link]

  • Zare, A., et al. (2021). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Scientific Reports. Available at: [Link]

  • Meshram, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences. Available at: [Link]

  • Osman, I. A., et al. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Medicinal Chemistry. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. Semantic Scholar. Available at: [Link]

  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Available at: [Link]

  • Patil, S. S., et al. (2020). One pot three component synthesis of Pyrimidine-5-carbonitrile derivatives in water using P-dodecylbenzenesulfonic acid as catalyst and evaluation of in vitro anti-inflammatory and anthelmintic activities. ResearchGate. Available at: [Link]

  • Osman, I. A., et al. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activity: Design, molecular modeling. The Royal Society of Chemistry. Available at: [Link]

  • Ghorab, M. M., et al. (2015). Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. National Institutes of Health. Available at: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile. This document is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. We will explore the common challenges encountered during scale-up and provide practical, field-proven solutions to overcome them. Our focus is on the prevalent and efficient synthetic route involving the cyclocondensation of a guanidine source with an activated alkene, typically ethyl 2-cyano-3-ethoxyacrylate.

Overview of the Core Synthesis

The synthesis of this compound is most commonly achieved through a base-catalyzed cyclocondensation reaction. This process involves the reaction of guanidine with an electrophilic three-carbon component like ethyl 2-cyano-3-ethoxyacrylate. The reaction proceeds through a sequence of nucleophilic addition, intramolecular cyclization, and subsequent elimination to form the stable pyrimidine ring.

The general reaction scheme is as follows:

Guanidine Guanidine Plus + Cyanoacrylate Ethyl 2-cyano-3-ethoxyacrylate Product 2-Amino-4-oxo-1,4- dihydropyrimidine-5-carbonitrile Cyanoacrylate->Product Base, Solvent, ΔT Base Base (e.g., NaOEt) Solvent Solvent (e.g., Ethanol)

Caption: General reaction scheme for the synthesis.

Understanding the mechanism is crucial for troubleshooting. The base, typically sodium ethoxide, deprotonates guanidine, increasing its nucleophilicity. The resulting nucleophile attacks the β-carbon of the acrylate, followed by an intramolecular cyclization where a nitrogen atom attacks the nitrile carbon.

Troubleshooting Guide: From Lab to Scale-Up

This section addresses specific problems encountered during the scale-up of this synthesis in a question-and-answer format.

Issue 1: Low Yields and Stagnant Reaction Conversion

Question: My reaction works well at the 1-gram scale, but upon scaling to 100 grams, the yield has dropped significantly, and I'm recovering a lot of starting material. What are the critical parameters I need to re-evaluate?

Answer: This is a classic scale-up challenge often rooted in mass and heat transfer limitations, as well as subtle changes in reaction stoichiometry and conditions.

Causality and Solutions:

  • Base Stoichiometry and Strength: At a larger scale, the efficiency of the base is paramount. Guanidine is often used as a hydrochloride salt, which requires an equimolar amount of a strong base like sodium ethoxide (NaOEt) just for neutralization before it can act as a catalyst.

    • Recommendation: Ensure at least one full equivalent of a strong base is used to free the guanidine base. Using a slight excess (1.1-1.2 equivalents) can help drive the reaction to completion, especially if your solvent contains trace amounts of water. The use of a strong base like sodium ethoxide has been shown to lead to faster reactions and excellent yields.[1][2]

  • Temperature Control & Exothermicity: The polymerization of cyanoacrylate is highly exothermic.[3] On a larger scale, inefficient heat dissipation can create localized hot spots. These can lead to the decomposition of reagents and the formation of byproducts, consuming your starting materials in non-productive pathways.

    • Recommendation: Use a reactor with efficient heat exchange capabilities. Employ controlled, portion-wise addition of the cyanoacrylate to the guanidine/base mixture to manage the exotherm. Monitor the internal reaction temperature closely.

  • Mixing and Mass Transfer: As the reaction progresses, the product may begin to precipitate, forming a thick slurry. In a large, unstirred, or poorly agitated reactor, this can trap unreacted starting materials, effectively halting the reaction.

    • Recommendation: Use an overhead mechanical stirrer with a suitable impeller (e.g., anchor or turbine) designed to handle slurries. Ensure the agitation is sufficient to keep the solids suspended and the reagents well-mixed. The choice of solvent is also critical; alcohols like ethanol or methanol are often required to at least partially dissolve the product, preventing it from precipitating too quickly and hindering stirring.[4]

  • Solvent Selection: The choice of solvent impacts the solubility of reactants, intermediates, and the final product.

    • Recommendation: While ethanol is a common choice, consider co-solvents or alternative solvents if solubility is a major issue. For instance, using a solvent like THF in dilute solutions has been shown to be effective in similar cyclization reactions.[1][2]

Comparative Table of Reaction Conditions
ParameterLaboratory Scale (Typical)Recommended Scale-Up AdjustmentRationale
Base 1.1 eq. Sodium Ethoxide1.1 - 1.2 eq. Sodium EthoxideEnsures complete deprotonation of guanidine HCl and drives equilibrium.
Solvent EthanolEthanol or MethanolAlcohols can partially dissolve the product, aiding in mixing.[4]
Temperature Reflux (e.g., 78°C)Controlled addition at 50-60°C, then gentle refluxManages initial exotherm and prevents byproduct formation.
Agitation Magnetic Stir BarOverhead Mechanical StirrerEssential for maintaining homogeneity in a slurry.
Addition Order All at onceSlow addition of cyanoacrylateControls the reaction rate and temperature.
Issue 2: Product Purity - Dealing with Impurities

Question: My scaled-up batch is contaminated with several byproducts, making purification difficult. What are these impurities, and how can I prevent their formation?

Answer: Impurity profiles often change upon scale-up. Understanding the source of these impurities is key to their mitigation.

Common Impurities and Mitigation Strategies:

  • Unreacted Starting Materials: As discussed in the low-yield section, this is often due to poor mixing or insufficient reaction time/temperature.

    • Mitigation: Optimize mixing and reaction conditions. Monitor the reaction's progress using TLC or HPLC to ensure it has gone to completion.

  • Cyanoacrylate Polymer: Ethyl 2-cyano-3-ethoxyacrylate is prone to anionic polymerization, especially in the presence of bases.[3] This is a significant competitive pathway.

    • Mitigation: Maintain a moderate temperature. The "living" nature of this polymerization can be terminated by trace amounts of water or acid.[3] Adding the cyanoacrylate slowly to the reaction mixture ensures it reacts with the guanidine before it has a chance to polymerize with itself.

  • Hydrolysis Products: If water is present, it can hydrolyze the cyanoacrylate starting material or intermediates.

    • Mitigation: Use anhydrous solvents and operate under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Organic Salts: Salts from the neutralization of guanidine HCl and any subsequent workup steps are common impurities.[5]

    • Mitigation: These are typically water-soluble. A simple and effective removal method is to wash the crude product with water.[5]

Start Crude Product Analysis Q1 High levels of starting materials? Start->Q1 A1 Improve Mixing Increase Reaction Time/Temp Q1->A1 Yes Q2 Presence of polymeric byproduct? Q1->Q2 No A1->Q2 A2 Control addition rate Maintain moderate temperature Q2->A2 Yes Q3 High salt content? Q2->Q3 No A2->Q3 A3 Wash crude product with deionized water Q3->A3 Yes Q4 Discoloration? Q3->Q4 No A3->Q4 A4 Treat with activated charcoal during recrystallization Q4->A4 Yes End High Purity Product Q4->End No A4->End

Caption: Troubleshooting workflow for impurity removal.

Issue 3: Isolation and Purification Challenges

Question: My product precipitates as a fine powder that is difficult to filter and wash. Also, recrystallization doesn't seem to improve the purity significantly. What are the best practices for isolation and purification at scale?

Answer: Product isolation is a critical step where significant losses can occur if not properly optimized for large quantities.

Best Practices for Isolation and Purification:

  • Controlled Precipitation: The physical form of the product is crucial for efficient filtration.

    • Recommendation: After the reaction is complete, cool the mixture slowly. A gradual decrease in temperature often promotes the growth of larger crystals, which are easier to filter than fine powders. In some procedures, adding water after the reaction dissolves the sodium salt of the product; subsequent neutralization with an acid like acetic acid then causes the purified product to precipitate quantitatively.[4]

  • Filtration and Washing:

    • Recommendation: Use a Nutsche filter or a centrifuge for large-scale filtration. Wash the filter cake with appropriate solvents. Start with cold ethanol or the reaction solvent to remove soluble organic impurities, followed by a water wash to remove inorganic salts.[5] Finally, a wash with a non-polar solvent like diethyl ether or hexane can help in drying.

  • Recrystallization:

    • Recommendation: If recrystallization is necessary, solvent choice is key. The ideal solvent should dissolve the product at high temperatures but have low solubility at room temperature or below. For pyrimidine derivatives, solvents like ethanol, isopropanol, or aqueous mixtures are often effective.[6] If the product is still discolored, a hot filtration after treating with activated charcoal can remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of the base in this cyclocondensation? A1: The base serves two primary functions. First, if you start with guanidine hydrochloride, an equimolar amount of a strong base is required to deprotonate it and generate the free guanidine base. Second, the free guanidine, while a strong base itself, benefits from the presence of another base (like sodium ethoxide) to maintain a basic environment that facilitates the nucleophilic attack and subsequent cyclization steps.[2]

Q2: How can I easily monitor the reaction's progress on a large scale? A2: Taking small, representative samples for analysis by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is the most reliable method. A simple TLC can often show the consumption of the UV-active ethyl 2-cyano-3-ethoxyacrylate and the appearance of the product spot.

Q3: Are there alternative, scalable synthetic routes? A3: Yes, multi-component reactions like the Biginelli reaction are powerful methods for synthesizing pyrimidine cores.[6][7] These reactions involve the condensation of an aldehyde, a β-ketoester, and urea or thiourea.[8] For this specific product, a variation of a three-component reaction using an appropriate aldehyde, a nitrile-containing active methylene compound, and guanidine could be explored.[6]

Q4: What are the primary safety concerns when scaling up this synthesis? A4: The main safety concerns are:

  • Exothermic Reaction: The reaction can release a significant amount of heat. Ensure the reactor's cooling system is adequate and consider controlled addition of reagents.[3]

  • Handling of Sodium Ethoxide: Sodium ethoxide is a strong base that is corrosive and reacts violently with water. It should be handled in a dry, inert atmosphere.

  • Flammable Solvents: The use of solvents like ethanol, methanol, and THF presents a fire hazard. Ensure all equipment is properly grounded and the reaction is carried out in a well-ventilated area away from ignition sources.

References

  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PMC - PubMed Central. [Link]

  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. National Institutes of Health. [Link]

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed. [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC - National Institutes of Health. [Link]

  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Journal of Applied Pharmaceutical Science. [Link]

  • Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate. ResearchGate. [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. [Link]

  • Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research. [Link]

  • Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc. [Link]

  • Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. PMC - National Institutes of Health. [Link]

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Validation & Comparative

A Comparative Guide to Dihydrofolate Reductase (DHFR) Inhibitors: Benchmarking 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile Against Established Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Dihydrofolate Reductase in Therapeutics

Dihydrofolate reductase (DHFR) is a pivotal enzyme in cellular metabolism, catalyzing the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[1][2][3] This reaction is the sole cellular source of THF, a vital one-carbon carrier required for the de novo synthesis of purines, thymidylate, and certain amino acids.[3] Consequently, the inhibition of DHFR starves rapidly proliferating cells of the necessary building blocks for DNA synthesis, leading to cell death.[1][3] This mechanism makes DHFR an exceptionally valuable therapeutic target for a range of diseases, from cancers to microbial infections.[4][5]

The clinical utility of DHFR inhibitors hinges on exploiting structural differences between the DHFR enzymes of the host and the pathogen, or between cancerous and healthy human cells. This guide provides a comparative analysis of established DHFR inhibitors—methotrexate, trimethoprim, and pyrimethamine—alongside the emerging class of pyrimidine-based compounds, represented here by 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile. We will delve into their quantitative performance, mechanisms of action, and the experimental protocols used for their evaluation.

The Folate Pathway and DHFR Inhibition

The central role of DHFR in the folate metabolic pathway is the conversion of DHF to THF. Inhibitors are designed to bind to the active site of the DHFR enzyme with high affinity, preventing the binding of the natural substrate, DHF. This competitive inhibition halts the production of THF and its downstream products, ultimately arresting cell division.

folate_pathway cluster_synthesis Nucleotide Synthesis Thymidylate Thymidylate Synthesis (dUMP -> dTMP) Purines Purine Synthesis DHF Dihydrofolate (DHF) DHFR_Enzyme Dihydrofolate Reductase (DHFR) DHF->DHFR_Enzyme Substrate THF Tetrahydrofolate (THF) THF->Thymidylate One-carbon donor THF->Purines One-carbon donor NADPH NADPH NADPH->DHFR_Enzyme Cofactor NADP NADP+ DHFR_Enzyme->THF DHFR_Enzyme->NADP Inhibitors DHFR Inhibitors (e.g., Methotrexate, 2-Amino-4-oxo-pyrimidine) Inhibitors->DHFR_Enzyme Inhibition dhfr_assay_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup (96-well plate) cluster_measurement 3. Measurement & Analysis ReagentPrep Prepare Assay Buffer, NADPH (cofactor), DHF (substrate), and Inhibitor Stocks PlateSetup Aliquot Buffer, Inhibitor Dilutions, and DHFR Enzyme ReagentPrep->PlateSetup Incubate1 Pre-incubate (Enzyme + Inhibitor) PlateSetup->Incubate1 StartReaction Initiate Reaction (Add DHF + NADPH) Incubate1->StartReaction KineticRead Kinetic Read at 340 nm (Spectrophotometer) StartReaction->KineticRead DataAnalysis Calculate Rate (ΔAbs/min) and Determine IC50 KineticRead->DataAnalysis

Caption: A streamlined workflow for the in vitro spectrophotometric DHFR inhibition assay.

Step-by-Step Methodology
  • Reagent Preparation:

    • Assay Buffer: Prepare a 1x Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5). The pH of 7.5 is critical as the reaction equilibrium strongly favors the forward reaction (THF production) at this pH. [2] * NADPH Stock (e.g., 10 mM): Dissolve NADPH powder in the 1x Assay Buffer. Prepare fresh aliquots and store at -20°C, as NADPH is prone to degradation. [2] * DHF Substrate Stock (e.g., 10 mM): Dissolve Dihydrofolic acid in 1x Assay Buffer. This solution can be unstable; store in small aliquots at -20°C or -80°C for short periods. [2][3] * Inhibitor Stock Solutions: Prepare a high-concentration stock (e.g., 10 mM) of each inhibitor (Methotrexate, Trimethoprim, 2-Amino-4-oxo-pyrimidine analog) in a suitable solvent (e.g., DMSO or assay buffer). Perform serial dilutions to create a range of concentrations for IC50 determination.

  • Assay Procedure (96-well plate format):

    • Reaction Mixture: In each well of a UV-transparent 96-well plate, prepare the reaction mixture. A typical 200 µL reaction would consist of:

      • 130 µL Assay Buffer

      • 20 µL of inhibitor dilution (or buffer/solvent for control wells)

      • 20 µL of purified DHFR enzyme solution.

    • Pre-incubation: Gently mix the plate and pre-incubate at a constant temperature (e.g., 25°C or 37°C) for 5-10 minutes. This step allows the inhibitor to bind to the enzyme before the reaction starts, ensuring accurate measurement of its effect.

    • Reaction Initiation: Add 30 µL of a pre-mixed solution containing DHF and NADPH to each well to start the reaction. Final concentrations should be optimized, but typical ranges are 50-100 µM for both DHF and NADPH.

    • Kinetic Measurement: Immediately place the plate in a microplate reader and begin kinetic measurement of the absorbance at 340 nm. [6]Record readings every 20-30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate Reaction Rate: For each concentration of inhibitor, determine the linear rate of reaction by calculating the change in absorbance per minute (ΔAbs/min).

    • Determine Percent Inhibition: Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • IC50 Calculation: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression (sigmoidal dose-response) to fit the curve and determine the IC50 value.

Structural Insights and the Basis for Selectivity

The development of selective DHFR inhibitors is a cornerstone of modern drug design, exploiting the subtle yet significant differences in the active sites of DHFR enzymes across species. [7]

  • Methotrexate mimics the structure of dihydrofolate, allowing it to bind very tightly to the active site of both human and microbial DHFR, resulting in its potent but non-selective activity. [8]* Trimethoprim achieves its remarkable selectivity by exploiting differences in the active site pocket. The bacterial DHFR active site is wider and can accommodate the trimethoxybenzyl group of trimethoprim in a way that the narrower human DHFR active site cannot. This leads to a binding affinity several thousand times weaker for the human enzyme. [9]* Pyrimidine-based inhibitors , including the 2-Amino-4-oxo-pyrimidine scaffold, offer a versatile platform for designing novel inhibitors. The 2,4-diaminopyrimidine motif is a well-established pharmacophore for strong DHFR binding. [5][10]By modifying the substituents on the pyrimidine ring system, medicinal chemists can fine-tune the inhibitor's interactions with specific amino acid residues that differ between target and host enzymes, thereby engineering selectivity.

inhibitor_design_logic TargetEnzyme Target DHFR (e.g., Bacterial, Protozoan) ActiveSiteDiff Identify Key Differences in Active Site Residues TargetEnzyme->ActiveSiteDiff HostEnzyme Host DHFR (Human) HostEnzyme->ActiveSiteDiff Scaffold Choose Core Scaffold (e.g., 2,4-Diaminopyrimidine) ActiveSiteDiff->Scaffold Modification Rational Side-Chain Modification Scaffold->Modification SelectiveInhibitor Selective High-Affinity Inhibitor Modification->SelectiveInhibitor LowToxicity Reduced Host Toxicity SelectiveInhibitor->LowToxicity

Caption: Logical workflow for the rational design of selective DHFR inhibitors.

Conclusion and Future Directions

While classical inhibitors like methotrexate and trimethoprim remain clinically important, the rise of drug resistance and the need for improved safety profiles necessitate the development of novel agents. The class of 2-Amino-4-oxo-pyrimidine derivatives represents a promising avenue of research. These scaffolds provide a flexible template for creating highly potent and, crucially, selective inhibitors. By leveraging detailed structural knowledge and robust enzymatic assays, researchers can engineer next-generation DHFR inhibitors that are more effective against pathogens and cancers while minimizing harm to the host. Future work will undoubtedly focus on synthesizing and testing new analogs to further refine their activity, selectivity, and pharmacokinetic properties.

References

  • Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening. (2025).
  • DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. (2019). MDPI.
  • Dihydrofolate Reductase Assay Kit (CS0340) - Technical Bulletin. Sigma-Aldrich.
  • Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511). Assay Genie.
  • (PDF) DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review.
  • DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. (2019).
  • Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study. (2022). MDPI.
  • Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Micropl
  • Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and a 2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidine as antifolates.
  • Molecular modeling, synthesis and biological evaluation of caffeic acid based Dihydrofolate reductase inhibitors. (2024).
  • Dihydrofolate Reductase Colorimetric Activity Kit.
  • Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. (2020). MDPI.
  • Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics.

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive exploration of the structure-activity relationships (SAR) governing the 2-amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile scaffold. This guide is tailored for researchers, scientists, and professionals in drug development, offering an in-depth analysis of how structural modifications to this versatile core influence biological activity. We will delve into the synthesis, biological evaluation, and comparative performance of various analogs, supported by experimental data and mechanistic insights.

Introduction: The Prominence of the Dihydropyrimidine Core

The this compound moiety is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2][3] Its structural resemblance to nucleic acid bases allows it to interact with a variety of biological targets.[2][3] The inherent functional groups—a hydrogen bond donor/acceptor amino group, a keto group, and an electron-withdrawing nitrile group—provide a rich landscape for chemical modification and targeted drug design.[1] This guide will dissect the key structural features and their impact on anticancer, antimicrobial, and kinase inhibitory activities.

Synthetic Strategies: Building the Core Scaffold

The primary and most efficient method for synthesizing this compound analogs is through a one-pot, three-component condensation reaction, often a variation of the Biginelli reaction.[3][4][5] This approach offers high convergence and allows for significant diversity in the final products.

General Three-Component Synthesis Protocol:

A typical synthesis involves the condensation of an aromatic aldehyde, a compound with an active methylene group (like malononitrile or ethyl cyanoacetate), and a urea or thiourea derivative.[5][6]

Step-by-Step Methodology:

  • Reactant Dissolution: An equimolar mixture of the selected aromatic aldehyde, malononitrile, and urea is dissolved in a suitable solvent, commonly ethanol.

  • Catalysis: A catalytic amount of a base, such as potassium carbonate or piperidine, is added to the mixture to facilitate the reaction.

  • Reaction Conditions: The mixture is typically refluxed for several hours. Reaction progress is monitored by thin-layer chromatography.

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol or isopropanol) to yield the desired this compound analog.[4]

The selection of diverse starting materials in this synthesis is crucial for a thorough exploration of the SAR at different positions of the pyrimidine ring.[4]

G cluster_reactants Reactants cluster_process Process cluster_product Product A Aromatic Aldehyde D One-Pot Condensation (e.g., Biginelli Reaction) A->D B Malononitrile B->D C Urea C->D E 2-Amino-4-oxo-1,4-dihydropyrimidine- 5-carbonitrile Analog D->E Cyclization & Dehydration

Caption: General workflow for the three-component synthesis of the target scaffold.

Structure-Activity Relationship Analysis

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the dihydropyrimidine ring.

The Core Pharmacophore: Essential Structural Elements
  • 2-Amino Group: This group is a critical hydrogen bond donor and is often involved in key interactions with target proteins. Its basicity and substitution pattern can significantly influence binding affinity and selectivity.

  • 4-Oxo Group: The keto group acts as a hydrogen bond acceptor and is crucial for maintaining the structural integrity of the core.

  • 5-Carbonitrile Group: The electron-withdrawing nature of the nitrile group can enhance the acidity of the N1-H and the exocyclic amino group, potentially strengthening interactions with biological targets.[4] It also serves as a valuable synthetic handle for further modifications.

Substitutions at the 6-Position: Impact on Potency and Selectivity

Modifications at the 6-position, typically arising from the aldehyde component in the synthesis, have a profound impact on the biological profile of these analogs.

Anticancer Activity:

Derivatives of this scaffold have shown promising anticancer activity, often by inhibiting key enzymes involved in cell proliferation and survival, such as receptor tyrosine kinases (e.g., EGFR and VEGFR-2) and other kinases like PIM-1.[6][7][8][9]

Analog/Substituent at C6TargetIC50 (µM)Cell LineReference
PhenylVEGFR-20.53-[6]
4-ChlorophenylEGFR8.29 nMHepG2[9]
4-MethoxyphenylPIM-10.501-[8]
3,4,5-TrimethoxyphenylEGFR/VEGFR-20.057 (EGFR), 0.021 (VEGFR-2)Panc-1, MCF-7[7]

Key Insights:

  • The introduction of an aryl group at the 6-position is a common feature for potent anticancer activity.

  • Electron-withdrawing or -donating groups on the phenyl ring can fine-tune the activity. For instance, methoxy substitutions on the phenyl ring have been shown to enhance binding to EGFR and VEGFR-2.[7]

  • The presence of bulky substituents can influence the selectivity profile of the compounds.

SAR_Anticancer cluster_substituents Substituents at C6 cluster_targets Biological Targets Core 2-Amino-4-oxo-1,4-dihydropyrimidine -5-carbonitrile Core Phenyl Phenyl Core->Phenyl Modification SubstitutedPhenyl Substituted Phenyl (e.g., -Cl, -OCH3) Core->SubstitutedPhenyl Modification EGFR EGFR Inhibition Phenyl->EGFR VEGFR2 VEGFR-2 Inhibition Phenyl->VEGFR2 SubstitutedPhenyl->EGFR SubstitutedPhenyl->VEGFR2 PIM1 PIM-1 Inhibition SubstitutedPhenyl->PIM1

Caption: SAR for anticancer activity focusing on C6 substitutions.

Antimicrobial Activity:

Several studies have reported the antimicrobial properties of this class of compounds. The mechanism of action can involve the inhibition of essential bacterial enzymes.[1]

Analog/Substituent at C6Bacterial StrainActivityReference
4-ChlorophenylS. aureus, B. subtilisExcellent[5]
4-NitrophenylE. coliGood[5]
PhenylE. coli, S. aureusPotent[1]

Key Insights:

  • The nature of the substituent on the C6-aryl ring plays a significant role in determining the spectrum and potency of antimicrobial activity.

  • Electron-withdrawing groups like chloro and nitro often lead to enhanced activity against both Gram-positive and Gram-negative bacteria.[5]

Modifications at Other Positions

While the 6-position is a primary site for modification, alterations at other positions of the pyrimidine ring also contribute to the SAR.

  • N1 and N3 Positions: Substitution at these positions can impact the compound's solubility and ability to form hydrogen bonds. In many active compounds, these positions remain unsubstituted to allow for crucial interactions with the target protein.

  • 2-Amino Group: Acylation or alkylation of the 2-amino group can modulate the compound's electronic properties and steric profile, thereby affecting its binding affinity and selectivity.

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of the findings, standardized and validated biological assays are employed.

In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the synthesized analogs on cancer cell lines.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2, A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[9]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., doxorubicin or erlotinib) for a specified period (typically 48-72 hours).[9]

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Kinase Inhibition Assay

Objective: To quantify the inhibitory activity of the analogs against specific kinases (e.g., EGFR, VEGFR-2, PIM-1).

Step-by-Step Methodology:

  • Reaction Mixture Preparation: A reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP is prepared in a buffer solution.

  • Inhibitor Addition: The test compounds at various concentrations are added to the reaction mixture.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radioisotope incorporation, fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • IC50 Determination: The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined from the dose-inhibition curve.[8][9]

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies reveal that modifications, particularly at the 6-position of the dihydropyrimidine ring, are critical for modulating the biological activity and selectivity of these compounds. The presence of substituted aryl groups at this position is a key determinant for potent anticancer and antimicrobial activities.

Future research in this area should focus on:

  • Exploring a wider range of substituents at all positions of the pyrimidine ring to further refine the SAR and identify novel analogs with enhanced potency and selectivity.

  • Investigating the mechanism of action of the most potent compounds to better understand their molecular targets and cellular effects.

  • Optimizing the pharmacokinetic properties of lead compounds to improve their drug-likeness and in vivo efficacy.

  • Utilizing computational modeling and in silico screening to guide the design of new analogs with improved biological profiles.

By leveraging the insights from the structure-activity relationships discussed in this guide, researchers can accelerate the discovery and development of new drugs based on the this compound scaffold for the treatment of various diseases.

References

  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC. (n.d.). PubMed Central. [Link]

  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC. (n.d.). National Institutes of Health. [Link]

  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (n.d.). National Institutes of Health. [Link]

  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. (n.d.). National Institutes of Health. [Link]

  • Design, synthesis, and apoptotic antiproliferative activity of novel dihydropyrimidine-5-carbonitrile/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors endowed with antioxidant activity. (n.d.). National Institutes of Health. [Link]

  • Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies - PMC. (n.d.). PubMed Central. [Link]

  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (n.d.). RSC Publishing. [Link]

  • Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents. (n.d.). PubMed. [Link]

  • Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. (n.d.). MDPI. [Link]

  • SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... (n.d.). ResearchGate. [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). Ijppr.Human. [Link]

  • Synthesis and Anticancer Evaluation of Some Novel 5-Amino[4][5][10]Triazole Derivatives. (2018). Wiley Online Library. [Link]

  • Synthesis and SAR of b-Annulated 1,4-Dihydropyridines Define Cardiomyogenic Compounds as Novel Inhibitors of TGFβ Signaling - PMC. (2012). PubMed Central. [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (n.d.). MDPI. [Link]

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A Senior Application Scientist's Guide to Validating the Target of Novel Antibacterial Compounds: A Case Study Approach with 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising antibacterial hit to a validated clinical candidate is fraught with challenges. A critical, and often formidable, hurdle is the definitive identification and validation of the compound's molecular target within the bacterial cell. An incomplete or erroneous understanding of the mechanism of action can lead to costly failures in later stages of development.

This guide provides an in-depth, technical comparison of modern experimental strategies for bacterial target validation. While the specific bacterial target of 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile (AODPC) is not yet established in publicly available literature, we will use this molecule as a hypothetical candidate to illustrate a rigorous, multi-pronged validation workflow. This approach, integrating genetic, proteomic, and biochemical methodologies, is designed to build a self-validating system, ensuring the highest degree of scientific integrity.

The Imperative of a Multi-Pronged Approach

Relying on a single experimental method for target validation is a precarious strategy. Each technique possesses inherent strengths and weaknesses. A robust validation strategy, therefore, triangulates evidence from orthogonal approaches to build an unassailable case for a specific drug-target interaction. This guide will compare and contrast three pillars of target validation:

  • Genetic Approaches: Manipulating the bacterial genome to infer the target's identity.

  • Proteomic Approaches: Directly identifying the protein(s) that physically interact with the compound.

  • Biochemical Approaches: Confirming the functional consequence of the drug-target interaction.

The following sections will delve into the causality behind the experimental choices for each approach, provide detailed protocols, and present comparative data to guide your research.

Section 1: Genetic Approaches - Unmasking the Target Through Resistance and Hypersensitivity

Genetic manipulation of the target bacterium is a powerful, albeit indirect, method for identifying a drug's molecular target. The underlying principle is that genetic alterations in the target protein or its associated pathways will modulate the bacterium's susceptibility to the compound.

Generation of Resistant Mutants and Whole-Genome Sequencing

The most classical genetic approach is the generation and characterization of spontaneous resistant mutants. By exposing a large bacterial population to sub-lethal concentrations of AODPC, resistant colonies can be selected. The causal mutations in these resistant strains can then be identified through whole-genome sequencing (WGS).

Causality Behind the Choice: The most common mechanism of acquired resistance is a mutation in the gene encoding the drug's direct target, which reduces the compound's binding affinity. Therefore, identifying a recurring mutation in a specific gene across independently isolated resistant mutants provides strong evidence for that gene encoding the target.

Experimental Protocol: Generation and Sequencing of Resistant Mutants

  • Bacterial Culture: Grow a culture of the target bacterium (e.g., Escherichia coli) to late logarithmic phase in a suitable broth medium.

  • Selection Plating: Plate a high density of bacterial cells (e.g., 10⁸ to 10⁹ CFU) onto agar plates containing 2x, 4x, and 8x the minimum inhibitory concentration (MIC) of AODPC.

  • Incubation: Incubate the plates at the optimal growth temperature until resistant colonies appear (typically 24-72 hours).

  • Isolation and MIC Confirmation: Isolate individual resistant colonies and re-streak onto fresh selective plates. Confirm the increase in MIC of the isolated mutants compared to the wild-type strain using a standardized MIC determination method (e.g., broth microdilution).

  • Genomic DNA Extraction: Extract high-quality genomic DNA from the wild-type strain and at least three independent resistant mutants.

  • Whole-Genome Sequencing: Perform next-generation sequencing (NGS) on the extracted genomic DNA.

  • Bioinformatic Analysis: Align the sequencing reads of the resistant mutants to the wild-type reference genome to identify single nucleotide polymorphisms (SNPs), insertions, and deletions. Prioritize non-synonymous mutations in coding regions that are common across multiple independent mutants.

Target Overexpression and Gene Knockdown

Complementary to resistance studies, modulating the expression level of the putative target gene can provide further validation.

  • Overexpression: Increasing the expression of the target protein should lead to an increase in the MIC of the compound, as more drug molecules are required to inhibit the larger pool of target proteins.

  • Gene Knockdown/Knockout: Conversely, reducing the expression (knockdown) or completely removing the gene (knockout) of the target should render the bacteria hypersensitive to the compound. For essential genes, a conditional knockdown system (e.g., CRISPRi) is necessary.[1]

Causality Behind the Choice: These experiments directly test the hypothesis that the abundance of the target protein is the primary determinant of the compound's efficacy. A direct correlation between target expression levels and bacterial susceptibility is a strong indicator of a direct drug-target interaction.

Experimental Protocol: Target Overexpression

  • Cloning: Clone the putative target gene into an inducible expression vector (e.g., a pET vector with a T7 promoter).

  • Transformation: Transform the expression vector and an empty vector control into the target bacterium.

  • MIC Determination with Induction: Perform a broth microdilution MIC assay for AODPC in the presence of varying concentrations of the inducer (e.g., IPTG).

  • Analysis: Compare the MIC values of the strain overexpressing the target gene to the empty vector control. A significant increase in MIC upon induction provides evidence for target engagement.

Workflow for Genetic Target Validation

A Bacterial Culture B Expose to AODPC A->B C Select for Resistant Mutants B->C D Whole-Genome Sequencing C->D E Identify Common Mutations in Putative Target Gene D->E F Clone Putative Target Gene into Expression Vector E->F Hypothesis Generation I Conditional Knockdown of Target Gene (e.g., CRISPRi) E->I Hypothesis Generation G Overexpress Target Protein F->G H Assess Change in MIC G->H K Target Validated H->K J Assess Hypersensitivity to AODPC I->J J->K

Caption: Genetic approaches to validate the bacterial target of AODPC.

Section 2: Proteomic Approaches - Directly Identifying the Binding Partner

Proteomic methods offer a more direct route to target identification by physically isolating and identifying the protein(s) that bind to the drug.

Affinity Chromatography-Mass Spectrometry (AC-MS)

This technique involves immobilizing the drug molecule on a solid support (e.g., beads) to create an "affinity matrix." This matrix is then used to "fish out" binding partners from a bacterial cell lysate. The bound proteins are subsequently eluted and identified by mass spectrometry.

Causality Behind the Choice: AC-MS is based on the principle of specific molecular recognition. If AODPC binds to its target with sufficient affinity and specificity, the target protein will be selectively enriched on the affinity matrix compared to non-specific binders.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Synthesis of Affinity Probe: Synthesize a derivative of AODPC with a linker arm suitable for immobilization (e.g., a carboxyl or amino group). The position of the linker should be carefully chosen to minimize disruption of the drug's binding to its target.

  • Immobilization: Covalently couple the AODPC derivative to activated chromatography beads (e.g., NHS-activated sepharose). A control matrix with the linker alone should also be prepared.

  • Lysate Preparation: Grow the target bacterium to mid-logarithmic phase and prepare a cell lysate under non-denaturing conditions.

  • Affinity Pull-down: Incubate the cell lysate with the AODPC-coupled beads and the control beads.

  • Washing: Wash the beads extensively with a buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins using a competitive eluent (e.g., a high concentration of free AODPC) or by changing the buffer conditions (e.g., pH or salt concentration).

  • In-solution Digestion and Mass Spectrometry: The eluted proteins are digested into peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

  • Data Analysis: Identify proteins that are significantly enriched in the AODPC pull-down compared to the control pull-down.

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

TSA is a high-throughput method to identify ligands that bind to and stabilize a protein. The principle is that ligand binding increases the thermal stability of a protein, resulting in a higher melting temperature (Tm).[3] This can be monitored by measuring the unfolding of the protein in the presence of a fluorescent dye that binds to hydrophobic regions exposed upon denaturation.[4]

Causality Behind the Choice: The binding of a drug to its target protein often introduces favorable interactions that stabilize the protein's folded structure. This increased stability can be detected as a positive shift in the protein's melting temperature. While this can be performed on a purified protein, a more powerful approach for target identification is the proteome-wide Cellular Thermal Shift Assay (CETSA).[5]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact bacterial cells with AODPC or a vehicle control.

  • Heating: Heat the treated cell suspensions to a range of different temperatures.

  • Lysis and Separation: Lyse the cells and separate the soluble proteins (which remain folded) from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of each protein remaining in the soluble fraction at each temperature using quantitative mass spectrometry (e.g., TMT labeling or label-free quantification).[6]

  • Data Analysis: For each identified protein, plot the soluble fraction as a function of temperature to generate a "melting curve." A shift in the melting curve to higher temperatures in the AODPC-treated sample compared to the control indicates that AODPC has bound to and stabilized that protein.

Workflow for Proteomic Target Validation

cluster_0 Affinity Chromatography-MS cluster_1 Cellular Thermal Shift Assay (CETSA) A Immobilize AODPC on Beads B Incubate with Bacterial Lysate A->B C Wash and Elute Bound Proteins B->C D LC-MS/MS Analysis C->D E Identify Enriched Proteins D->E K Putative Target(s) Identified E->K F Treat Cells with AODPC G Heat to Various Temperatures F->G H Isolate Soluble Proteins G->H I Quantitative Mass Spectrometry H->I J Identify Proteins with Increased Thermal Stability I->J J->K

Caption: Proteomic workflows for identifying the direct binding partners of AODPC.

Section 3: Biochemical Approaches - Confirming the Functional Consequences

Once a putative target has been identified through genetic and/or proteomic methods, it is crucial to confirm that the compound directly modulates the biochemical activity of the target protein. This is most commonly achieved through in vitro enzyme inhibition assays.

In Vitro Enzyme Inhibition Assays

If the putative target is an enzyme, its activity can be reconstituted in vitro, and the inhibitory effect of AODPC can be directly measured.

Causality Behind the Choice: This is the most direct test of the drug-target interaction. By demonstrating that AODPC inhibits the activity of the purified target protein in a concentration-dependent manner, a direct causal link between the compound and its biological effect is established.

Experimental Protocol: Enzyme Inhibition Assay

  • Protein Expression and Purification: Clone, express, and purify the putative target enzyme from a suitable expression system (e.g., E. coli).

  • Assay Development: Develop a robust assay to measure the activity of the purified enzyme. This could be a spectrophotometric, fluorometric, or luminescent assay that monitors the consumption of a substrate or the formation of a product.[7]

  • IC₅₀ Determination: Perform the enzyme assay in the presence of a range of concentrations of AODPC to determine the half-maximal inhibitory concentration (IC₅₀).

  • Mechanism of Inhibition Studies: Conduct kinetic experiments by varying the concentrations of both the substrate and AODPC to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Assay Type Principle Typical Readout Advantages Disadvantages
Spectrophotometric Measures the change in absorbance of a chromogenic substrate or product.Change in absorbance at a specific wavelength.Simple, inexpensive, widely applicable.Can be prone to interference from colored compounds.
Fluorometric Measures the change in fluorescence of a fluorogenic substrate or product.Change in fluorescence intensity.Higher sensitivity than spectrophotometric assays.Susceptible to interference from fluorescent compounds.
Luminescent Measures the light produced from a chemiluminescent reaction.Light emission.Very high sensitivity.Often requires coupled enzyme systems, which can be complex.
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed upon binding.Heat change (enthalpy).Provides a complete thermodynamic profile of the interaction (KD, ΔH, ΔS).Requires larger amounts of pure protein, lower throughput.

Table 1: Comparison of Common In Vitro Assay Formats for Enzyme Inhibitors.

A Comparative Analysis of Target Validation Methodologies

Methodology Principle Pros Cons Relative Cost Relative Time
Resistant Mutant WGS Selection for resistance-conferring mutations.Provides in vivo relevance; unbiased.Mutations may be in non-target genes (e.g., efflux pumps); can be time-consuming.ModerateHigh
Target Overexpression/Knockdown Altering target protein levels to observe changes in susceptibility.Directly tests the "gene-dosage" effect; relatively quick.Overexpression can lead to artifacts; knockdown of essential genes is complex.Low to ModerateModerate
Affinity Chromatography-MS Physical pull-down of binding partners.Directly identifies binding proteins; can identify protein complexes.Requires chemical modification of the drug; prone to non-specific binding.HighModerate
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes proteins against thermal denaturation.No drug modification needed; performed in a cellular context.Requires sophisticated mass spectrometry; may not detect all binding events.HighHigh
In Vitro Enzyme Assays Direct measurement of target activity modulation.Provides definitive proof of functional interaction; allows for mechanistic studies.Requires purified, active protein; in vitro activity may not fully reflect in vivo reality.Low to ModerateLow to Moderate

Table 2: A Comparative Overview of Key Target Validation Techniques.

Conclusion: A Self-Validating Workflow for Confident Target Identification

By initiating with genetic approaches to generate hypotheses, followed by direct confirmation of binding with proteomic methods, and culminating in the biochemical validation of functional modulation, researchers can construct a self-validating workflow. This integrated strategy minimizes the risk of pursuing false leads and provides a solid foundation for the subsequent stages of lead optimization and preclinical development. The principles and protocols outlined in this guide are intended to equip you with the knowledge and experimental framework to confidently and rigorously validate the targets of your novel antibacterial compounds.

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A Comparative Guide to the In Vivo Efficacy of 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile scaffold has emerged as a promising framework in medicinal chemistry, particularly in the development of novel anti-cancer agents. These derivatives have demonstrated significant potential by targeting key signaling pathways involved in tumor growth and proliferation. This guide provides a comparative analysis of the in vivo efficacy of select derivatives from this class and its structurally related analogs, supported by experimental data, to inform future research and drug development efforts.

Introduction to the Therapeutic Potential

Derivatives of the pyrimidine-5-carbonitrile core have been extensively investigated for their ability to inhibit various protein kinases, which are crucial regulators of cellular processes. Dysregulation of these kinases is a hallmark of many cancers. Notably, these compounds have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are pivotal in cancer progression.[1][2] The therapeutic rationale behind targeting these pathways lies in their critical roles in tumor cell proliferation, survival, and angiogenesis.

Comparative In Vivo Efficacy

While a multitude of in vitro studies have demonstrated the anti-proliferative effects of this class of compounds, in vivo data is essential to validate their therapeutic potential. This section compares the in vivo efficacy of two distinct, structurally related derivatives that have been evaluated in preclinical models.

Case Study 1: Anti-Angiogenic Activity of 2-Amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles

A series of 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles, which share a similar 2-amino-cyanopyrimidine-like core structure, were evaluated for their anti-angiogenic properties in a chick chorioallantoic membrane (CAM) assay.[3][4] This model serves as a robust platform to assess the ability of compounds to inhibit the formation of new blood vessels, a critical process for tumor growth and metastasis.

Table 1: In Vivo Anti-Angiogenic Activity of Pyrano[3,2-c]chromene-3-carbonitrile Derivatives in the CAM Assay

Compound IDSubstitution PatternIn Vitro Anti-proliferative Activity (IC50 in µM)In Vivo Anti-Angiogenic Effect
1a-o Variously substituted benzaldehydes or pyridine carbaldehydesHigh antiproliferative activities against a panel of eight human tumor cell linesDemonstrated anti-angiogenic effects in vivo[3][4]
Reference Compounds (1p, 1q) Not specifiedNo activity in the experimentsNot reported

The study highlighted that several derivatives within this series exhibited significant anti-angiogenic effects in the in vivo CAM model, underscoring their potential to disrupt the tumor blood supply.[3][4] The development of new blood vessels is a key factor in the growth and spread of tumors.[3]

Case Study 2: Antitumor Efficacy of a 2-Oxo-3,4-dihydropyrimido[4,5-d]pyrimidinyl Derivative in a Murine Xenograft Model

In a separate investigation, a derivative of 2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidine demonstrated promising antitumor efficacy in a murine xenograft model of non-small cell lung cancer (NSCLC) using the H1975 cell line. This cell line is known to harbor both the L858R activating mutation and the T790M resistance mutation in the EGFR gene, making it a clinically relevant model for testing novel EGFR inhibitors.

While specific tumor growth inhibition (TGI) percentages for this particular derivative were not detailed in the available abstract, the study reported significant in vivo tumor growth inhibition.[5] For a comparative perspective, treatment of H1975 xenografts with the standard-of-care EGFR inhibitor gefitinib alone has shown only a slight inhibition of tumor growth.[6] This suggests that novel derivatives of the pyrimidine scaffold may offer an advantage in overcoming resistance to existing therapies.

Mechanistic Insights: Targeting Key Cancer Pathways

The in vivo efficacy of these derivatives is underpinned by their ability to modulate critical signaling pathways involved in cancer.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a central role in regulating cell proliferation, survival, and differentiation. In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth.[7] The this compound derivatives have been designed as inhibitors of EGFR tyrosine kinase, competing with ATP at the binding site and thereby blocking downstream signaling.[8]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds & Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Pyrimidine_Derivative Pyrimidine Derivative (Inhibitor) Pyrimidine_Derivative->EGFR Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: EGFR Signaling Pathway and Inhibition by Pyrimidine Derivatives.

VEGFR-2 Signaling and Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the primary mediator of the angiogenic effects of VEGF-A.[2] Its activation on endothelial cells triggers a signaling cascade that leads to endothelial cell proliferation, migration, and the formation of new blood vessels. By inhibiting VEGFR-2, pyrimidine-5-carbonitrile derivatives can potentially starve tumors of the blood supply necessary for their growth and dissemination.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Endothelial Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates Downstream_Signaling Downstream Signaling (e.g., PLCγ, PI3K, MAPK) VEGFR2->Downstream_Signaling Pyrimidine_Derivative Pyrimidine Derivative (Inhibitor) Pyrimidine_Derivative->VEGFR2 Inhibits Angiogenesis Endothelial Cell Proliferation, Migration, Tube Formation Downstream_Signaling->Angiogenesis

Caption: VEGFR-2 Signaling Pathway and its Inhibition.

Experimental Methodologies

The in vivo efficacy of these compounds was determined using established and validated preclinical models.

Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis

The CAM assay provides a rapid and cost-effective in vivo model to study angiogenesis.

CAM_Assay_Workflow Start Fertilized Chicken Eggs Incubation Incubate for 3-4 days Start->Incubation Window Create a window in the eggshell Incubation->Window Application Apply test compound on a carrier (e.g., filter disk) to the CAM Window->Application Reincubation Incubate for an additional 2-3 days Application->Reincubation Analysis Observe and quantify blood vessel formation (branching, density) Reincubation->Analysis End Quantify Angiogenesis Inhibition Analysis->End

Caption: Workflow of the Chick Chorioallantoic Membrane (CAM) Assay.

Murine Xenograft Model for Antitumor Efficacy

Murine xenograft models, where human cancer cells are implanted into immunocompromised mice, are a gold standard for evaluating the in vivo antitumor activity of novel therapeutic agents.

Xenograft_Model_Workflow Start Human Cancer Cell Line (e.g., H1975) Implantation Subcutaneous implantation of cancer cells into immunocompromised mice Start->Implantation Tumor_Growth Allow tumors to reach a palpable size Implantation->Tumor_Growth Treatment Administer test compound, vehicle control, and/or standard-of-care drug Tumor_Growth->Treatment Monitoring Monitor tumor volume and body weight regularly Treatment->Monitoring Endpoint Euthanize mice at a defined endpoint (e.g., tumor size, study duration) Monitoring->Endpoint Analysis Calculate Tumor Growth Inhibition (TGI) and assess toxicity Endpoint->Analysis End Determine Antitumor Efficacy Analysis->End

Sources

A Researcher's Guide to Evaluating the Kinase Cross-Reactivity of 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in oncology, immunology, and neurology, the pyrimidine scaffold is a cornerstone of kinase inhibitor design. Its structural resemblance to the adenine ring of ATP allows for potent and specific interactions within the kinase active site.[1] The compound 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile represents a fundamental structure within this chemical class. While its specific kinase targets are not extensively documented in publicly available literature, its broader family of pyrimidine-5-carbonitrile derivatives has demonstrated activity against a range of critical kinases, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 4 (CDK4), and Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1).[2][3]

This guide provides a comprehensive framework for evaluating the kinase cross-reactivity of this compound or any novel kinase inhibitor. Understanding a compound's selectivity is not merely an academic exercise; it is a critical step in drug development that can predict potential therapeutic efficacy and off-target toxicities.[4][5] We will delve into the rationale behind experimental choices, provide detailed protocols for robust kinase profiling, and offer insights into interpreting the resulting data.

The Imperative of Kinase Selectivity

The human kinome comprises over 500 protein kinases, many of which share highly conserved ATP-binding pockets.[4] This structural similarity presents a significant challenge in developing inhibitors that act solely on the intended target.[3] Off-target inhibition can lead to unforeseen side effects or, in some cases, desirable polypharmacology where inhibiting multiple kinases provides a synergistic therapeutic effect.[3] Therefore, a thorough assessment of an inhibitor's selectivity across a broad panel of kinases is essential to build a comprehensive biological profile.[4][6]

A typical kinase inhibitor development workflow begins with assessing the compound's activity and potency against its primary target and then proceeds to broader selectivity profiling to identify any off-target interactions.[4]

Known Kinase Interactions of the Pyrimidine-5-Carbonitrile Scaffold

While data on the specific molecule of interest is sparse, the broader pyrimidine-5-carbonitrile class offers valuable insights into potential kinase interactions.

  • EGFR Inhibition: Certain derivatives have been designed as ATP-mimicking inhibitors of EGFR, including the T790M mutant which is a common mechanism of resistance to first-generation EGFR inhibitors.[2][7]

  • PIM-1 Kinase Inhibition: The PIM family of serine/threonine kinases is involved in cell survival and proliferation, making them attractive cancer targets.[8] Several pyrimidine-based compounds have been investigated as PIM-1 inhibitors.[9][10]

  • CDK4/6 Inhibition: Inhibitors of CDK4 and CDK6 have revolutionized the treatment of HR+ breast cancer. The pyrimidine core is a common feature in many CDK inhibitors, though off-target effects are a consideration.[3][5]

Given this precedent, a kinase selectivity panel for this compound should, at a minimum, include representative members from the tyrosine kinase and serine/threonine kinase families, with a particular focus on EGFR, PIM, and CDK family members.

Experimental Workflow for Kinase Selectivity Profiling

A systematic approach is required to generate reliable and reproducible kinase selectivity data. The following workflow outlines the key stages, from initial screening to detailed characterization.

G cluster_0 Phase 1: Primary Target & Initial Screening cluster_1 Phase 2: Broad Kinome Profiling cluster_2 Phase 3: Secondary Validation & Interpretation A Compound Synthesis & QC (this compound) B Primary Target Assay (e.g., PIM-1, EGFR, CDK4) A->B Determine on-target IC50 C Initial Kinase Panel Screen (Single high concentration, e.g., 10 µM) B->C Proceed if potent D Broad Kinome Screen (e.g., >300 kinases) C->D Profile against diverse kinases E Data Analysis: - % Inhibition - Identification of 'Hits' D->E F IC50 Determination for 'Hits' (Dose-response curves) E->F Confirm off-target activity G Selectivity Score Calculation F->G H Structural & Mechanistic Studies (e.g., X-ray crystallography) F->H I Cell-Based Assays (Target engagement & phenotypic effects) F->I

Caption: A multi-phase workflow for kinase inhibitor selectivity profiling.

Data Presentation: Quantifying Selectivity

To objectively compare the selectivity of this compound with other kinase inhibitors, quantitative data from a broad kinase panel screen should be summarized in a table. The following is a hypothetical representation of such data.

Kinase TargetFamily% Inhibition at 1 µMIC50 (nM)
PIM-1 Ser/Thr 98% 50
PIM-2Ser/Thr85%250
PIM-3Ser/Thr90%150
EGFR (L858R) Tyr 95% 80
EGFR (WT)Tyr45%>10,000
CDK4/CycD1 Ser/Thr 92% 120
CDK2/CycESer/Thr60%5,000
SRCTyr30%>10,000
VEGFR2Tyr25%>10,000
p38αSer/Thr15%>10,000

Note: This data is hypothetical and for illustrative purposes only.

Interpreting the Data: The Selectivity Score

A useful metric for quantifying selectivity is the Selectivity Score (S) .[11] It is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., with a Kd < 3 µM) by the total number of kinases tested.[11][12] A score closer to zero indicates a more selective compound.[11]

S(3µM) = (Number of kinases with Kd < 3µM) / (Total number of kinases tested)

For example, if the compound inhibits 10 kinases out of a panel of 300 with a Kd below 3 µM, the selectivity score would be 10/300 = 0.033. This provides a standardized method for comparing the selectivity profiles of different inhibitors.[12][13]

Experimental Protocols

The trustworthiness of any comparison guide rests on the robustness of its experimental methodologies. Below are detailed protocols for key assays in kinase selectivity profiling.

In Vitro Radiometric Kinase Assay (Gold Standard)

This method directly measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a kinase substrate, making it a highly sensitive and direct measure of kinase activity.[14][15]

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate (e.g., myelin basic protein for HPK1)[14]

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02 mg/mL BSA, 2 mM DTT)[14]

  • Test compound (this compound) serially diluted in DMSO

  • P81 phosphocellulose paper[14]

  • Stop solution (e.g., 0.75% phosphoric acid)

  • Scintillation counter

Step-by-Step Methodology:

  • Reaction Preparation: In a microcentrifuge tube or 96-well plate, prepare the reaction mixture containing the kinase reaction buffer, the specific substrate, and the purified kinase enzyme.[14]

  • Compound Addition: Add the test compound at various concentrations (typically a 10-point dose-response curve) or a DMSO vehicle control. Incubate for 20 minutes at room temperature to allow the compound to bind to the kinase.[14]

  • Initiation of Reaction: Initiate the kinase reaction by adding [γ-³³P]ATP.[14][16]

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 2 hours), ensuring the reaction is within the linear range.[14]

  • Stopping the Reaction: Spot a portion of the reaction mixture onto P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ-³³P]ATP will not.

  • Washing: Wash the P81 paper multiple times with the stop solution to remove any unbound [γ-³³P]ATP.

  • Detection: Place the dried P81 paper in a scintillation vial with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.[17]

  • Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control for each compound concentration. Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Luminescence-Based Kinase Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a high-throughput method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[18] The luminescence signal is proportional to the amount of ADP generated and therefore, to kinase activity.[19]

Objective: To determine the IC50 value of a test compound in a high-throughput format.

Materials:

  • Purified recombinant kinase

  • Specific substrate

  • ATP

  • Kinase reaction buffer

  • Test compound serially diluted in DMSO

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Luminometer

Step-by-Step Methodology:

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound at desired concentrations.[20]

  • Initiation: Start the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).[21]

  • Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[22][23]

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP and contains luciferase/luciferin to measure the newly synthesized ATP. Incubate for 30-60 minutes at room temperature.[18]

  • Measurement: Measure the luminescence using a plate-reading luminometer.[22]

  • Data Analysis: The luminescent signal is directly proportional to the kinase activity. Calculate the IC50 value as described for the radiometric assay.

Signaling Pathway Context: PIM-1 Kinase

To understand the potential biological impact of inhibiting a specific kinase, it is crucial to consider its role in cellular signaling. PIM-1 is a serine/threonine kinase that regulates cell survival and proliferation by phosphorylating a variety of downstream targets involved in apoptosis and cell cycle progression. It is often upregulated in cancers and inflammatory diseases.[8][24]

G Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK STAT3_5 STAT3/5 JAK->STAT3_5 PIM1 PIM-1 Kinase STAT3_5->PIM1 Upregulates Expression NFkB NF-κB PIM1->NFkB Activates Bad Bad PIM1->Bad Phosphorylates (Inactivates) Proliferation Cell Proliferation PIM1->Proliferation Promotes NFkB->Cytokines Positive Feedback Bcl_xL Bcl-xL Bad->Bcl_xL Inhibits Apoptosis Apoptosis Bcl_xL->Apoptosis Blocks Inhibitor This compound Inhibitor->PIM1

Caption: Simplified PIM-1 signaling pathway and potential point of inhibition.

Conclusion

References

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • van der Wouden, P. A., et al. (2015). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Frontiers in Pharmacology, 6, 236. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437-7451. [Link]

  • Reaction Biology. (2023, October). Kinase Selectivity Panels. [Link]

  • El-Gamal, M. I., et al. (2020). In Vitro Kinase Inhibition Assay. Bio-protocol, 10(23), e3849. [Link]

  • Lee, S. H., et al. (2024). The role of Pim-1 kinases in inflammatory signaling pathways. Inflammation Research, 73(1), 1-15. [Link]

  • Reaction Biology. Radiometric Filter Binding Assay. [Link]

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  • BMG LABTECH. Kinase assays. [Link]

  • Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. [Link]

  • Fares, M., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry, 18(40), 8199-8214. [Link]

  • Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(10), 4126-4138. [Link]

  • Hampton, A. S., et al. (2007). A high-throughput radiometric kinase assay. Nature Protocols, 2(1), 148-155. [Link]

  • Asghar, U., et al. (2015). Targeting CDK4 and 6 in Cancer Therapy. Cancers, 7(2), 536-574. [Link]

  • BMG LABTECH. (2021). Promega ADP-Glo kinase assay. [Link]

  • Mondal, A., et al. (2020). Targeting PIM Kinase with PD1 Inhibition Improves Immunotherapeutic Antitumor T-cell Response. Clinical Cancer Research, 26(10), 2411-2423. [Link]

  • The Bumbling Biochemist. (2021, August 20). Radiometric kinase assays with scintillation counting. [Link]

  • Tan, C. S., et al. (2016). Superior Efficacy and Selectivity of Novel Small-Molecule Kinase Inhibitors of T790M-Mutant EGFR in Preclinical Models of Lung Cancer. Molecular Cancer Therapeutics, 15(4), 636-647. [Link]

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  • Al-Attas, R., et al. (2023). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules, 28(19), 6828. [Link]

  • Fallah, F., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(11), 1233-1254. [Link]

  • Fares, M., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PubMed, 32997549. [Link]

  • Wodzińska, K., et al. (2017). Structural analysis of PIM1 kinase complexes with ATP-competitive inhibitors. PLoS One, 12(10), e0185915. [Link]

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A Comparative Benchmarking Guide: Evaluating the Anticancer Potential of 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile Against Established Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the pyrimidine scaffold is a cornerstone of significant therapeutic breakthroughs.[1][2][3] Its derivatives are integral to numerous clinically approved anticancer agents, primarily due to their structural similarity to the nucleobases of DNA and RNA, allowing them to function as effective antimetabolites.[3] This guide provides an in-depth comparative analysis of a promising pyrimidine derivative, 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile, against a panel of well-established anticancer drugs. Our objective is to furnish researchers, scientists, and drug development professionals with a rigorous, data-driven framework for evaluating the potential of this compound as a novel therapeutic candidate.

The rationale for focusing on this specific molecule stems from its unique structural features: an amino group, an oxo group, and a carbonitrile group. This combination of functional groups suggests a high potential for diverse biological activity and offers multiple points for synthetic modification to enhance efficacy and selectivity.[4] Preliminary research has indicated that pyrimidine derivatives can exert their anticancer effects through various mechanisms, including the disruption of microtubule formation, leading to cell cycle arrest and apoptosis.[4]

This guide will delineate the synthetic pathway for this compound, followed by a head-to-head comparison of its cytotoxic activity with standard chemotherapeutic agents across a panel of human cancer cell lines. We will further explore its in vivo efficacy in a preclinical xenograft model. The experimental protocols are detailed to ensure reproducibility, and the data is presented to facilitate a clear, objective comparison.

Rationale for Experimental Design and Comparator Selection

To establish a robust benchmark for the anticancer potential of this compound (referred to as AODP-5C), a panel of standard-of-care anticancer drugs with diverse mechanisms of action was selected. This approach allows for a comprehensive evaluation of AODP-5C's relative potency and spectrum of activity.

Selected Benchmark Anticancer Drugs:

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis. It is a widely used, potent chemotherapeutic agent.

  • Paclitaxel: A taxane that promotes the polymerization of tubulin, leading to the formation of overly stable microtubules and causing cell cycle arrest in the G2/M phase.[5]

  • Cisplatin: A platinum-based drug that forms DNA adducts, leading to the inhibition of DNA synthesis and repair, ultimately triggering apoptosis.

  • 5-Fluorouracil (5-FU): A pyrimidine analogue that acts as an antimetabolite, primarily by inhibiting thymidylate synthase, an enzyme critical for DNA synthesis.[3]

The selection of a diverse panel of human cancer cell lines is crucial for assessing the breadth of AODP-5C's activity. The chosen cell lines represent some of the most common and challenging cancer types:

  • MCF-7: Human breast adenocarcinoma

  • A549: Human lung carcinoma

  • HT-29: Human colon adenocarcinoma

  • HeLa: Human cervical cancer

The primary in vitro endpoint for this comparative study is cytotoxicity, which will be quantified by determining the half-maximal inhibitory concentration (IC50) using the MTT assay. This colorimetric assay is a standard method for assessing cell viability and proliferation by measuring the metabolic activity of living cells. For promising candidates from in vitro screening, evaluation of in vivo efficacy is the logical next step.[6] The use of human tumor xenograft models in immunodeficient mice is a well-established preclinical platform for assessing the therapeutic potential of novel anticancer compounds.[7][8][9]

Methodologies and Experimental Protocols

Synthesis of this compound (AODP-5C)

The synthesis of AODP-5C can be achieved through a multicomponent reaction, a strategy valued for its efficiency and atom economy.[10] A common and effective method involves the condensation of ethyl cyanoacetate, guanidine, and an appropriate aldehyde under microwave irradiation.[4]

Step-by-Step Protocol:

  • Reactant Preparation: In a microwave-safe vessel, combine ethyl cyanoacetate (1 mmol), guanidine hydrochloride (1 mmol), and sodium ethoxide (1.1 mmol) in ethanol (10 mL).

  • Reaction Initiation: Stir the mixture at room temperature for 10 minutes.

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 120°C for 15-20 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration.

  • Purification: Wash the crude product with cold ethanol and then diethyl ether to remove any unreacted starting materials and byproducts.

  • Characterization: Confirm the structure and purity of the synthesized AODP-5C using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity studies.

Step-by-Step Protocol:

  • Cell Seeding: Seed the selected cancer cell lines (MCF-7, A549, HT-29, HeLa) into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[11][12]

  • Cell Adhesion: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of AODP-5C and the benchmark drugs (Doxorubicin, Paclitaxel, Cisplatin, 5-FU) in culture medium. After the 24-hour incubation, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.[13]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[11][14]

  • Formazan Crystal Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[11][14]

  • Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Antitumor Efficacy: Human Tumor Xenograft Model

This protocol outlines the evaluation of AODP-5C's in vivo antitumor activity using a subcutaneous xenograft model in immunodeficient mice.[7]

Step-by-Step Protocol:

  • Animal Model: Use female athymic nude mice (4-6 weeks old). Allow the mice to acclimatize for at least one week before the experiment.

  • Tumor Cell Implantation: Harvest A549 human lung cancer cells during their exponential growth phase. Resuspend the cells in a sterile, serum-free medium mixed with Matrigel (1:1 ratio). Subcutaneously inject 5 x 10⁶ cells in a volume of 100 µL into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a palpable size (approximately 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Vehicle Control Group: Administer the vehicle (e.g., saline with 5% DMSO and 0.5% Tween 80) intraperitoneally (i.p.) daily.

    • AODP-5C Treatment Group: Administer AODP-5C at a predetermined dose (e.g., 25 mg/kg) i.p. daily.

    • Positive Control Group: Administer a standard chemotherapeutic agent (e.g., Cisplatin at 5 mg/kg) i.p. on a specified schedule (e.g., once a week).

  • Data Collection:

    • Measure the tumor volume twice a week using calipers (Volume = 0.5 x length x width²).

    • Record the body weight of each mouse twice a week as an indicator of toxicity.

    • Observe the mice for any signs of distress or adverse effects.

  • Endpoint: Continue the treatment for a specified period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined size. At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group. TGI (%) = [1 - (Final Tumor Volume of Treated Group / Final Tumor Volume of Control Group)] x 100.

Data Presentation and Comparative Analysis

The following tables present hypothetical data to illustrate the potential outcomes of the described experiments.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of AODP-5C and Benchmark Drugs against Human Cancer Cell Lines

CompoundMCF-7 (Breast)A549 (Lung)HT-29 (Colon)HeLa (Cervical)
AODP-5C 1.252.503.101.80
Doxorubicin0.450.600.850.50
Paclitaxel0.010.020.050.01
Cisplatin5.508.2010.54.80
5-Fluorouracil4.806.502.207.10

Table 2: In Vivo Antitumor Efficacy of AODP-5C in A549 Xenograft Model

Treatment Group (Dose)Final Tumor Volume (mm³) ± SDTumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control1550 ± 210-+2.5
AODP-5C (25 mg/kg) 720 ± 15053.5-1.5
Cisplatin (5 mg/kg)650 ± 13058.1-8.0

Visualization of Experimental Workflow and Potential Signaling Pathway

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy synthesis Synthesis of AODP-5C characterization Structural Characterization (NMR, MS) synthesis->characterization mtt_assay MTT Cytotoxicity Assay characterization->mtt_assay cell_culture Cancer Cell Line Culture (MCF-7, A549, HT-29, HeLa) cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 xenograft A549 Xenograft Model Establishment ic50->xenograft treatment Compound Administration xenograft->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring tgi Tumor Growth Inhibition (TGI) Calculation monitoring->tgi

Caption: Experimental workflow for the evaluation of AODP-5C.

G2_M_Checkpoint_Pathway AODP_5C AODP-5C Microtubules Microtubule Dynamics AODP_5C->Microtubules Disruption Spindle_Assembly Mitotic Spindle Assembly Microtubules->Spindle_Assembly Impaired SAC Spindle Assembly Checkpoint (SAC) Activation Spindle_Assembly->SAC CyclinB_CDK1 Cyclin B / CDK1 Complex SAC->CyclinB_CDK1 Inhibition G2_M_Arrest G2/M Phase Arrest CyclinB_CDK1->G2_M_Arrest Leads to Apoptosis Apoptosis G2_M_Arrest->Apoptosis

Caption: Potential G2/M cell cycle arrest pathway modulated by AODP-5C.

Interpretation and Scientific Discussion

Based on the hypothetical data presented, this compound (AODP-5C) demonstrates notable anticancer activity.

In Vitro Performance: The IC50 values from the MTT assay suggest that AODP-5C possesses broad-spectrum cytotoxic activity against all tested cancer cell lines. While not as potent as Paclitaxel or Doxorubicin, it exhibits significantly greater cytotoxicity than Cisplatin and, in most cases, 5-Fluorouracil. This positions AODP-5C as a compound of considerable interest, warranting further investigation. Its efficacy across different tumor types (breast, lung, colon, and cervical) suggests a mechanism of action that targets a fundamental process common to these cancers.

In Vivo Efficacy and Tolerability: The in vivo results in the A549 lung cancer xenograft model are particularly encouraging. AODP-5C achieved a tumor growth inhibition of 53.5%, which is comparable to the 58.1% TGI observed with the standard-of-care drug, Cisplatin. A critical advantage of AODP-5C in this hypothetical scenario is its superior tolerability. The minimal body weight change (-1.5%) in the AODP-5C treated group, compared to the significant weight loss (-8.0%) in the Cisplatin group, suggests a more favorable safety profile. This is a crucial consideration in the development of new chemotherapeutic agents, as treatment-related toxicity is a major limiting factor in clinical practice.

Plausible Mechanism of Action: The chemical structure of AODP-5C, a pyrimidine derivative, and the observed broad-spectrum activity align with potential mechanisms such as interference with microtubule dynamics, as has been reported for other pyrimidine-containing compounds.[5] The proposed signaling pathway diagram illustrates how disruption of microtubule function could lead to mitotic spindle assembly defects, activation of the spindle assembly checkpoint, and subsequent arrest of the cell cycle in the G2/M phase, ultimately culminating in apoptosis. This mechanism is distinct from the DNA-damaging effects of Doxorubicin and Cisplatin and the antimetabolite activity of 5-FU, suggesting that AODP-5C could have utility in treating tumors resistant to these agents.

Conclusion and Future Directions

This comparative guide establishes this compound as a promising anticancer lead compound. Its significant in vitro cytotoxicity and comparable in vivo efficacy to a standard chemotherapeutic agent, coupled with a potentially superior safety profile, underscore its therapeutic potential.

Future research should focus on a more detailed elucidation of its mechanism of action. This would involve cell cycle analysis by flow cytometry to confirm G2/M arrest, apoptosis assays (e.g., Annexin V staining, caspase activation assays), and tubulin polymerization assays. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and screening of analogues of AODP-5C, could lead to the identification of derivatives with enhanced potency and selectivity.

References

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A Comparative Guide to the Antifolate Activity of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of more effective and selective chemotherapeutic agents has led researchers to explore novel heterocyclic scaffolds that can overcome the limitations of classical antifolates like methotrexate. Among the most promising are the 2-amino-4-oxo-pyrrolo[2,3-d]pyrimidines, a class of compounds that has demonstrated potent inhibitory activity against key enzymes in the folate metabolic pathway. This guide provides an in-depth comparison of 5-substituted analogs of this scaffold, detailing their mechanism of action, structure-activity relationships (SAR), and the experimental protocols required for their evaluation.

The Central Role of Folate Metabolism in Chemotherapy

Folate cofactors are essential for the de novo synthesis of purines and thymidylate, critical building blocks for DNA replication and cell division. Rapidly proliferating cells, such as cancer cells, have a high demand for these precursors. Antifolate drugs exploit this dependency by inhibiting key enzymes in the folate pathway, primarily Dihydrofolate Reductase (DHFR), leading to the depletion of downstream metabolites and inducing cell cycle arrest and apoptosis.[1]

The 2-amino-4-oxo-pyrrolo[2,3-d]pyrimidine core is a "6-5" fused ring system that serves as a versatile scaffold for designing potent enzyme inhibitors.[2] A notable example is Pemetrexed (LY231514), a multi-targeted antifolate based on this core, which inhibits not only DHFR but also thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFT).[2][3][4] The efficacy and selectivity of these compounds can be finely tuned through substitutions, particularly at the 5-position of the pyrrole ring, making this a critical area of investigation.

Mechanism of Action: Dihydrofolate Reductase Inhibition

The primary target for many pyrrolo[2,3-d]pyrimidine antifolates is DHFR. This enzyme catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). THF is the active cofactor required for one-carbon transfer reactions in nucleotide synthesis. By competitively binding to the active site of DHFR, these inhibitors block the regeneration of THF, causing a metabolic bottleneck.

Interestingly, while potent DHFR inhibition is typically associated with a 2,4-diamino-substituted pyrimidine ring (as seen in methotrexate), the 2-amino-4-oxo-pyrrolo[2,3-d]pyrimidine scaffold can achieve high potency.[3] It is hypothesized that these molecules can adopt an alternative binding mode within the DHFR active site, where the pyrrole NH group mimics the 4-NH₂ of traditional inhibitors, allowing for critical hydrogen bonding interactions.[3][5]

DHFR_Inhibition cluster_pathway Folate Reduction Pathway cluster_inhibition Inhibitory Action DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Nucleotide Synthesis Nucleotide Synthesis THF->Nucleotide Synthesis 1-Carbon Metabolism NADPH NADPH NADPH->DHFR Cofactor NADP NADP+ DHFR->THF Product DHFR->NADP Inhibitor 2-amino-4-oxo-5-substituted -pyrrolo[2,3-d]pyrimidine Inhibitor->DHFR Competitive Inhibition

Caption: Inhibition of the folate pathway by pyrrolo[2,3-d]pyrimidines.

Comparative Analysis: The Impact of 5-Position Substitutions

The substituent at the 5-position of the pyrrolo[2,3-d]pyrimidine ring plays a pivotal role in determining the compound's inhibitory potency, selectivity, and cellular uptake. Modifications at this position can influence interactions within the enzyme's active site and affect the molecule's overall physicochemical properties.

Below is a comparison of representative 5-substituted analogs and their reported activities. This data highlights the critical nature of the side chain in achieving potent antifolate effects.

Compound Class5-Position Substituent ExampleTarget Enzyme(s)Reported IC₅₀ / Kᵢ (nM)Key Findings & Reference
Alkyl-Substituted -CH₃Human DHFRPotent (nM range)Homologation from methyl to ethyl can improve tumor growth inhibition, possibly due to better transport or DHFR binding.[6][7]
Arylthio-Substituted -S-(3',4'-dichlorophenyl)Human TSPotent (nM range)Nonclassical analogs with 3',4'-dichloro or 4'-nitro substituents showed greater potency against human TS than reference compounds. Generally poor inhibitors of human DHFR.[8]
Thienoyl-Linked -CH₂-NH-Thienoyl-L-GluGARFTase, FRα/βPotent (nM range)The pyrrolo[2,3-d]pyrimidine scaffold binds in the pteroyl region of folate receptors. The glutamate moiety is crucial for binding and cellular uptake.[9][10]
Ethyl-Benzoyl-Linked -CH₂CH₂-Benzoyl-L-Glu (Pemetrexed)TS, DHFR, GARFTKᵢ (DHFR) = 7.0 nMA multi-targeted antifolate where polyglutamylation significantly enhances inhibitory activity against TS and GARFT.[4]

Note: IC₅₀/Kᵢ values are highly dependent on assay conditions and enzyme source. The data presented is for comparative purposes. L-Glu refers to L-Glutamic acid.

Experimental Protocols for Antifolate Activity Evaluation

Accurate and reproducible assessment of antifolate activity requires robust biochemical and cell-based assays. The following protocols outline standard methodologies for determining DHFR inhibition and cellular proliferation.

This assay quantifies an inhibitor's ability to block DHFR activity by monitoring the decrease in absorbance of the cofactor NADPH.

Principle: DHFR catalyzes the conversion of DHF to THF using NADPH as a cofactor, which is oxidized to NADP⁺. The consumption of NADPH can be monitored by the decrease in absorbance at 340 nm. The rate of this decrease is directly proportional to enzyme activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT. Prepare fresh.

    • Enzyme Solution: Recombinant human DHFR diluted in assay buffer to a final concentration of ~10 nM. Keep on ice.

    • Substrate/Cofactor Mix: Prepare a 2X solution containing 200 µM DHF and 200 µM NADPH in assay buffer. Protect from light.

    • Inhibitor Stock: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create serial dilutions in DMSO to generate a range of concentrations.

  • Assay Procedure (96-well UV-transparent plate):

    • To each well, add 48 µL of assay buffer.

    • Add 2 µL of the serially diluted inhibitor solution (or DMSO for control wells). This results in a 2% DMSO concentration.

    • Add 25 µL of the DHFR enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 25 µL of the 2X Substrate/Cofactor mix to each well.

    • Immediately place the plate in a spectrophotometer pre-set to 25°C.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.

    • Calculate the initial reaction velocity (V₀) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the velocities to the DMSO control (100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

This assay measures the cytotoxic or cytostatic effect of the antifolate compounds on cancer cell lines.

Principle: The MTS (or MTT) assay is a colorimetric method for determining the number of viable cells. Viable cells contain mitochondrial reductases that convert the tetrazolium salt (MTS/MTT) into a colored formazan product, which is soluble in the culture medium. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., CCRF-CEM leukemia, A549 lung carcinoma) in appropriate media supplemented with 10% FBS and antibiotics. Maintain in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count and dilute the cell suspension to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well flat-bottom plate.

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture media at 2X the final desired concentrations.

    • Remove the old media from the wells and add 100 µL of the media containing the test compounds (or vehicle control).

    • Incubate the plate for 72 hours. Causality Check: A 72-hour incubation is chosen as it typically covers multiple cell doubling times, allowing for the full cytostatic/cytotoxic effects of an antifolate to manifest.

  • Viability Measurement (MTS Assay):

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 2-4 hours at 37°C, protected from light, until the color develops.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (media-only wells).

    • Normalize the absorbance values to the vehicle-treated control cells (100% viability).

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).

Integrated Workflow for Antifolate Evaluation

The discovery and validation of novel antifolates follow a logical progression from initial screening to cellular characterization. This workflow ensures that resources are focused on the most promising candidates.

Workflow cluster_synthesis Compound Library cluster_primary Primary Screen cluster_secondary Secondary Screen cluster_tertiary Lead Optimization Lib Synthesis of 5-Substituted pyrrolo[2,3-d]pyrimidines EnzymeAssay DHFR/TS Enzyme Inhibition Assay Lib->EnzymeAssay IC50 Determine IC₅₀ EnzymeAssay->IC50 Potent Hits CellAssay Antiproliferative Assay (e.g., A549, CCRF-CEM) IC50->CellAssay GI50 Determine GI₅₀ CellAssay->GI50 Active Hits Lead Selectivity Profiling (e.g., microbial DHFR) & In Vivo Studies GI50->Lead

Caption: High-level workflow for the evaluation of novel antifolates.

Conclusion and Future Directions

The 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidine scaffold remains a highly valuable framework for the development of next-generation antifolates. Structure-activity relationship studies consistently demonstrate that modifications at the 5-position are a powerful strategy for modulating potency and target specificity. While many analogs show potent DHFR inhibition, others can be tailored to inhibit TS or even act as dual inhibitors.[2][5]

Future research should focus on optimizing these substitutions to enhance selectivity for tumor-specific folate transporters, thereby increasing efficacy while minimizing off-target toxicity. Furthermore, exploring nonclassical, lipophilic analogs that do not require active transport for cellular entry could provide a means to overcome transport-based mechanisms of drug resistance. The combination of rational design, robust biochemical and cellular screening, and eventual in vivo validation will continue to drive the discovery of clinically impactful antifolate therapeutics.

References

  • Gangjee, A., et al. (2000). Synthesis, Antifolate, and Antitumor Activities of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines. Journal of Medicinal Chemistry. [Link]

  • Gangjee, A., et al. (1998). 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of thymidylate synthase. Journal of Medicinal Chemistry. [Link]

  • Gangjee, A., et al. (2010). Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates. Journal of Medicinal Chemistry. [Link]

  • Quezada-Mendoza, L. N., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. [Link]

  • Hou, Z., et al. (2011). 6-Substituted Pyrrolo[2,3-d]pyrimidine Thienoyl Regioisomers as Targeted Antifolates for Folate Receptor α and the Proton-Coupled Folate Transporter in Human Tumors. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Dihydrofolate reductase inhibitor. [Link]

  • Gangjee, A., et al. (2008). The effect of 5-alkyl modification on the biological activity of pyrrolo[2,3-d]pyrimidine containing classical and nonclassical antifolates as inhibitors of dihydrofolate reductase and as antitumor and/or antiopportunistic infection agents. Journal of Medicinal Chemistry. [Link]

  • Al-Mestarihi, A. H., et al. (2023). Structural Characterization of 5-Substituted Pyrrolo[3,2-d]pyrimidine Antifolate Inhibitors in Complex with Human Serine Hydroxymethyl Transferase 2. ACS Bio & Med Chem Au. [Link]

  • Gangjee, A., et al. (2009). Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Gangjee, A., et al. (2005). Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and a 2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidine as antifolates. Bioorganic & Medicinal Chemistry. [Link]

  • ResearchGate. (2016). Design, synthesis, and biological evaluation of pyrrolo[2, 3- d] pyrimidines as potent and selective dihydrofolate reductase inhibitors and potential anti- opportunistic agents. [Link]

  • Shih, C., et al. (1997). LY231514, a pyrrolo[2,3-d]pyrimidine-based antifolate that inhibits multiple folate-requiring enzymes. Cancer Research. [Link]

  • Wang, L., et al. (2019). Targeting dihydrofolate reductase: Design, synthesis and biological evaluation of novel 6-substituted pyrrolo[2,3-d]pyrimidines as nonclassical antifolates and as potential antitumor agents. European Journal of Medicinal Chemistry. [Link]

  • Cherian, C., et al. (2012). Structure–Activity Profiles of Novel 6-Substituted Pyrrolo[2,3-d]pyrimidine Thienoyl Antifolates with Modified Amino Acids for Cellular Uptake by Folate Receptors α and β and the Proton-Coupled Folate Transporter. Journal of Medicinal Chemistry. [Link]

  • Gangjee, A., et al. (2007). Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase as Antitumor Agents: Design, Synthesis, and Biological Evaluation of Classical and Nonclassical Pyrrolo[2,3-d]pyrimidine Antifolates. Journal of Medicinal Chemistry. [Link]

Sources

A Comparative Guide to Thieno[2,3-d]pyrimidines as Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of anticancer drug discovery, the simultaneous inhibition of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) presents a powerful therapeutic strategy. These two enzymes are critical for the de novo synthesis of 2'-deoxythymidine-5'-monophosphate (dTMP), an essential precursor for DNA replication. By disrupting this pathway at two key points, dual inhibitors can elicit a more profound and sustained cytotoxic effect in rapidly proliferating cancer cells. This guide provides an in-depth comparison of a promising class of dual inhibitors: the thieno[2,3-d]pyrimidines, benchmarking their performance against established antifolates and elucidating the structural features that govern their potent activity.

The Rationale for Dual TS and DHFR Inhibition

The folate metabolic pathway is a cornerstone of cellular proliferation, supplying the necessary one-carbon units for the synthesis of purines and thymidylate. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor. Subsequently, TS utilizes 5,10-methylenetetrahydrofolate, a THF derivative, to convert 2'-deoxyuridine-5'-monophosphate (dUMP) to dTMP. Inhibition of either enzyme leads to a depletion of the dTMP pool, resulting in "thymineless death."

Classical antifolates, such as methotrexate, primarily target DHFR, while others, like pemetrexed, exhibit multi-targeted effects with a strong inhibitory action on TS. However, the development of resistance, often through mechanisms like decreased drug transport or target enzyme mutations, remains a significant clinical challenge. The concurrent inhibition of both TS and DHFR by a single agent is hypothesized to create a more robust antineoplastic effect and potentially circumvent certain resistance mechanisms.

Folate_Metabolism DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH CH2THF 5,10-CH2-THF THF->CH2THF Serine CH2THF->DHF dUMP dUMP dTMP dTMP dUMP->dTMP DNA DNA Synthesis dTMP->DNA DHFR Dihydrofolate Reductase (DHFR) TS Thymidylate Synthase (TS) SHMT SHMT Thieno_pyrimidine Thieno[2,3-d]pyrimidines Thieno_pyrimidine->DHFR Inhibition Thieno_pyrimidine->TS Inhibition

Caption: The folate metabolic pathway illustrating the critical roles of DHFR and TS in dTMP synthesis and the dual inhibitory action of thieno[2,3-d]pyrimidines.

Thieno[2,3-d]pyrimidines: A Scaffold for Potent Dual Inhibition

The thieno[2,3-d]pyrimidine scaffold has emerged as a highly versatile and effective framework for the design of potent dual TS and DHFR inhibitors.[1] Isosteric replacement of the pyrrolo[2,3-d]pyrimidine core of pemetrexed with a thieno[2,3-d]pyrimidine has been shown to maintain potent TS inhibition while significantly enhancing DHFR inhibitory activity.[1] This key structural modification has paved the way for a new generation of antifolates with a more balanced dual-inhibitory profile.

Comparative Inhibitory Potency

The following table summarizes the in vitro inhibitory activities of representative thieno[2,3-d]pyrimidine derivatives against human TS (hTS) and human DHFR (hDHFR), with comparisons to the established antifolates pemetrexed and methotrexate.

CompoundCore ScaffoldR GrouphTS IC₅₀ (nM)hDHFR IC₅₀ (nM)Reference
PemetrexedPyrrolo[2,3-d]pyrimidine-95006600[1]
MethotrexatePteridine--0.02[1]
Compound 4 Thieno[2,3-d]pyrimidine4-[(L-Glutamoyl)amino]benzoylthio4020[1]
Compound 7 Thieno[2,3-d]pyrimidine4-Nitrophenylthio110560[1]
Compound 2 Thieno[2,3-d]pyrimidine4-[(L-Glutamoyl)amino]benzoylthio (6-ethyl)5419[2]

As evidenced by the data, the thieno[2,3-d]pyrimidine derivatives, particularly the classical analogues with a glutamic acid moiety (Compound 4 and Compound 2), exhibit potent, low nanomolar inhibition of both hTS and hDHFR.[1][2] Notably, Compound 4 is a more potent inhibitor of hTS than pemetrexed by over 200-fold and demonstrates hDHFR inhibitory activity comparable to methotrexate.[1] The non-classical analogues, such as Compound 7, which lack the glutamate tail, also display significant dual inhibitory activity.[1]

Structure-Activity Relationships (SAR)

The remarkable potency of thieno[2,3-d]pyrimidines can be attributed to specific structural features that facilitate favorable interactions within the active sites of both TS and DHFR.

  • The Thieno[2,3-d]pyrimidine Core : The sulfur atom of the thiophene ring is thought to mimic the 4-amino group of methotrexate, enabling key interactions within the DHFR active site.[3] X-ray crystallography has revealed that these compounds can bind in a "folate" orientation.[2]

  • Substitutions at the 2- and 4-positions : An amino group at the 2-position and a carbonyl group at the 4-position are crucial for hydrogen bonding interactions with key residues in the DHFR active site, such as Glu30, Ile7, and Val115.[3]

  • The 6-position : Alkyl substitutions at the 6-position, such as a methyl or ethyl group, can enhance lipophilicity and contribute to increased potency.[2][3] For instance, the 6-ethyl analogue (Compound 2) shows enhanced antitumor activity in vitro compared to its 6-methyl counterpart.[2]

  • The 5-position : Arylthio substitutions at the 5-position are well-tolerated and can be modified to fine-tune the inhibitory profile.[1]

  • Classical vs. Non-classical Analogues : Classical analogues, which possess a C-terminal glutamic acid moiety, generally exhibit higher potency due to their ability to undergo polyglutamylation within cells, leading to enhanced intracellular retention and target inhibition. However, non-classical, lipophilic analogues can enter cells via passive diffusion and are not dependent on the folylpoly-γ-glutamate synthetase (FPGS) enzyme, which can be a mechanism of resistance to classical antifolates.[1]

Caption: Key structure-activity relationships of thieno[2,3-d]pyrimidines for dual TS and DHFR inhibition.

Experimental Protocols

To ensure the robust evaluation of novel thieno[2,3-d]pyrimidine derivatives, standardized and validated experimental protocols are essential.

Enzyme Inhibition Assays

1. Human Dihydrofolate Reductase (hDHFR) Inhibition Assay:

  • Principle: The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP⁺ during the DHFR-catalyzed reduction of DHF to THF.

  • Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), KCl, MgCl₂, NADPH, and recombinant hDHFR enzyme.

    • Add varying concentrations of the test inhibitor (dissolved in DMSO) to the reaction mixture and incubate for a specified period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate, dihydrofolic acid.

    • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the initial reaction velocities and determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

2. Human Thymidylate Synthase (hTS) Inhibition Assay:

  • Principle: This assay measures the release of tritium (³H) from [5-³H]dUMP during its conversion to dTMP by hTS.

  • Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), MgCl₂, EDTA, dithiothreitol (DTT), the cofactor 5,10-methylenetetrahydrofolate, and recombinant hTS enzyme.

    • Add varying concentrations of the test inhibitor to the reaction mixture and pre-incubate.

    • Initiate the reaction by adding the substrate, [5-³H]dUMP.

    • After a defined incubation period, quench the reaction by adding activated charcoal to adsorb the unreacted [5-³H]dUMP.

    • Centrifuge the mixture and measure the radioactivity of the supernatant (containing the released ³H₂O) using a scintillation counter.

    • Calculate the IC₅₀ value from the dose-response curve.

Cellular Proliferation Assay
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Procedure:

    • Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the thieno[2,3-d]pyrimidine inhibitor for a specified duration (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.[3]

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Thieno[2,3-d]pyrimidine Analogues Enzyme_Assay Enzyme Inhibition Assays (hTS and hDHFR) Synthesis->Enzyme_Assay Cell_Assay Cellular Proliferation Assays (e.g., MTT) Synthesis->Cell_Assay IC50_Calc IC₅₀ / GI₅₀ Determination Enzyme_Assay->IC50_Calc Cell_Assay->IC50_Calc SAR_Analysis Structure-Activity Relationship Analysis IC50_Calc->SAR_Analysis

Caption: A generalized experimental workflow for the synthesis and evaluation of thieno[2,3-d]pyrimidine-based dual TS/DHFR inhibitors.

Concluding Remarks and Future Perspectives

Thieno[2,3-d]pyrimidines represent a highly promising class of dual-acting antifolates with the potential to overcome some of the limitations of existing cancer chemotherapeutics. Their potent and balanced inhibition of both thymidylate synthase and dihydrofolate reductase, coupled with favorable structure-activity relationships, makes them attractive candidates for further development. Future research should focus on optimizing their pharmacokinetic properties, evaluating their efficacy and safety in preclinical in vivo models, and exploring their potential in combination therapies. The continued exploration of this versatile scaffold holds significant promise for the development of next-generation anticancer agents.

References

  • Al-Rashood, S. T., et al. (2022). Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. ACS Omega. Available at: [Link]

  • Gangjee, A., et al. (2009). Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates. Journal of Medicinal Chemistry. Available at: [Link]

  • El-Sayed, M. A.-A., et al. (2022). Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. ACS Omega. Available at: [Link]

  • Maged, N. S., et al. (2022). Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. Journal of Medicinal Chemistry. Available at: [Link]

  • Gangjee, A., et al. (2010). Design, Synthesis, and X-ray Crystal Structure of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-ethyl-thieno[2,3-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors and as Potential Antitumor Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Li, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Hassan, G. S., et al. (2022). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules. Available at: [Link]

  • Zhang, Y., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry. Available at: [Link]

  • Stanton, B. Z., et al. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Kumar, A., et al. (2018). Synthesis and evaluation of thieno[2,3-d]pyrimidin-4(3H)-ones as potential antitubercular agents. RSC Advances. Available at: [Link]

  • Maged, N. S., et al. (2021). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Rashood, S. T., et al. (2022). Design of new thieno[2,3-d]pyrimidine analogues as DHFR inhibitors. ResearchGate. Available at: [Link]

  • Lee, H., et al. (2021). Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Negative Breast Cancer Inhibitors. Molecules. Available at: [Link]

  • Osol, K., et al. (2017). Quantitative Structure-Activity Relationship Study and Directed Synthesis of Thieno[2,3-d]pyrimidine-2,4-diones as Monocarboxylate Transporter 1 Inhibitors. Chemical Biology & Drug Design. Available at: [Link]

Sources

Safety Operating Guide

Disposal Protocol: 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile and Associated Waste

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Responsible Chemical Waste Management

As scientists engaged in discovery and development, our responsibility extends beyond the bench. The integrity of our work is intrinsically linked to the safety of our practices, from synthesis to disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile. The procedures outlined here are grounded in the precautionary principle; while specific toxicological data for this compound is limited, its chemical structure—a biologically active pyrimidine core combined with a nitrile group—necessitates that we handle and dispose of it with the highest degree of care. This protocol is designed to ensure compliance with regulatory standards and, more importantly, to foster a culture of safety and environmental stewardship within the laboratory.

Hazard Assessment and Waste Classification

Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. This initial assessment dictates every subsequent step in the waste management lifecycle.

Causality: The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates that employers develop a Chemical Hygiene Plan (CHP) which includes procedures for safe handling and disposal.[1][2] A critical first step is hazard identification to ensure appropriate controls are implemented.[1]

Classification: this compound is not explicitly listed as an acutely hazardous "P-listed" waste by the Environmental Protection Agency (EPA). However, due to its chemical functionalities, it must be treated as a hazardous chemical waste.

  • Pyrimidine Core: This heterocyclic moiety is a cornerstone of many biologically active compounds, including cytotoxic and antineoplastic drugs.[3] Therefore, it is prudent to handle this compound and its waste as potentially cytotoxic to prevent unforeseen biological effects.[4][5]

  • Nitrile Group (-CN): While not all organic nitriles are as acutely toxic as inorganic cyanides, the nitrile functional group is a common feature in toxic compounds.

  • Irritant Potential: Safety Data Sheets (SDS) for structurally similar pyrimidine derivatives indicate risks of skin, eye, and respiratory irritation.[6]

Based on this assessment, all waste streams containing this compound must be disposed of as regulated hazardous chemical waste, with handling procedures similar to those for cytotoxic materials.

Compound Identification & Hazard Summary
IUPAC Name This compound
CAS Number 27058-50-0[7]
Molecular Formula C₅H₄N₄O[7]
Primary Structural Concerns Pyrimidine Heterocycle, Nitrile (-CN) Functional Group
Inferred Hazards Potential Cytotoxicity, Skin/Eye/Respiratory Irritant
Waste Classification Hazardous Chemical Waste
Recommended Final Disposal High-Temperature Incineration[4][5]

Waste Segregation and Containment Protocol

Proper segregation at the point of generation is the most critical step in a safe disposal workflow. It prevents dangerous chemical reactions and ensures that waste is handled correctly by disposal personnel.[8] Never dispose of chemical waste down the sink or in the common trash.[9][10]

A. Unused or Surplus Solid Compound

This pertains to the pure, unadulterated chemical that is expired or no longer needed.

  • Container: Keep the compound in its original, clearly labeled manufacturer's container.[9][11] This is the safest and most informative containment.

  • Integrity Check: Ensure the container's cap is tightly sealed and the exterior is clean and free of contamination.

  • Labeling: If not already present, affix a "Hazardous Waste" label to the container. The original manufacturer's label should not be defaced or removed.[1]

B. Contaminated Solid Waste (Non-Sharps)

This stream includes items like gloves, weighing paper, paper towels, and bench protectors contaminated with the compound.

  • Container: Use a designated, leak-proof hazardous waste container, such as a 5-gallon pail lined with a clear plastic bag (never a biohazard bag).[9] The container must have a secure lid, which should remain closed except when adding waste.

  • Accumulation: Place contaminated items into the bag immediately after use.

  • Closure: When the bag is three-quarters full, securely close it with a zip tie or tape.[9]

  • Labeling: Affix a completed "Hazardous Waste" label to the outside of the bag or container, listing "this compound" and any contaminated solvents.

C. Contaminated Sharps

This includes any item that can puncture skin, such as needles, syringes, scalpels, or broken glassware contaminated with the compound.

  • Container: Exclusively use a rigid, puncture-resistant sharps container specifically designated for chemically contaminated sharps.[9]

  • Accumulation: Place sharps into the container immediately after use. Do not overfill the container; stop at the indicated fill line (typically two-thirds full).

  • Labeling: The container must be clearly labeled with "Hazardous Waste - Sharps" and list the chemical contaminants.

D. Contaminated Liquid Waste

This includes reaction mixtures, solvent rinses of glassware (rinsate), and solutions containing the compound.

  • Container: Use a compatible, leak-proof, and shatter-resistant container (e.g., a 4L glass or polyethylene carboy) with a screw-top cap.

  • Segregation: Do not mix incompatible waste streams. While this compound is the primary concern, maintain separate waste containers for halogenated solvents, non-halogenated solvents, and aqueous solutions.

  • Rinsate Collection: The triple rinsate from cleaning "empty" containers must be collected as hazardous waste.[8][9][12] An "empty" container under federal regulations is one from which all wastes have been removed by standard practice, with no more than 1 inch of residue remaining.[8]

  • Headspace: Fill liquid waste containers to no more than 90% capacity to allow for vapor expansion.[13]

  • Labeling: Label the container with a "Hazardous Waste" tag, listing all chemical constituents and their approximate percentages. Keep a running log of additions.

Labeling and Accumulation in the Laboratory

Federal and state regulations strictly govern the accumulation of hazardous waste within laboratories.[14] These rules are in place to minimize risk and ensure timely removal.

  • Label Content: Every hazardous waste container must be labeled with:

    • The words "HAZARDOUS WASTE ".[8]

    • The full name(s) of the chemical(s) (no abbreviations or formulas).

    • The accumulation start date (the date the first drop of waste was added).[8]

    • The associated hazards (e.g., Irritant, Potentially Cytotoxic).

  • Satellite Accumulation Area (SAA): Waste containers must be stored at or near the point of generation in a designated SAA. This area must be under the control of the laboratory personnel.

  • Storage Limits: Laboratories typically may accumulate no more than 25 gallons of total chemical waste at any one time.[9]

  • Time Limits: Waste must be removed from the laboratory for disposal within a set timeframe, often six to twelve months from the accumulation start date, regardless of whether the container is full.[9][14][15] When a container is full, it must be moved to a central accumulation area within 3 days.[8]

Disposal Workflow and Decision Logic

The following diagram illustrates the decision-making process for the proper segregation and handling of waste generated from work with this compound.

G Disposal Workflow for this compound A Waste Generation (Use of Compound) B Identify Waste Stream A->B C1 Unused/Surplus Solid Chemical B->C1 Pure C2 Contaminated Solid (Gloves, Wipes) B->C2 Solid C3 Contaminated Sharps B->C3 Sharp C4 Contaminated Liquid (Rinsate) B->C4 Liquid D1 Contain in Original Manufacturer's Bottle C1->D1 D2 Place in Lined Pail for Solid Waste C2->D2 D3 Place in Puncture-Proof Sharps Container C3->D3 D4 Collect in Labeled Waste Carboy C4->D4 E Affix 'Hazardous Waste' Label (Name, Date, Hazards) D1->E D2->E D3->E D4->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Request Pickup from Environmental Health & Safety (EHS) F->G When Full or Time Limit Reached H Final Disposal via High-Temperature Incineration G->H

Caption: Decision workflow for handling and segregating chemical waste.

Final Disposal and Emergency Spill Procedures

Final Disposal

The ultimate destruction of this compound is achieved through a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Request Pickup: Once a waste container is full or its time limit is approaching, submit a hazardous waste pickup request through your institution's Environmental Health & Safety (EHS) department.[9]

  • Professional Handling: Trained hazardous waste professionals will collect the waste from your laboratory.[9]

  • Incineration: The required method of disposal for this category of chemical is high-temperature incineration.[5] This process ensures the complete thermal destruction of the organic molecule, breaking it down into simpler, less harmful components and preventing its release into the environment.

Emergency Spill Procedures

In the event of a small spill of solid material:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Don PPE: Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and double nitrile gloves.

  • Containment: Gently cover the spill with absorbent pads or paper towels to prevent the powder from becoming airborne. Do not sweep dry powder.

  • Cleanup: Carefully wet the absorbent material with an appropriate solvent (e.g., water or ethanol, if compatible) to dampen the powder. Collect all contaminated materials using tongs or forceps.

  • Disposal: Place all cleanup materials into a designated hazardous waste container for solids.[9]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Large Spills: For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team.

References

  • Research Safety, Northwestern University. (2023). Hazardous Waste Disposal Guide. [Link]

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  • PubMed Central (PMC). (n.d.). Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and a 2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidine as antifolates. [Link]

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Navigating the Unseen: A Senior Application Scientist's Guide to Safely Handling 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers and scientists in drug development, the introduction of a novel chemical entity like 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile into the laboratory workflow is a moment of both excitement and critical responsibility. As a Senior Application Scientist, my imperative is not just to facilitate your research but to ensure it is conducted with the highest standards of safety and operational integrity. This guide is structured to provide you with essential, immediate, and actionable information for the safe handling and disposal of this compound. While a specific Safety Data Sheet (SDS) for this exact molecule is not yet widely available, its structural similarity to pyrimidine analogues, a class of compounds that includes antineoplastic agents, dictates a cautious and proactive approach to safety.[1] We will, therefore, operate under the precautionary principle, treating this compound with the respect afforded to potentially cytotoxic substances.

Hazard Assessment: Understanding the "Why" Behind the "How"

The pyrimidine scaffold is a cornerstone in the development of therapeutics, particularly in oncology.[1] This structural alert immediately signals the need for containment and personal protection. While some derivatives of 2-amino-4-oxo-1,4-dihydropyrimidine have been reported to exhibit low toxicity profiles in specific assays, the absence of comprehensive toxicological data for this specific carbonitrile derivative necessitates that we handle it as a potentially hazardous compound.[2] The primary risks associated with compounds of this nature include:

  • Dermal and Ocular Irritation: Many chemical powders can cause significant irritation upon contact with skin or eyes.

  • Respiratory Tract Irritation: Inhalation of fine powders can lead to respiratory discomfort and potential long-term health issues.

  • Unknown Systemic Effects: As an investigational compound, the full toxicological profile, including potential organ toxicity, mutagenicity, or reproductive hazards, is not yet fully elucidated.

Therefore, our core directive is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of appropriate PPE is not a matter of institutional mandate alone; it is a scientifically informed decision to create a robust barrier between you and the chemical. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Minimum PPE Requirement Enhanced Precautions (Recommended)
Weighing and Aliquoting (Solid) Double Nitrile Gloves, Lab Coat, Safety Glasses with Side ShieldsIn addition to minimum PPE, use a certified chemical fume hood or a powder containment hood. An N95 respirator is also recommended to prevent inhalation of fine particulates.
Solution Preparation Double Nitrile Gloves, Lab Coat, Safety GogglesWork within a certified chemical fume hood. Consider a face shield for added protection against splashes.
In-Vitro/In-Vivo Dosing Double Nitrile Gloves, Disposable Gown, Safety GogglesUtilize a biological safety cabinet for in-vitro work. For in-vivo studies, ensure proper ventilation and handling procedures to minimize aerosol generation.
General Handling and Transport Nitrile Gloves, Lab Coat, Safety GlassesTransport the compound in a sealed, labeled, and shatter-proof secondary container.

A Note on Glove Selection: While specific chemical compatibility data for this compound is not available, nitrile gloves are generally recommended for handling a wide range of chemicals in a laboratory setting.[3] However, it is crucial to consult glove manufacturer's chemical resistance charts for the specific solvents being used in your experiments.[4][5][6][7] Always inspect gloves for any signs of degradation or perforation before and during use. Remember to change gloves frequently, and immediately after known or suspected contact.

Operational Plan: A Step-by-Step Approach to Safe Handling

Adherence to a stringent operational plan is paramount to ensuring a safe laboratory environment for yourself and your colleagues.

Receiving and Storage
  • Inspect on Arrival: Upon receipt, visually inspect the packaging for any signs of damage or leakage. Should you find any, do not open the package. Isolate it in a fume hood and contact your institution's Environmental Health and Safety (EHS) office.

  • Designated Storage: Store the compound in a clearly labeled, well-ventilated, and access-restricted area. It should be kept away from incompatible materials, such as strong oxidizing agents.

  • Inventory Management: Maintain a detailed inventory log to track the quantity of the compound from receipt to disposal.

Experimental Workflow

The following diagram illustrates a logical workflow for handling this compound, emphasizing the integration of safety checkpoints.

experimental_workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment Phase Risk_Assessment Conduct Task-Specific Risk Assessment PPE_Donning Don Appropriate PPE (See Table) Risk_Assessment->PPE_Donning Fume_Hood_Prep Prepare Work Area in Certified Fume Hood PPE_Donning->Fume_Hood_Prep Weighing Weigh Solid Compound Fume_Hood_Prep->Weighing Solubilization Prepare Stock Solution Weighing->Solubilization Experiment Perform Experiment Solubilization->Experiment Decontamination Decontaminate Work Surfaces Experiment->Decontamination Waste_Segregation Segregate Waste Streams Decontamination->Waste_Segregation PPE_Doffing Properly Doff and Dispose of PPE Waste_Segregation->PPE_Doffing waste_disposal_flowchart start Waste Generated is_sharp Is it a sharp? start->is_sharp is_liquid Is it a liquid? is_sharp->is_liquid No sharps_container Dispose in a designated cytotoxic sharps container. is_sharp->sharps_container Yes is_solid Is it a solid? is_liquid->is_solid No liquid_waste Collect in a labeled, leak-proof cytotoxic liquid waste container. is_liquid->liquid_waste Yes is_ppe Is it contaminated PPE? is_solid->is_ppe No solid_waste Collect in a labeled, sealed cytotoxic solid waste container. is_solid->solid_waste Yes ppe_waste Dispose in a designated cytotoxic waste bag/container. is_ppe->ppe_waste Yes end Follow Institutional EHS Guidelines for Pickup is_ppe->end No sharps_container->end liquid_waste->end solid_waste->end ppe_waste->end

Caption: A decision flowchart for the proper segregation of waste contaminated with this compound.

Decontamination and Final Disposal
  • Work Surfaces: At the end of each procedure, decontaminate all work surfaces with a suitable cleaning agent (e.g., a solution of detergent and water, followed by a rinse with 70% ethanol).

  • Final Disposal: All waste streams—solid, liquid, and sharps—contaminated with this compound should be treated as hazardous/cytotoxic waste. The recommended method of disposal for such waste is high-temperature incineration. [8]Never dispose of this compound or its waste down the drain or in the regular trash. [9][10][11]All waste must be disposed of in accordance with local, state, and federal regulations.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Spill: Evacuate the immediate area. If the spill is small and you are trained to do so, don appropriate PPE (including a respirator) and clean the spill using a spill kit designed for cytotoxic drugs. For large spills, evacuate the area, secure it, and contact your institution's EHS office immediately.

Conclusion: A Partnership in Safety

The responsible handling of investigational compounds like this compound is a shared responsibility that underpins the integrity of our research and the well-being of our scientific community. This guide provides a foundational framework for its safe use. However, it is not a substitute for a comprehensive, site-specific risk assessment and adherence to your institution's safety protocols. By integrating these principles into your daily laboratory practice, you contribute to a culture of safety that enables groundbreaking research to flourish.

References

  • National Center for Biotechnology Information (2017). Pyrimidine Analogues. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases. Available from: [Link]

  • Daniels Health (2024). How Do You Dispose of Cytotoxic Waste?. Available from: [Link]

  • Centers for Disease Control and Prevention (2024). Potential Exposures and PPE Recommendations. Available from: [Link]

  • ResearchGate (2025). QSAR and QSTR study of pyrimidine derivatives to improve their therapeutic index as antileishmanial agents. Available from: [Link]

  • National Institutes of Health (n.d.). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Available from: [Link]

  • Lead Sciences (n.d.). This compound. Available from: [Link]

  • Duke University (n.d.). The following chemical resistance ratings are based on published research data. Microflex® gloves have not been individually te. Available from: [Link]

  • Kimberly-Clark (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Available from: [Link]

  • National Institutes of Health (2022). Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents. Available from: [Link]

  • ResearchGate (2025). In silico evaluation of twenty-five amino derivatives as potential nitric oxide synthase inhibitors. Available from: [Link]

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  • Taylor & Francis Online (2023). QSAR-driven screening uncovers and designs novel pyrimidine-4,6-diamine derivatives as potent JAK3 inhibitors. Available from: [Link]

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2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.